(Rac)-Hydnocarpin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-10,23,25-29H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMICSFNNFDNGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965736 | |
| Record name | 5,7-Dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51419-48-8 | |
| Record name | Hydnocarpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051419488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Rac)-Hydnocarpin's Anti-Cancer Activity: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Hydnocarpin, a naturally occurring flavonolignan, has demonstrated significant anti-neoplastic properties across a range of cancer cell lines. This technical guide provides an in-depth analysis of its core mechanisms of action, focusing on the induction of apoptosis, cell cycle arrest, and autophagy-dependent ferroptosis. Detailed experimental protocols and visual representations of the key signaling pathways are presented to facilitate further research and drug development efforts.
Core Mechanisms of Action
This compound and its derivatives exert their anti-cancer effects through a multi-pronged approach, primarily by inducing distinct forms of programmed cell death and inhibiting pro-survival signaling pathways. The key mechanisms identified are:
-
Induction of ROS-Mediated Intrinsic Apoptosis: In ovarian cancer cells, Hydnocarpin triggers a significant increase in intracellular Reactive Oxygen Species (ROS), leading to the activation of the intrinsic apoptotic pathway.
-
Induction of Autophagy-Dependent Ferroptosis: In T-cell acute lymphoblastic leukemia (T-ALL), Hydnocarpin D initiates a cascade of events leading to autophagy-dependent ferroptosis, a unique iron-dependent form of cell death.
-
Suppression of the Wnt/β-catenin Signaling Pathway: In colon cancer cells, Hydnocarpin has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.
-
Cell Cycle Arrest: Treatment with Hydnocarpin D has been observed to cause cell cycle arrest at the G2/M phase in T-ALL cells.
Quantitative Analysis of this compound's Efficacy
The cytotoxic and mechanistic effects of this compound and its derivatives have been quantified in various cancer cell lines. The following tables summarize the key quantitative data from published studies.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Duration (h) | Reference |
| A375 | Malignant Melanoma | Hydnocarpin-G8 | 33.7 ± 0.9 | 24 | [1] |
| A549 | Lung Adenocarcinoma | Hydnocarpin-G8 | Not specified | 24 | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Hydnocarpin D | 7 - 20 | 72 | [2] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | Hydnocarpin D | 7 - 20 | 72 | [2] |
| A2780 | Ovarian Cancer | Hydnocarpin | ~10 | 48 | [3] |
| HeyA8 | Ovarian Cancer | Hydnocarpin | Not specified | 48 | [3] |
| ES2 | Ovarian Cancer | Hydnocarpin | Not specified | 48 | [3] |
| SKOV3 | Ovarian Cancer | Hydnocarpin | Not specified | 48 | [3] |
| 697 | Acute Lymphoblastic Leukemia | (-)-Hydnocarpin | 8.7 | Not specified | [4] |
| 697-R (P-gp expressing) | Acute Lymphoblastic Leukemia | (-)-Hydnocarpin | >10 | Not specified | [4] |
| SW-480 | Colon Cancer | Hydnocarpin | 20.3 | Not specified | [5] |
Table 1: IC50 Values of Hydnocarpin and its Derivatives in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Change in Protein Expression | Reference |
| A2780 | Ovarian Cancer | Hydnocarpin (5, 10, 20 µM) | Dose-dependent increase | Increased cleaved caspase-3, Decreased pro-caspase-9 | [3] |
| Jurkat | T-ALL | Hydnocarpin D (7.5, 15, 30 µM) | Up to 66.25% | Increased cleaved PARP and caspase-3, Decreased Bcl-2 and Bcl-xL | [2] |
| Molt-4 | T-ALL | Hydnocarpin D (7.5, 15, 30 µM) | Up to 52.14% | Increased cleaved PARP and caspase-3, Decreased Bcl-2 and Bcl-xL | [2] |
Table 2: Effects of Hydnocarpin on Apoptosis and Related Protein Expression.
| Cell Line | Cancer Type | Treatment | Change in Autophagy/Ferroptosis Markers | Reference |
| Jurkat | T-ALL | Hydnocarpin D | Increased LC3-II, Increased Beclin-1, Decreased p62, Decreased GPX4, Decreased GSH | [2] |
| Molt-4 | T-ALL | Hydnocarpin D | Increased LC3-II, Increased Beclin-1, Decreased p62, Decreased GPX4, Decreased GSH | [2] |
Table 3: Modulation of Autophagy and Ferroptosis Markers by Hydnocarpin D.
Signaling Pathways and Molecular Interactions
The anti-cancer activity of this compound is orchestrated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
ROS-Mediated Intrinsic Apoptosis in Ovarian Cancer
Hydnocarpin induces the production of ROS, potentially through the activation of NADPH oxidase (NOX) enzymes.[3] This oxidative stress leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential.[3] Consequently, the intrinsic apoptosis pathway is initiated, marked by the activation of caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[3]
Autophagy-Dependent Ferroptosis in T-ALL
Hydnocarpin D treatment in T-ALL cells leads to the induction of autophagy, as evidenced by an increase in the levels of Beclin-1 and the conversion of LC3-I to LC3-II.[2] This autophagic process is linked to the initiation of ferroptosis. Key markers of ferroptosis, including the depletion of glutathione (GSH) and the downregulation of glutathione peroxidase 4 (GPX4), are observed following Hydnocarpin D treatment.[2] The culmination of these events is a specialized form of iron-dependent cell death.
Suppression of Wnt/β-catenin Signaling in Colon Cancer
Hydnocarpin has been identified as an inhibitor of the Wnt/β-catenin signaling pathway in colon cancer cells.[3] In a constitutively active Wnt pathway, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates TCF/LEF transcription factors, leading to the expression of target genes that promote cell proliferation. Hydnocarpin is suggested to interfere with this process, potentially by promoting the degradation of β-catenin through the Axin/GSK-3β destruction complex, thereby reducing the nuclear accumulation of β-catenin and inhibiting the transcription of pro-proliferative genes.[3][6]
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-cancer effects, detailed protocols for the key experimental assays are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired duration, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Treated and control cells
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates or chamber slides) and treat with this compound as required.
-
DCFH-DA Loading: After treatment, remove the culture medium and wash the cells once with serum-free medium. Add serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark. During this time, DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Analysis:
-
Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using a filter set for FITC (excitation ~488 nm, emission ~525 nm).
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity in the FITC channel.
-
Western Blotting for Protein Expression Analysis
This protocol outlines the general procedure for analyzing the expression levels of key proteins involved in the signaling pathways affected by this compound.
Materials:
-
Treated and control cell lysates
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-β-catenin, anti-GPX4, anti-LC3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with potent anti-cancer activity. Their ability to induce multiple forms of programmed cell death and inhibit critical pro-survival signaling pathways underscores their potential for further development as therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of their mechanisms of action, along with detailed methodologies to aid in future research. Further investigation into the specific molecular targets and the in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in oncology.
References
- 1. Bridging of β-catenin and glycogen synthase kinase-3β by Axin and inhibition of β-catenin-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin signaling in colorectal cancer: Is therapeutic targeting even possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 5. VBP1 modulates Wnt/β-catenin signaling by mediating the stability of the transcription factors TCF/LEFs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel GSK3-regulated APC:Axin interaction regulates Wnt signaling by driving a catalytic cycle of efficient βcatenin destruction | eLife [elifesciences.org]
(Rac)-Hydnocarpin: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Hydnocarpin, a flavonolignan, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on its anticancer and anti-inflammatory properties. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including ovarian, colon, breast, and leukemia.[1][2] Its anticancer activity is attributed to multiple mechanisms, primarily the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Hydnocarpin in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | ~10 | [1] |
| SKOV3 | Ovarian Cancer | < 20 | [1] |
| ES2 | Ovarian Cancer | < 20 | [1] |
| HeyA8 | Ovarian Cancer | < 20 | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 7-20 | [3] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 7-20 | [3] |
| SW-480 | Colon Cancer | 20.3 | [4] |
| CCRF-CEM | Leukemia | 19.11 | [4] |
| MDA-MB-231-pcDNA | Breast Cancer | 4.07 | [4] |
| HCT116 p53+/+ | Colon Cancer | 11.44 | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. These include the induction of ROS-mediated apoptosis, suppression of the Wnt/β-catenin pathway, and modulation of inflammatory pathways such as MAPK/NF-κB and Keap1/Nrf2/HO-1.
ROS-Mediated Apoptotic Pathway
Hydnocarpin induces apoptosis in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS).[1][2] This leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[1][2]
Caption: ROS-Mediated Apoptotic Pathway Induced by Hydnocarpin.
Wnt/β-catenin Signaling Pathway
In colon cancer cells, Hydnocarpin has been shown to suppress the Wnt/β-catenin signaling pathway.[5] This pathway is crucial for cell proliferation, and its inhibition by Hydnocarpin contributes to its anti-proliferative activity.[5]
Caption: Inhibition of Wnt/β-catenin Pathway by Hydnocarpin.
Anti-inflammatory Activity
Hydnocarpin and its derivatives exhibit potent anti-inflammatory properties. This activity is mediated through the modulation of the MAPK/NF-κB and Keap1/Nrf2/HO-1 signaling pathways.
MAPK/NF-κB and Keap1/Nrf2/HO-1 Signaling Pathways
Hydnocarpin D has been shown to attenuate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the MAPK/NF-κB pathway and activating the Keap1/Nrf2/HO-1 pathway. This dual action leads to a reduction in the production of pro-inflammatory cytokines and an increase in the expression of antioxidant enzymes.
Caption: Modulation of Inflammatory Pathways by Hydnocarpin D.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of Hydnocarpin for the desired time (e.g., 48 hours).[1]
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1][7]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6][8]
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
Protocol:
-
Treat cells with Hydnocarpin for the specified duration.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[9]
-
Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9]
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Treat cells with Hydnocarpin for the desired time.
-
Incubate the cells with DCFH-DA (e.g., 100 µM) for 30 minutes in the dark.[1]
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[10]
Western Blotting
Western blotting is used to detect specific proteins in a sample. This technique is employed to analyze the expression levels of proteins involved in signaling pathways, such as caspases in the apoptotic pathway.
Protocol:
-
Lyse Hydnocarpin-treated and control cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[11]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-β-catenin).[11]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[11]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
Real-Time Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to quantify the expression of specific genes at the mRNA level. This is useful for analyzing the effect of Hydnocarpin on the expression of genes involved in inflammation or other cellular processes.
Protocol:
-
Isolate total RNA from Hydnocarpin-treated and control cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to amplify and detect the target cDNA.[1]
-
Use a housekeeping gene (e.g., β-actin) for normalization.[1]
-
Analyze the data using the comparative Ct (2^-ΔΔCt) method to determine the relative gene expression.[1]
Conclusion
This compound is a promising natural compound with multifaceted biological activities, particularly in the realms of cancer and inflammation. Its ability to induce apoptosis, inhibit key proliferative signaling pathways, and modulate inflammatory responses underscores its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of Hydnocarpin and its derivatives as novel therapeutic agents. Further in-vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells | Semantic Scholar [semanticscholar.org]
- 3. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
(Rac)-Hydnocarpin source and natural occurrence
A Technical Guide to (Rac)-Hydnocarpin: Natural Sources, Isolation, and Biological Activity
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of this compound, a flavonolignan with significant therapeutic potential. This guide details its natural occurrences, quantitative data on its presence in source materials, comprehensive experimental protocols for its isolation, and an exploration of its biological activities, including key signaling pathways.
Natural Occurrence of this compound
This compound and its related compounds have been isolated from a variety of plant species. The primary sources are found within the families Flacourtiaceae, Fabaceae, Caprifoliaceae, and Simaroubaceae. The seeds and flowers are the most common plant parts from which this compound is extracted.
Table 1: Natural Sources of this compound and Related Flavonolignans
| Plant Species | Family | Plant Part Used | Isolated Compound(s) | Reference(s) |
| Hydnocarpus wightiana Blume | Flacourtiaceae | Seeds | Hydnocarpin, Hydnowightin, Neohydnocarpin, Isohydnocarpin, Luteolin | [1][2] |
| Hydnocarpus kurzii | Flacourtiaceae | Not Specified | Hydnocarpin | |
| Hydnocarpus pentandrus | Flacourtiaceae | Not Specified | Hydnocarpin | |
| Hydnocarpus anthelminthica | Flacourtiaceae | Not Specified | This compound | [3][4] |
| Pueraria lobata | Fabaceae | Flowers (Pueraria Flos) | Hydnocarpin | [5][6] |
| Lonicera japonica Thunb. | Caprifoliaceae | Not Specified | Hydnocarpin | [4][7] |
| Brucea antidysenterica | Simaroubaceae | Not Specified | Hydnocarpin | [8] |
| Chamaecrista absus | Fabaceae | Not Specified | Hydnocarpin | |
| Mallotus spp. | Euphorbiaceae | Not Specified | Hydnocarpin D | [9] |
| Brucea javanica | Simaroubaceae | Not Specified | Hydnocarpin D | [9] |
| Epimedium sagittatum | Berberidaceae | Not Specified | Hydnocarpin D | [10] |
Quantitative Data
Precise yields of this compound from natural sources are not extensively reported in the literature. However, data on the total phenolic content and crude extract yields provide an indication of the potential for isolation.
Table 2: Quantitative Extraction Data
| Plant Source | Plant Part | Extraction Solvent | Parameter Measured | Value | Reference |
| Hydnocarpus wightiana Blume | Seeds | Acetone | Total Phenolic Content | 135 ± 9 mg quercetin equivalents / 100 g acetone extract | [1] |
| Pueraria lobata | Flowers | Methanol | Crude Extract Yield | 278.95 g from 1.6 kg of dried flowers | [6] |
Experimental Protocols for Isolation
Detailed methodologies for the extraction and purification of this compound from its primary sources have been documented. The following are representative protocols.
Isolation from Hydnocarpus wightiana Blume Seeds[1]
-
Extraction: The seeds of Hydnocarpus wightiana Blume are first subjected to extraction with hexane to remove fatty components. Following this, the defatted seed material is extracted with acetone.
-
Fractionation: The resulting acetone extract is selected for further processing based on its antioxidant activity.
-
Thin Layer Chromatography (TLC): Preliminary separation and analysis of the acetone extract are performed using TLC with a solvent system of increasing polarity, starting from 100% chloroform and gradually increasing the proportion of methanol up to 10%.
-
Column Chromatography: The acetone extract is then subjected to column chromatography for large-scale separation.
-
Sub-column Chromatography and Purification: From the initial column chromatography, 574 fraction pools are collected. A sub-column of fractions 374–407 is performed to yield purified hydnocarpin.
Isolation from Pueraria lobata (Pueraria Flos)[7]
-
Extraction: Dried flowers of Pueraria lobata (1.6 kg) are extracted twice with methanol (10x v/w).
-
Concentration: The resulting extracts are filtered and concentrated to obtain a crude extract (278.95 g).
-
Column Chromatography: The crude extract is subjected to Diaion HP-20 column chromatography.
-
Elution: A gradient elution is performed with an acetone/water mixture, starting from 0:100 (v/v) and progressing to 100:0 (v/v) to isolate the hydnocarpin-enriched fraction.
Mandatory Visualizations
Experimental Workflow for Isolation
Figure 1: Workflow for isolating this compound.
Wnt/β-catenin Signaling Pathway Inhibition by Hydnocarpin
This compound has been shown to suppress the Wnt/β-catenin signaling pathway in colon cancer cells.[7] The diagram below illustrates the canonical Wnt pathway and the inhibitory action of Hydnocarpin.
Figure 2: Wnt/β-catenin pathway inhibition.
Biological Activities and Therapeutic Potential
This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.
-
Anticancer Activity: It has demonstrated cytotoxicity against a range of cancer cell lines, including ovarian, colon, breast, and leukemia.[5][7][9] The mechanisms of action include the induction of ROS-mediated and caspase-dependent apoptosis and the suppression of the Wnt/β-catenin signaling pathway.[2][5][7] Furthermore, it can induce autophagy-dependent ferroptosis in T-cell acute lymphoblastic leukemia.[9]
-
Immunomodulatory Effects: this compound can reprogram tumor-associated immune cells, suggesting its potential in cancer immunotherapy.[5][8]
-
Antimicrobial Activity: It has shown anti-biofilm activity against Staphylococcus aureus.[5]
-
Anti-inflammatory and Antioxidant Properties: The compound possesses anti-inflammatory and antioxidant activities, contributing to its therapeutic potential in various diseases.[1][5]
-
Antidiabetic Activity: Studies have also indicated its potential as an antidiabetic agent.[1]
References
- 1. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 2. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. hydnocarpin | 51419-48-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydnocarpin | C25H20O9 | CID 11431204 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Rac)-Hydnocarpin: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Hydnocarpin, a flavonolignan, and its derivatives have demonstrated significant anti-inflammatory activities in both in vivo and in vitro models. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its underlying molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. The primary mechanisms of action involve the modulation of key inflammatory signaling pathways, including the MAPK/NF-κB and the Keap1/Nrf2/HO-1 pathways. This document is intended to serve as a detailed resource for researchers and professionals in drug development interested in the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a rich source of novel anti-inflammatory compounds. This compound, a flavonolignan found in plants such as Hydnocarpus wightiana, has emerged as a promising candidate due to its potent anti-inflammatory effects. This guide synthesizes the current scientific knowledge on this compound's anti-inflammatory properties, providing detailed data and methodologies to facilitate further research and development.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of Hydnocarpin and its derivatives has been quantified in several studies. The following tables summarize the key quantitative findings from both in vivo and in vitro experiments.
Table 1: In Vivo Anti-Inflammatory Activity of Hydnocarpin
| Animal Model | Compound | Dosage | Administration Route | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) in mice | Hydnocarpin D | Not Specified | Not Specified | Ameliorated histological alterations, decreased lung edema, reduced protein content in bronchoalveolar lavage fluid (BALF), and decreased inflammatory cell infiltration and cytokine secretion. | [1] |
| Mice | Hydnocarpin | 8 mg/kg/day | Intraperitoneal (ip) | Demonstrated good anti-inflammatory activity. | [2] |
Table 2: In Vitro Anti-Inflammatory Activity of Hydnocarpin
| Cell Line | Compound | Concentration(s) | Key Findings | Reference |
| RAW 264.7 murine macrophages | Hydnocarpin D | Not Specified | Inhibited LPS-induced oxidative stress and inflammation. | [1] |
| Ovarian cancer cell lines (A2780, SKOV3, ES2, HeyA8) | Hydnocarpin | 5, 10, 20 µM | Induced apoptosis in a dose-dependent manner. | [3] |
| T-cell acute lymphoblastic leukemia (T-ALL) cell lines (Jurkat and Molt-4) | Hydnocarpin D | 10 to 50 µM | Suppressed proliferation in a concentration-dependent manner. IC50 values ranged from 7 to 20 µM. | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways. The primary pathways identified are the MAPK/NF-κB and the Keap1/Nrf2/HO-1 pathways.
Inhibition of the MAPK/NF-κB Signaling Pathway
Lipopolysaccharide (LPS) stimulation of macrophages activates Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This leads to the production of pro-inflammatory mediators. Hydnocarpin D has been shown to block the phosphorylation of TLR-4, NF-κB, and ERK (a member of the MAPK family) in LPS-induced lung injury[1]. In vitro, it suppresses the MAPK/NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells[1].
Caption: Signaling pathways modulated by this compound.
Activation of the Keap1/Nrf2/HO-1 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Upon stimulation by compounds like Hydnocarpin D, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, such as Heme Oxygenase-1 (HO-1). Hydnocarpin D upregulates the Nrf2 pathway, which contributes to its anti-inflammatory and antioxidant effects[1].
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.
In Vivo Model: LPS-Induced Acute Lung Injury in Mice
This model is used to evaluate the protective effects of this compound against acute lung inflammation.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound or its derivatives
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS)
-
Bronchoalveolar lavage (BAL) fluid collection apparatus
-
Histology equipment and reagents
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Myeloperoxidase (MPO) activity assay kit
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Grouping: Divide mice into control, LPS, and LPS + Hydnocarpin treatment groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose and time point before LPS challenge. The vehicle is administered to the control and LPS groups.
-
LPS Instillation: Anesthetize the mice. Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) dissolved in sterile PBS. The control group receives sterile PBS.
-
Sample Collection (24 hours post-LPS):
-
Euthanize mice and collect blood samples for serum cytokine analysis.
-
Perform bronchoalveolar lavage by instilling and retrieving PBS into the lungs to collect BAL fluid.
-
Harvest lung tissues. One lobe can be used for histology, and the other can be homogenized for MPO activity and cytokine analysis.
-
-
Analysis:
-
BAL Fluid Analysis: Centrifuge the BAL fluid to pellet the cells. Count the total and differential inflammatory cells. Use the supernatant for total protein measurement.
-
Lung Histology: Fix lung tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum, BAL fluid, and lung homogenates using ELISA kits.
-
MPO Activity: Measure MPO activity in lung homogenates as an indicator of neutrophil infiltration.
-
Caption: Workflow for in vivo LPS-induced ALI model.
In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay is used to investigate the direct effects of this compound on macrophage activation and inflammatory mediator production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for cytokine measurement
-
Reagents for Western blotting and RT-qPCR
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot and RT-qPCR) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours for NO and cytokine measurement, shorter times for signaling pathway analysis).
-
Analysis:
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines in the supernatant using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p-ERK, p-p65) and the expression of inflammatory enzymes (e.g., iNOS, COX-2).
-
RT-qPCR Analysis: Isolate total RNA from the cells, reverse transcribe to cDNA, and perform real-time quantitative PCR to measure the mRNA expression levels of inflammatory genes.
-
Caption: Workflow for in vitro LPS-stimulated RAW 264.7 assay.
Western Blot Protocol for Phosphorylated Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-p65, anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
RT-qPCR Protocol for Inflammatory Gene Expression
-
RNA Isolation: Isolate total RNA from treated cells using a commercial kit (e.g., TRIzol).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., Tnf-α, Il-6, Nos2, Ptgs2) and a housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
This compound and its derivatives exhibit potent anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this natural compound. Future studies should focus on elucidating the detailed structure-activity relationships, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in more advanced preclinical models of inflammatory diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Hypolipidemic, anti-inflammatory, and antineoplastic activity and cytotoxicity of flavonolignans isolated from Hydnocarpus wightiana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Hydnocarpin: A Technical Guide to its Modulation of Wnt/β-Catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Hydnocarpin, a naturally occurring lignan, has been identified as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting available data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows. The primary mechanism of this compound involves the stabilization of the β-catenin destruction complex, leading to the suppression of Wnt/β-catenin target gene expression. This document is intended to serve as a comprehensive resource for researchers investigating Wnt signaling inhibitors and developing novel therapeutic strategies.
Introduction to Wnt/β-Catenin Signaling and this compound
The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis[1]. In the absence of a Wnt ligand, a cytoplasmic multi-protein "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping cytoplasmic levels low[2]. Upon Wnt ligand binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a transcriptional co-activator with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation and survival[2].
Dysregulation of this pathway, often through mutations in core components like APC or β-catenin, leads to the constitutive activation of Wnt signaling and is a major driver of tumorigenesis, especially in colorectal cancer[1]. Consequently, small molecule inhibitors of this pathway are of significant therapeutic interest.
This compound is a flavonolignan that has been identified as an inhibitor of the Wnt/β-catenin signaling pathway[3]. Research indicates that its anti-proliferative effects in cancer cells are associated with its ability to modulate this critical signaling cascade[3].
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway by targeting the stability of the β-catenin destruction complex. Specifically, studies have shown that treatment of human colon cancer cells (SW480) with Hydnocarpin leads to a remarkable increase in the protein levels of Axin1 and Axin2[3]. Axin is a crucial scaffold protein within the destruction complex, and its levels are tightly regulated. By increasing the abundance of Axin1 and Axin2, Hydnocarpin enhances the formation and activity of the destruction complex.
This enhanced complex activity leads to increased phosphorylation of β-catenin, marking it for proteasomal degradation. The resulting decrease in cellular β-catenin levels prevents its nuclear translocation and the subsequent activation of TCF/LEF-mediated transcription of Wnt target genes. The inhibitory action of Hydnocarpin on Wnt/β-catenin signaling has been demonstrated to be dependent on Axin[3].
Caption: Canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.
Quantitative Data
Table 1: Inhibition of Wnt/β-catenin Reporter Activity
| Cell Line | Reporter Assay | This compound IC50 (µM) | Positive Control (e.g., XAV939) IC50 (µM) |
| SW480 | TOPflash Luciferase | Data not available | ~2-5 |
| HEK293T | TOPflash Luciferase | Data not available | ~0.1-0.5 |
Table 2: Effect of this compound on Protein Levels
| Cell Line | Protein | Treatment Concentration (µM) | Treatment Duration (h) | Fold Change vs. Vehicle |
| SW480 | Axin1 | Data not available | Data not available | Data not available |
| SW480 | Axin2 | Data not available | Data not available | Data not available |
| SW480 | Total β-catenin | Data not available | Data not available | Data not available |
| SW480 | Phospho-β-catenin | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the effects of this compound on the Wnt/β-catenin signaling pathway. These are based on standard methodologies and the information available from related studies.
TOPflash/FOPflash Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF complex.
a. Cell Culture and Transfection:
-
Seed SW480 cells in a 24-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
After 24 hours, co-transfect the cells with TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated, inactive binding sites, as a negative control) firefly luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
b. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
c. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the TOPflash or FOPflash activity to the Renilla luciferase activity.
Caption: Experimental workflow for the TOPflash/FOPflash reporter assay.
Western Blot Analysis
This technique is used to quantify the levels of specific proteins.
a. Cell Lysis:
-
Seed SW480 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin1, Axin2, total β-catenin, phospho-β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP)
This method is used to investigate the interaction between proteins, such as Axin and β-catenin.
a. Cell Lysis:
-
Treat SW480 cells with this compound or vehicle.
-
Lyse cells with a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
b. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-Axin1) or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
c. Elution and Western Blot:
-
Wash the beads extensively with lysis buffer.
-
Elute the bound proteins by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blot using antibodies against the "prey" protein (e.g., anti-β-catenin) and the "bait" protein.
Conclusion
This compound presents a promising scaffold for the development of novel anti-cancer therapeutics that target the Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the stabilization of the β-catenin destruction complex via the upregulation of Axin proteins, offers a distinct approach to inhibiting this critical oncogenic pathway. Further research is warranted to fully quantify the potency and efficacy of this compound and to evaluate its therapeutic potential in preclinical models. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations.
References
- 1. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Hydnocarpin: A Technical Guide to its Apoptosis-Inducing Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Hydnocarpin, a flavonolignan found in plants such as Hydnocarpus wightiana, has emerged as a compound of significant interest in oncology research due to its demonstrated ability to induce apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms underlying this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The term "(Rac)" indicates that the compound is used as a racemic mixture, a common practice in initial investigations of natural products.
Core Mechanism of Action: Induction of Apoptosis
This compound and its derivatives primarily exert their anti-neoplastic effects by triggering programmed cell death, or apoptosis, in cancer cells. The predominant mechanism involves the intrinsic mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS) and the activation of a caspase cascade. A derivative, Hydnocarpin D, has also been shown to induce a unique form of cell death involving autophagy-dependent ferroptosis in addition to apoptosis.
Quantitative Data on Apoptosis Induction
The following tables summarize the quantitative effects of Hydnocarpin and its derivatives on cell viability and apoptosis across various cancer cell lines as reported in key studies.
Table 1: Effect of Hydnocarpin on Ovarian Cancer Cell Apoptosis
| Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| A2780 | 5 | 48 | Increased (dose-dependent) | [1] |
| A2780 | 10 | 48 | Increased (dose-dependent) | [1] |
| A2780 | 20 | 48 | Increased (dose-dependent, more potent than 20 µM cisplatin) | [1] |
Table 2: Effect of Hydnocarpin D on T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Apoptosis
| Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| Jurkat | 7.5 | 48 | Increased (concentration-dependent) | [2] |
| Jurkat | 15 | 48 | Increased (concentration-dependent) | [2] |
| Jurkat | 30 | 48 | 66.25 | [2] |
| Molt-4 | 7.5 | 48 | Increased (concentration-dependent) | [2] |
| Molt-4 | 15 | 48 | Increased (concentration-dependent) | [2] |
| Molt-4 | 30 | 48 | 52.14 | [2] |
Table 3: Cytotoxicity of a Guanidinium-Rich Dendron-Appended Hydnocarpin (Hy-G8)
| Cell Line | Compound | Concentration (µM) | Treatment Duration (h) | Cytotoxicity | Reference |
| A375 (Melanoma) | Hy-G8 | 20 | 24 | Morphological changes indicative of apoptosis | [3] |
| A549 (Lung Cancer) | Hy-G8 | 20 | 24 | Morphological changes indicative of apoptosis | [3] |
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic signaling cascade initiated by this compound is multifaceted. The primary pathway involves the generation of intracellular ROS, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
For the derivative Hydnocarpin D, a more complex mechanism involving the interplay between apoptosis and other cell death pathways has been elucidated.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's apoptotic effects, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Procedure:
-
Seed cancer cells (e.g., A2780) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Double Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Seed cells (e.g., Jurkat, Molt-4) in a 6-well plate at a density of 1 x 10⁶ cells/well and treat with this compound for the desired time (e.g., 48 hours).
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.
-
Western Blot Analysis for Apoptosis-Related Proteins
-
Objective: To detect the expression levels of key proteins involved in the apoptotic pathway.
-
Procedure:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Caspase-9, Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To assess mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.
-
Procedure:
-
Treat cells with this compound.
-
Stain the cells with a fluorescent cationic dye such as JC-1 or TMRE according to the manufacturer's instructions.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Intracellular ROS Measurement
-
Objective: To quantify the generation of reactive oxygen species.
-
Procedure:
-
Treat cells with this compound for the indicated time.
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer or fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in malignant cells. The primary mechanism involves the ROS-mediated intrinsic mitochondrial pathway, leading to caspase activation. Further research into its derivatives, such as Hydnocarpin D, reveals the potential for inducing multiple forms of programmed cell death, which could be advantageous in overcoming resistance to conventional therapies.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound.
-
Investigating the differential effects of individual stereoisomers of Hydnocarpin.
-
Evaluating the in vivo efficacy and safety of this compound and its derivatives in preclinical animal models.
-
Exploring synergistic combinations with existing chemotherapeutic agents.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a promising candidate for cancer therapy.
References
(Rac)-Hydnocarpin-Induced Reactive Oxygen Species Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Hydnocarpin, a flavonolignan found in species such as Hydnocarpus wightiana, has demonstrated notable anti-cancer properties. A significant body of research indicates that its mechanism of action is intrinsically linked to the generation of reactive oxygen species (ROS), leading to the induction of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and potentially harness the therapeutic potential of this compound.
Core Mechanism: ROS-Mediated Apoptosis
This compound exerts its cytotoxic effects primarily through the induction of intracellular ROS. This increase in ROS disrupts cellular homeostasis and triggers a cascade of events culminating in programmed cell death, or apoptosis. The intrinsic mitochondrial pathway is a key component of this process.[1][2][3][4][5]
Key events in this compound-induced apoptosis include:
-
Increased Intracellular ROS: this compound treatment leads to a time-dependent increase in intracellular ROS levels.[1]
-
Mitochondrial Dysfunction: The elevated ROS levels contribute to a significant loss of mitochondrial membrane potential (ΔΨm), indicating mitochondrial depolarization.[1]
-
Caspase Activation: The disruption of the mitochondrial membrane potential leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9, followed by the executioner caspase-3.[1][6] The activity of caspase-8, a key initiator of the extrinsic pathway, remains largely unchanged.[1]
-
PARP Cleavage: Activated caspase-3 proceeds to cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7]
-
Downregulation of Anti-Apoptotic Proteins: this compound treatment has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7]
Quantitative Data
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A2780 | Ovarian Cancer | < 20 | 48 | [5] |
| HeyA8 | Ovarian Cancer | ~25 | 48 | [5] |
| ES2 | Ovarian Cancer | ~30 | 48 | [5] |
| SKOV3 | Ovarian Cancer | > 40 | 48 | [5] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 7-20 | 72 | [7] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 7-20 | 72 | [7] |
| 697 | Acute Lymphoblastic Leukemia | 8.7 | Not Specified | [5] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Apoptotic Cells (%) | Incubation Time (h) | Reference |
| A2780 | 5 | Significantly Increased | 48 | [1] |
| A2780 | 10 | Significantly Increased | 48 | [1] |
| A2780 | 20 | Significantly Increased | 48 | [1] |
| Jurkat | 7.5 | Increased | 48 | [7] |
| Jurkat | 15 | Increased | 48 | [7] |
| Jurkat | 30 | 66.25 | 48 | [7] |
| Molt-4 | 7.5 | Increased | 48 | [7] |
| Molt-4 | 15 | Increased | 48 | [7] |
| Molt-4 | 30 | 52.14 | 48 | [7] |
Signaling Pathways
This compound-induced ROS generation impacts key signaling pathways that regulate cell survival, proliferation, and inflammation, notably the NF-κB and MAPK pathways.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Studies suggest that hydnocarpin and its derivatives can modulate NF-κB signaling. For instance, Hydnocarpin D has been shown to block the phosphorylation of NF-κB in a model of lipopolysaccharide (LPS)-induced lung injury.[8] This suggests an inhibitory effect on the canonical NF-κB activation pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as ERK, p38, and JNK, is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis. Hydnocarpin D has been observed to block the phosphorylation of ERK in LPS-induced lung injury, indicating an interference with this pro-survival signaling cascade.[8]
Experimental Protocols
The following are detailed protocols for key experiments used to investigate the effects of this compound.
Detection of Intracellular ROS using DCFH-DA
This protocol describes the measurement of total intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Preparation of DCFH-DA Solution: Prepare a stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically 10-50 µM).
-
Cell Treatment: Treat the cells with this compound at various concentrations for the desired time points. Include appropriate positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Staining: Remove the treatment medium and wash the cells once with PBS. Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately using a flow cytometer with excitation at 488 nm and emission at ~525 nm.
-
Fluorescence Microscopy: Add PBS to the wells and observe the cells under a fluorescence microscope using a FITC filter.
-
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis through the externalization of phosphatidylserine (PS) using Annexin V and the identification of necrotic or late apoptotic cells with compromised membrane integrity using PI.[9][10][11]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the lipophilic cationic dye 3,3'-dihexyloxacarbocyanine iodide (DiOC₆(3)) to measure changes in ΔΨm.
Materials:
-
DiOC₆(3)
-
DMSO
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping.
-
Staining: Resuspend the cells in pre-warmed PBS containing DiOC₆(3) at a final concentration of 40 nM. Incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells once with PBS.
-
Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry. A decrease in fluorescence intensity indicates a loss of ΔΨm.
Western Blot Analysis of Apoptotic and Signaling Proteins
This protocol outlines the general procedure for detecting proteins involved in apoptosis (Caspase-3, Caspase-9, PARP, Bcl-2 family) and signaling pathways (p-ERK, p-p38, p-JNK, p-IκBα) by Western blotting.[12][13]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB using a luciferase reporter construct.[8][14][15][16][17]
Materials:
-
Cells transiently or stably transfected with an NF-κB-responsive luciferase reporter plasmid
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Treat with this compound and/or an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided in the kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity (NF-κB-driven).
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity (for normalization of transfection efficiency).
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
References
- 1. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 7. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. raybiotech.com [raybiotech.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. promega.es [promega.es]
- 17. indigobiosciences.com [indigobiosciences.com]
In-Depth Technical Guide: Anti-Biofilm Activity of (Rac)-Hydnocarpin Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-biofilm properties of (Rac)-Hydnocarpin and its isomers against the pathogenic bacterium Staphylococcus aureus. The document outlines the quantitative inhibitory effects, details the experimental methodologies for assessing these activities, and explores the potential mechanisms of action.
Executive Summary
Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their inherent resistance to antibiotics and host immune responses. Natural products represent a promising avenue for the discovery of novel anti-biofilm agents. This compound, a flavonolignan, and its stereoisomers have demonstrated significant efficacy in inhibiting S. aureus biofilm formation. This guide synthesizes the available scientific data to provide a technical resource for researchers in the field of antimicrobial drug discovery and development.
Quantitative Data on Anti-Biofilm Activity
Table 1: Summary of Anti-Biofilm Activity of Hydnocarpin Isomers against Staphylococcus aureus
| Compound | Relative Potency | Key Observations |
| This compound | - | Serves as the racemic mixture for baseline comparison. |
| (10R,11R)-hydnocarpin | - | Shows anti-biofilm activity. |
| (10R,11R)-hydnocarpin D | - | Shows anti-biofilm activity. |
| (10S,11S)-hydnocarpin D | Most Potent | Exhibits the strongest inhibition of S. aureus biofilm formation. |
| Isohydnocarpin | - | Also demonstrates inhibitory effects. |
An important factor influencing the anti-biofilm activity of Hydnocarpin is the presence of glucose. Studies have shown that the addition of glucose to the growth medium decreases the inhibitory effect of (10S,11S)-hydnocarpin D on S. aureus biofilm formation. This suggests a potential interplay between bacterial metabolism and the compound's mechanism of action.
Furthermore, (10S,11S)-hydnocarpin D has been observed to enhance the susceptibility of S. aureus to the fluoroquinolone antibiotic enrofloxacin, indicating a potential synergistic effect that could be exploited in combination therapies.
Experimental Protocols
The following sections detail the methodologies employed to evaluate the anti-biofilm activity of this compound and its derivatives against S. aureus.
Bacterial Strains and Culture Conditions
-
Bacterial Strain: Staphylococcus aureus strains capable of forming biofilms are used, such as clinical isolates or reference strains like ATCC 25923 or Newman. The specific strain used in the primary study was Staphylococcus aureus CCM 4223.
-
Growth Medium: Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.5% w/v) is commonly used to promote robust biofilm formation.
-
Incubation Conditions: Cultures are typically incubated at 37°C for 24-48 hours under static conditions to allow for biofilm development.
Biofilm Inhibition Assay (Crystal Violet Method)
The crystal violet (CV) assay is a standard method for quantifying biofilm formation in microtiter plates.
Protocol:
-
Preparation of Bacterial Inoculum: An overnight culture of S. aureus is diluted in fresh TSB to a standardized cell density (e.g., OD600 of 0.05, which corresponds to approximately 1 x 10^7 CFU/mL).
-
Treatment Application: 100 µL of the bacterial suspension is added to the wells of a 96-well flat-bottom polystyrene microtiter plate. Subsequently, 100 µL of TSB containing various concentrations of the test compounds (e.g., this compound and its isomers) are added to the wells. A solvent control (e.g., DMSO) and a no-treatment control are included.
-
Incubation: The plate is incubated at 37°C for 24 hours without shaking.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently aspirating the medium. The wells are then washed three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Fixation: The plate is air-dried or heat-fixed (e.g., at 60°C for 1 hour) to fix the biofilm to the well surface.
-
Staining: 150 µL of a 0.1% (w/v) crystal violet solution is added to each well, and the plate is incubated at room temperature for 15-20 minutes.
-
Washing: The excess crystal violet is removed, and the wells are washed again with PBS or distilled water until the water runs clear.
-
Solubilization: The bound crystal violet is solubilized by adding 200 µL of 33% (v/v) acetic acid or 95% (v/v) ethanol to each well. The plate is then incubated for 15-30 minutes with gentle shaking.
-
Quantification: The absorbance of the solubilized crystal violet is measured at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.
-
Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD of treated well / OD of control well)] x 100
Potential Signaling Pathways and Mechanism of Action
While the precise molecular target of this compound in S. aureus has not been definitively elucidated, the observed anti-biofilm effects at sub-inhibitory concentrations suggest an interference with the regulatory pathways governing biofilm formation rather than a direct bactericidal action. Flavonolignans, the class of compounds to which Hydnocarpin belongs, are known to modulate bacterial signaling and virulence.
The formation of S. aureus biofilms is a complex, multi-stage process regulated by a network of signaling pathways.[1][2][3] Key regulatory systems include:
-
Accessory Gene Regulator (agr) Quorum Sensing System: This cell-density dependent system is a central regulator of virulence in S. aureus. Generally, the agr system is active in planktonic and late-stage biofilm growth, promoting dispersal, and is often down-regulated during the initial stages of biofilm formation.[1][3] It is plausible that Hydnocarpin could modulate the agr system, potentially by interfering with signal molecule production or reception, thereby maintaining a state that is non-conducive to biofilm establishment.
-
Staphylococcal Accessory Regulator (sarA): SarA is a global transcriptional regulator that positively influences biofilm formation, partly through its regulation of the ica operon, which is responsible for the production of the polysaccharide intercellular adhesin (PIA).[1] Hydnocarpin could potentially interfere with the function or expression of SarA or other SarA-family proteins.
-
Other Regulatory Elements: A multitude of other factors are involved in S. aureus biofilm development, including surface proteins (e.g., SasG, SasC), clumping factors, and the release of extracellular DNA (eDNA).[1]
Given that many natural compounds with anti-biofilm activity target quorum sensing, it is a strong possibility that this compound exerts its effects through this mechanism.
Visualizing Potential Regulatory Pathways
The following diagrams illustrate the key signaling pathways involved in S. aureus biofilm formation that may be targeted by this compound.
Caption: Potential regulatory targets of this compound in S. aureus biofilm formation.
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening and quantifying the anti-biofilm activity of test compounds.
Caption: General workflow for the crystal violet-based biofilm inhibition assay.
Conclusion and Future Directions
This compound and its isomers, particularly (10S,11S)-hydnocarpin D, represent a promising class of natural compounds for combating Staphylococcus aureus biofilms. Their ability to inhibit biofilm formation at sub-lethal concentrations and to potentiate the activity of conventional antibiotics makes them attractive candidates for further development.
Future research should focus on:
-
Elucidating the precise molecular mechanism of action: Identifying the specific cellular targets of Hydnocarpin will be crucial for optimizing its activity and for the rational design of new derivatives.
-
In vivo efficacy studies: Evaluating the anti-biofilm activity of Hydnocarpin in animal models of S. aureus infection is a necessary next step to translate these in vitro findings.
-
Structure-activity relationship (SAR) studies: A more extensive SAR campaign could lead to the identification of even more potent and selective anti-biofilm agents based on the Hydnocarpin scaffold.
-
Toxicology and pharmacokinetic profiling: Comprehensive safety and ADME (absorption, distribution, metabolism, and excretion) studies are essential for the progression of any new compound towards clinical application.
References
(Rac)-Hydnocarpin: A Technical Guide for Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in gynecological oncology, often diagnosed at advanced stages with limited therapeutic options. The tumor microenvironment, characterized by immunosuppressive elements, further contributes to poor prognosis.[1][2] In the quest for novel therapeutic agents, natural compounds have emerged as a promising avenue of research. Hydnocarpin, a flavonolignan found in plants such as Pueraria lobata and Hydnocarpus wightiana, has demonstrated potent anti-cancer properties.[2][3] This technical guide provides an in-depth overview of the current research on (Rac)-Hydnocarpin and its potential applications in ovarian cancer therapy, with a focus on its mechanism of action, experimental data, and relevant signaling pathways. While most studies refer to the compound as "hydnocarpin," it is often synthesized and likely utilized in its racemic form, hence the reference to "this compound."[4][5]
Quantitative Data Summary
The cytotoxic effects of hydnocarpin have been evaluated across various ovarian cancer cell lines, demonstrating significant potency, often exceeding that of the standard chemotherapeutic agent, cisplatin.[1][6]
| Cell Line | Compound | IC50 Value (µM) | Treatment Duration | Citation |
| A2780 | Hydnocarpin | ~10 | 48h | [1] |
| A2780 | Cisplatin | >20 | 48h | [1] |
| SKOV3 | Hydnocarpin | ~15 | 48h | [1] |
| SKOV3 | Cisplatin | >20 | 48h | [1] |
| ES2 | Hydnocarpin | ~12 | 48h | [1] |
| ES2 | Cisplatin | >20 | 48h | [1] |
| HeyA8 | Hydnocarpin | ~18 | 48h | [1] |
| HeyA8 | Cisplatin | >20 | 48h | [1] |
| IOSE80pc (normal ovarian surface epithelial) | Hydnocarpin | >20 | 48h | [1] |
| IOSE80pc (normal ovarian surface epithelial) | Cisplatin | ~20 | 48h | [1] |
Table 1: Cytotoxicity of Hydnocarpin in Ovarian Cancer Cell Lines
Mechanism of Action
Current research indicates that hydnocarpin exerts its anti-cancer effects in ovarian cancer through a dual mechanism: direct induction of apoptosis in cancer cells and modulation of the tumor microenvironment.[1][2]
Induction of ROS-Mediated Apoptosis
Hydnocarpin triggers caspase-dependent apoptosis in ovarian cancer cells primarily through the intrinsic pathway.[1][2] This process is initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of the caspase cascade.[1][7]
Key molecular events include:
-
Increased ROS Production: Hydnocarpin treatment leads to a significant accumulation of intracellular ROS.[1][7]
-
Mitochondrial Membrane Potential (ΔΨm) Collapse: The increase in ROS disrupts the mitochondrial membrane potential.
-
Caspase Activation: This leads to the cleavage and activation of caspase-9 and caspase-3, while the levels of pro-caspase-8 remain largely unchanged.[1][8]
-
Apoptosis Execution: Activated caspase-3 executes the final steps of apoptosis, leading to cell death.
The critical role of ROS in this pathway is underscored by the observation that the cytotoxic effects of hydnocarpin are significantly inhibited by ROS inhibitors.[1][2]
Figure 1: ROS-Mediated Apoptotic Pathway Induced by this compound.
Immunomodulation of the Tumor Microenvironment
Beyond its direct cytotoxic effects, hydnocarpin demonstrates the ability to reprogram immune cells within the tumor microenvironment, shifting them from an immunosuppressive to an anti-tumor phenotype.[1][2]
-
Macrophage Reprogramming: Hydnocarpin downregulates M2 macrophage markers and pro-tumoral factors such as MMP-2/9, CCL5, TGF-β, and VEGF.[1][2] It also enhances the phagocytic activity of macrophages.[1]
-
T-Cell Activation: The compound promotes the activation of T-cells, indicated by the upregulation of IFN-γ and IL-2.[1][2]
-
Reduction of Immune Evasion Markers: Hydnocarpin decreases the expression of immune evasion markers like CD80, CD86, and VISTA.[1][2]
While the precise upstream signaling pathways are still under investigation, it is hypothesized that these immunomodulatory effects may be mediated through the suppression of NF-κB or STAT3 activity.[6]
Figure 2: Immunomodulatory Effects of this compound on the Tumor Microenvironment.
Potential Involvement of the STAT3 Signaling Pathway
Persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a common feature in ovarian cancer, contributing to tumor cell proliferation, survival, and invasion.[9] While direct experimental evidence is pending, the observed downregulation of immune evasion markers by hydnocarpin suggests a potential inhibitory effect on the STAT3 pathway.[6] Further investigation is warranted to confirm this hypothesis.
Figure 3: Hypothesized Inhibition of the STAT3 Signaling Pathway by this compound.
Experimental Protocols
The following are summaries of key experimental protocols used in the study of hydnocarpin's effects on ovarian cancer cells.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of hydnocarpin on ovarian cancer cell lines.
-
Methodology:
-
Seed ovarian cancer cells (e.g., A2780, SKOV3) and normal ovarian surface epithelial cells (e.g., IOSE80pc) in 96-well plates.
-
After cell attachment, treat with varying concentrations of hydnocarpin or cisplatin for 48 hours.
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[1][10][11]
-
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
-
Objective: To quantify the percentage of apoptotic cells after hydnocarpin treatment.
-
Methodology:
-
Treat A2780 cells with different concentrations of hydnocarpin (e.g., 5, 10, 20 µM) or cisplatin for 48 hours.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][12]
-
Western Blot Analysis
-
Objective: To detect the expression levels of proteins involved in the apoptotic pathway.
-
Methodology:
-
Treat A2780 cells with hydnocarpin for 48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane and incubate with primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-8, and pro-caspase-9 overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescence signals using an imaging system.[6][8][12]
-
Figure 4: Experimental Workflow for the MTT Cell Viability Assay.
Related Compounds: Hydnocarpin D
Hydnocarpin D, a regioisomer of hydnocarpin, has also been investigated for its anti-cancer properties in ovarian cancer.[4][5] Studies on Hydnocarpin D have shown that it can suppress the migration and invasion of ovarian cancer cells, suggesting its potential as an anti-metastatic agent. Further research is needed to fully elucidate its mechanism of action and therapeutic potential in ovarian cancer.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for ovarian cancer. Its dual mechanism of inducing direct tumor cell apoptosis and favorably modulating the tumor microenvironment addresses key challenges in ovarian cancer treatment. The potent cytotoxicity against various ovarian cancer cell lines, coupled with a favorable safety profile in normal cells, highlights its therapeutic potential.
Future research should focus on:
-
In vivo studies: To validate the anti-tumor efficacy and safety of this compound in animal models of ovarian cancer.
-
Stereospecific activity: To determine if one enantiomer of hydnocarpin is more active than the other.
-
Elucidation of upstream signaling pathways: To confirm the hypothesized role of STAT3 and NF-κB in the immunomodulatory effects of hydnocarpin.
-
Combination therapies: To investigate the synergistic effects of this compound with standard chemotherapeutic agents or immunotherapies.
This technical guide summarizes the current understanding of this compound in ovarian cancer research and provides a foundation for further investigation into this promising natural compound.
References
- 1. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells | Semantic Scholar [semanticscholar.org]
- 3. Hypolipidemic, anti-inflammatory, and antineoplastic activity and cytotoxicity of flavonolignans isolated from Hydnocarpus wightiana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structures of regioisomeric hydnocarpin-type flavonolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. STAT3 signaling in ovarian cancer: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
(Rac)-Hydnocarpin: A Technical Guide on its Cytotoxic Effects on Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cytotoxic effects of hydnocarpin derivatives on leukemia cells, with a focus on T-cell acute lymphoblastic leukemia (T-ALL) and acute lymphoblastic leukemia (ALL). While the specific racemic form, (Rac)-Hydnocarpin, has not been extensively studied, this document synthesizes the significant findings from research on its related compounds, primarily Hydnocarpin D and (-)-Hydnocarpin. This guide details the dose-dependent inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. Furthermore, it elucidates the underlying molecular mechanisms, including the induction of autophagy-dependent ferroptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of hydnocarpin-based therapeutic agents.
Introduction
Hydnocarpin, a flavonolignan, has emerged as a promising natural product with potent anti-tumor activities.[1][2] Research has demonstrated its efficacy against various cancer cell lines, including those of leukemia.[2][3][4] This document focuses on the cytotoxic effects of hydnocarpin derivatives on leukemia cells, providing a detailed analysis of its mechanisms of action and methodologies for its study.
Quantitative Cytotoxicity Data
The cytotoxic effects of hydnocarpin derivatives have been quantified in several leukemia cell lines. The data consistently demonstrates a dose- and time-dependent inhibition of cell viability.
Table 1: IC50 Values of Hydnocarpin Derivatives in Leukemia Cell Lines
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Hydnocarpin D | Jurkat | T-ALL | 48 | ~15 | [1] |
| Hydnocarpin D | Molt-4 | T-ALL | 48 | ~20 | [1] |
| (-)-Hydnocarpin | 697 | ALL | Not Specified | 8.7 | [5] |
| (-)-Hydnocarpin | 697-R (P-gp-expressing) | ALL | Not Specified | >10 | [5] |
Table 2: Apoptosis Induction by Hydnocarpin D in T-ALL Cell Lines (48h treatment)
| Cell Line | Hydnocarpin D Concentration (µM) | Apoptosis Rate (%) | Reference |
| Jurkat | 7.5 | ~20 | [1] |
| Jurkat | 15 | ~45 | [1] |
| Jurkat | 30 | 66.25 | [1] |
| Molt-4 | 7.5 | ~15 | [1] |
| Molt-4 | 15 | ~30 | [1] |
| Molt-4 | 30 | 52.14 | [1] |
Table 3: Cell Cycle Arrest Induced by Hydnocarpin D in T-ALL Cell Lines
| Cell Line | Hydnocarpin D Concentration (µM) | Cell Cycle Phase Arrest | Notable Protein Changes | Reference |
| Jurkat & Molt-4 | 7.5 | G2/M | ↑ p-cdc2, ↑ p27, ↓ c-Myc | [1] |
| Jurkat & Molt-4 | 15 | G2/M | ↑ p-cdc2, ↑ p27, ↓ c-Myc | [1] |
Signaling Pathways of Hydnocarpin-Induced Cytotoxicity
Hydnocarpin D exerts its cytotoxic effects on T-ALL cells through a multi-faceted mechanism involving the induction of apoptosis, cell cycle arrest, and a unique interplay of autophagy and ferroptosis.[1]
Diagram 1: Hydnocarpin D-Induced Signaling Pathway in T-ALL Cells
Caption: Hydnocarpin D induces multiple cell death pathways in T-ALL cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of hydnocarpin derivatives on leukemia cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cell proliferation.
Workflow Diagram
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Steps:
-
Seed leukemia cells (e.g., Jurkat, Molt-4) at a density of 1.0 x 10^4 cells per well in a 96-well plate.[1]
-
After allowing the cells to adhere (if applicable), treat them with various concentrations of the hydnocarpin compound for desired time points (e.g., 24, 48, 72 hours).[1]
-
Following the treatment period, add an equal volume of MTT solution (0.5%) to each well.[1]
-
Incubate the plate for an additional 4 hours to allow for the formation of formazan crystals.[1]
-
Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[1]
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
Apoptosis Detection by Annexin V-FITC/7-AAD Double Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
References
- 1. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiating Effect of the Flavonolignan (-)-Hydnocarpin in Combination with Vincristine in a Sensitive and P-gp-Expressing Acute Lymphoblastic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Hydnocarpin: A Technical Guide to its Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Hydnocarpin, a flavonolignan, has emerged as a compound of significant interest within the scientific community due to its potent and diverse immunomodulatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the immune system, with a focus on its anti-inflammatory and immune-reprogramming capabilities. The information presented herein is intended to support further research and development of this promising natural product as a potential therapeutic agent.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the key quantitative and qualitative findings from preclinical studies on Hydnocarpin and its related compound, Hydnocarpin D. These compounds have demonstrated significant effects on various immune cells and inflammatory markers.
Table 1: Effects of Hydnocarpin D on Lipopolysaccharide (LPS)-Induced Inflammation
| Parameter | Model System | Treatment | Observed Effect | Reference |
| Inflammatory Cytokines | LPS-induced Acute Lung Injury in mice | Hydnocarpin D administration | Decreased secretion of inflammatory cytokines. | [1] |
| Neutrophil Infiltration | LPS-induced Acute Lung Injury in mice | Hydnocarpin D administration | Decreased neutrophil infiltration in lung tissue. | [1] |
| Lung Edema | LPS-induced Acute Lung Injury in mice | Hydnocarpin D administration | Ameliorated lung edema. | [1] |
| Protein Content in BALF | LPS-induced Acute Lung Injury in mice | Hydnocarpin D administration | Decreased protein content in bronchoalveolar lavage fluid. | [1] |
| Oxidative Stress & Inflammation | LPS-stimulated RAW 264.7 murine macrophages | Hydnocarpin D treatment | Inhibited oxidative stress and inflammation. | [1] |
| Proinflammatory Mediators | LPS-stimulated RAW 264.7 murine macrophages | Hydnocarpin D treatment | Suppressed secretion of proinflammatory mediators. | [1] |
| NLRP3 Inflammasome | LPS-stimulated RAW 264.7 murine macrophages | Hydnocarpin D treatment | Suppressed the NLRP3 inflammasome. | [1] |
Table 2: Immunomodulatory Effects of Hydnocarpin in the Ovarian Cancer Tumor Microenvironment
| Parameter | Model System | Treatment | Observed Effect | Reference |
| M2 Macrophage Markers | Ovarian cancer-stimulated macrophages (OC-MQs) | Hydnocarpin treatment | Downregulated levels of M2 macrophage markers. | [2][3][4][5] |
| Pro-tumoral Factors (MMP-2/9, CCL5, TGF-β, VEGF) | Ovarian cancer-stimulated macrophages (OC-MQs) | Hydnocarpin treatment | Downregulated levels of pro-tumoral factors. | [2][3][4][5] |
| Macrophage Phagocytosis | Ovarian cancer-stimulated macrophages (OC-MQs) | Hydnocarpin treatment | Enhanced phagocytic activity. | [2][3][4][5] |
| T-cell Activation (IFN-γ, IL-2) | T cells (CCRF-HSB2) | Hydnocarpin treatment | Upregulated mRNA levels of IFN-γ and IL-2. | [2][3][4][5][6] |
| Immune Evasion Markers (CD80, CD86, VISTA) | Ovarian cancer-stimulated macrophages (OC-MQs) | Hydnocarpin treatment | Significantly reduced expression levels in a dose-dependent manner. | [2][3][4][5][6] |
| PD-L1 Expression | Ovarian cancer-stimulated macrophages (OC-MQs) | Hydnocarpin treatment | No effect on the expression of Programmed Death-Ligand 1. | [2] |
Table 3: Anti-proliferative and Cytotoxic Effects of Hydnocarpin D
| Cell Line | Cell Type | IC50 Value | Reference |
| Jurkat | T-cell acute lymphoblastic leukemia | 7-20 µM | [7] |
| Molt-4 | T-cell acute lymphoblastic leukemia | 7-20 µM | [7] |
| CAM-191 | Normal human lymphocyte | Low cytotoxicity at comparable concentrations. | [7] |
Signaling Pathways Modulated by Hydnocarpin
Hydnocarpin exerts its immunomodulatory effects by targeting several key signaling pathways involved in inflammation and immune regulation.
MAPK/NF-κB Signaling Pathway in Inflammation
In the context of LPS-induced inflammation, Hydnocarpin D has been shown to inhibit the activation of the MAPK and NF-κB signaling pathways.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.
Caption: Inhibition of LPS-induced MAPK/NF-κB signaling by this compound.
Keap1/Nrf2/HO-1 Antioxidant Pathway
Hydnocarpin D also upregulates the Keap1/Nrf2/HO-1 pathway, which is a critical cellular defense mechanism against oxidative stress.[1] By activating this pathway, Hydnocarpin enhances the expression of antioxidant enzymes, thereby mitigating oxidative damage associated with inflammation.
Caption: Activation of the Keap1/Nrf2/HO-1 antioxidant pathway by this compound.
Wnt/β-catenin Signaling Pathway
Hydnocarpin has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8] By suppressing this pathway, Hydnocarpin can inhibit the proliferation of cancer cells.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the immunomodulatory effects of this compound.
In Vivo Model of Acute Lung Injury (ALI)
-
Animal Model: Typically, male C57BL/6 mice are used.
-
Induction of ALI: Mice are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli.
-
Treatment: this compound is administered to the treatment group, often via intraperitoneal injection, prior to or after the LPS challenge. A vehicle control group and a positive control group (e.g., a known anti-inflammatory drug) are included.
-
Assessment:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential cell counts (neutrophils, macrophages) and total protein concentration as an indicator of vascular permeability.
-
Histopathology: Lung tissues are harvested, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, inflammatory cell infiltration, and alveolar damage.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF or lung homogenates are quantified using ELISA or multiplex bead assays.
-
Myeloperoxidase (MPO) Assay: MPO activity in lung tissue is measured as an index of neutrophil infiltration.
-
In Vitro Macrophage Studies
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Stimulation: Macrophages are stimulated with LPS to induce an inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before LPS stimulation.
-
Assessment:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines in the culture supernatant are determined by ELISA.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to analyze the expression and phosphorylation status of key signaling proteins (e.g., p-ERK, p-p65 NF-κB, Nrf2, HO-1).
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory and antioxidant genes are quantified.
-
Immunofluorescence: Cellular localization of proteins like NF-κB (nuclear translocation) can be visualized.
-
T-cell Activation and Function Assays
-
Cell Line: Human T lymphocyte cell lines such as CCRF-HSB2 or Jurkat cells are utilized.
-
Activation: T cells can be activated using stimuli like phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Co-culture Systems: To model the tumor microenvironment, T cells can be co-cultured with cancer cells or cultured in conditioned medium from cancer cells.
-
Treatment: T cells are treated with this compound in the presence or absence of activating stimuli.
-
Assessment:
-
Cytokine Production: The expression of T-cell activation markers like IFN-γ and IL-2 is measured at the mRNA level by qRT-PCR and at the protein level by ELISA.
-
Proliferation Assays: T-cell proliferation can be assessed using assays such as the MTT assay or by measuring the incorporation of BrdU or [³H]-thymidine.
-
Flow Cytometry: Cell surface markers associated with T-cell activation and exhaustion (e.g., CD69, CD25, PD-1) can be analyzed by flow cytometry.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for investigating the immunomodulatory effects of this compound.
Caption: General experimental workflow for studying this compound's immunomodulatory effects.
Conclusion
This compound demonstrates significant immunomodulatory potential through its dual actions of suppressing pro-inflammatory pathways and reprogramming the immune landscape, particularly within the tumor microenvironment. Its ability to inhibit key inflammatory signaling cascades like MAPK/NF-κB, while concurrently activating protective antioxidant responses via the Nrf2 pathway, underscores its multifaceted mechanism of action. Furthermore, its capacity to modulate macrophage polarization and enhance T-cell activity highlights its potential as an immunotherapeutic agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of this compound. Further investigations into its specific stereoisomeric activities, pharmacokinetic and pharmacodynamic profiles, and in vivo efficacy in various disease models are warranted.
References
- 1. Hydnocarpin D attenuates lipopolysaccharide-induced acute lung injury via MAPK/NF-κB and Keap1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells [mdpi.com]
- 7. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Hydnocarpin: A Comprehensive Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Hydnocarpin, a flavonolignan found in plants such as Pueraria lobata and Hydnocarpus wightiana, has emerged as a promising natural compound with multifaceted therapeutic activities.[1][2] This technical guide provides an in-depth overview of the current research on this compound, with a primary focus on its potential as an anticancer agent. It also explores its anti-inflammatory, anti-diabetic, and antimicrobial properties. This document consolidates key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of its mechanisms of action to support further research and development.
Introduction
This compound is a flavonoid that has demonstrated significant biological activities, notably moderate to potent cytotoxicity against various cancer cell lines.[1][3] Its therapeutic potential extends beyond oncology, with studies indicating anti-inflammatory, anti-diabetic, and anti-biofilm properties.[1][4][5] This guide will delve into the molecular mechanisms underlying these effects, providing a solid foundation for its consideration as a lead compound in drug discovery programs.
Anticancer Activity
The primary therapeutic potential of this compound lies in its anticancer properties. It has been shown to inhibit the proliferation of a wide range of cancer cells, including those of ovarian, colon, breast, and leukemia origin.[1] A key aspect of its anticancer effect is its selectivity, exhibiting potent cytotoxicity against cancer cells while showing minimal toxicity to normal cells.[1]
Mechanism of Action
This compound exerts its anticancer effects through several distinct mechanisms:
-
Induction of ROS-Mediated Apoptosis: A primary mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] This process is linked to the activation of the intrinsic apoptotic pathway, involving the mitochondrial membrane potential disruption and activation of caspase-9 and caspase-3.[1][2]
-
Suppression of Wnt/β-catenin Signaling: In colon cancer cells, Hydnocarpin has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in cancer development and progression.[6]
-
Modulation of the Tumor Microenvironment: Hydnocarpin can reprogram tumor-associated immune cells. It downregulates M2 macrophage markers and pro-tumoral factors while enhancing macrophage phagocytosis. It also promotes T-cell activation, suggesting it can counteract the immunosuppressive tumor microenvironment.[2][7]
-
Induction of Autophagy-Dependent Ferroptosis: In T-cell acute lymphoblastic leukemia (T-ALL), Hydnocarpin D has been found to induce cell cycle arrest, apoptosis, and autophagy-dependent ferroptosis, a form of iron-dependent programmed cell death.[8]
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Hydnocarpin and its derivatives in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| A2780 | Ovarian Cancer | Hydnocarpin | ~10 | 48 | [6] |
| SKOV3 | Ovarian Cancer | Hydnocarpin | >20 | 48 | [6] |
| ES2 | Ovarian Cancer | Hydnocarpin | ~15 | 48 | [6] |
| HeyA8 | Ovarian Cancer | Hydnocarpin | ~15 | 48 | [6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Hydnocarpin D | ~15 | 48 | [1] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | Hydnocarpin D | ~20 | 48 | [1] |
| SW-480 | Colon Cancer | Hydnocarpin | 20.3 | Not Specified | [9] |
| A375 | Malignant Melanoma | Hydnocarpin | 57.6 | 24 | [10] |
| A375 | Malignant Melanoma | Hydnocarpin | 41.5 | 48 | [10] |
| A549 | Lung Adenocarcinoma | Hydnocarpin | >80 | 24/48 | [10] |
| A375 | Malignant Melanoma | Hydnocarpin-G8 | 22.7 | 24 | [10] |
| A375 | Malignant Melanoma | Hydnocarpin-G8 | 14.4 | 48 | [10] |
| A549 | Lung Adenocarcinoma | Hydnocarpin-G8 | 34.2 | 24 | [10] |
| A549 | Lung Adenocarcinoma | Hydnocarpin-G8 | 21.8 | 48 | [10] |
| CCRF-CEM | Leukemia | Hydnocarpin | 4.28 | 24 | [11] |
Note: IC50 values are approximate and may vary between studies due to different experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: ROS-Mediated Apoptotic Pathway of Hydnocarpin.
Caption: Inhibition of Wnt/β-catenin Signaling by Hydnocarpin.
Caption: Experimental Workflow for MTT Cell Viability Assay.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: T-ALL cell lines (Jurkat, Molt-4), human lymphocytic cell line (CAM-191), ovarian cancer cell lines (A2780, SKOV3, ES2, HeyA8), human monocytic cell line (THP-1), and human acute leukemia cell line (CCRF-HSB2) are commonly used.[1][6]
-
Media and Conditions:
-
Jurkat, Molt-4, A2780, SKOV3, ES2, HeyA8, and THP-1 cells are typically cultured in RPMI-1640 medium.[1][6]
-
CCRF-HSB2 cells are maintained in DMEM.[6]
-
Media is supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1][6]
-
For THP-1 cells, 0.05 mM β-mercaptoethanol is added.[6]
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., A2780, THP-1) in a 96-well plate at a density of 1.0 × 10^4 cells per well and incubate for 24 hours.[1][6]
-
Treatment: Add varying concentrations of this compound to the wells and incubate for an additional 48 hours.[6]
-
MTT Addition: Add 50 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Dissolve the formazan crystals by adding DMSO.[6]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.[10]
Apoptosis Assay (Annexin V-FITC/7-AAD Staining)
-
Cell Seeding and Treatment: Seed T-ALL cells in six-well plates (1 × 10^6 cells per well) and treat with desired concentrations of Hydnocarpin for 48 hours.[1]
-
Cell Collection and Staining: Collect the cells, resuspend them, and stain with 5 µL of Annexin V-FITC and 5 µL of 7-AAD in the dark for 10 minutes.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the apoptotic cell population.[1]
Western Blotting
-
Cell Lysis: Harvest and lyse treated cells using RIPA buffer or a similar lysis buffer.[1][6]
-
Protein Quantification: Determine the total protein concentration using a BCA protein assay kit.[1]
-
Electrophoresis: Separate equal amounts of protein (e.g., 30-40 µg) on a 10% or 12% SDS-PAGE gel.[1][6]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[1][6]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibody overnight at 4°C. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody for 2 hours at room temperature.[1][6]
-
Detection: Visualize the protein bands using an ECL detection system.[1]
ROS Detection Assay (DCFH-DA Staining)
-
Cell Treatment: Treat cells (e.g., A2780) with Hydnocarpin for the desired time.[6]
-
Staining: Harvest the cells and stain with 100 µM DCFH-DA for 30 minutes in the dark.[6]
-
Analysis: Wash the cells with PBS and measure the fluorescent intensity by flow cytometry.[6]
Mitochondrial Membrane Potential (Δψm) Assay (DiOC6(3) Staining)
-
Cell Treatment: Treat A2780 cells with Hydnocarpin for the indicated time.[6]
-
Staining: Harvest the cells and incubate with 50 nM DiOC6(3) for 30 minutes at 37°C in the dark.[6]
-
Analysis: Wash the cells with PBS and analyze by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.[6]
Other Therapeutic Potential
Anti-inflammatory Activity
Hydnocarpin has demonstrated good anti-inflammatory activity in in vivo mouse models.[12] This effect is likely mediated through the inhibition of pro-inflammatory signaling pathways.
Anti-diabetic Activity
Studies have suggested that flavonolignans from Hydnocarpus species, including Hydnocarpin, possess antidiabetic properties.[4] Extracts containing these compounds have been shown to lower blood glucose levels in streptozotocin-induced diabetic rats.[4]
Antimicrobial and Anti-biofilm Activity
Hydnocarpin has shown activity against Staphylococcus aureus, including the ability to inhibit biofilm formation.[5] Certain isomers of Hydnocarpin D have been identified as potent inhibitors of S. aureus biofilm formation and can increase the susceptibility of the bacteria to antibiotics.[10]
Synthesis
A semisynthesis of Hydnocarpin-type flavonolignans has been developed.[9] The process involves the two-step transformation of readily available flavonolignans from milk thistle. The first step is a regioselective formylation of the C-3 hydroxy group using the Vilsmeier-Haack reagent, followed by the elimination of formic acid with triethylamine.[9]
Conclusion and Future Directions
This compound is a promising natural product with significant therapeutic potential, particularly in the field of oncology. Its multifaceted mechanism of action, including the induction of apoptosis, inhibition of key cancer-related signaling pathways, and modulation of the tumor microenvironment, makes it an attractive candidate for further drug development. The detailed experimental protocols and consolidated quantitative data presented in this guide are intended to facilitate future research into this compelling molecule. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for potential therapeutic applications.
References
- 1. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structures of regioisomeric hydnocarpin-type flavonolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. hydnocarpin synthesis - chemicalbook [chemicalbook.com]
(Rac)-Hydnocarpin: A Comprehensive Technical Guide on its Discovery, Isolation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Hydnocarpin, a naturally occurring flavonolignan, has emerged as a molecule of significant interest in the scientific community, particularly in the fields of oncology and immunology. This technical whitepaper provides an in-depth overview of the discovery and isolation of this compound from various botanical sources. It meticulously details the experimental protocols for its extraction, purification, and characterization. Furthermore, this guide summarizes the current understanding of its multifaceted biological activities, with a special focus on its anti-cancer properties and the underlying molecular mechanisms. Quantitative data from various studies are consolidated into structured tables for comparative analysis. Finally, key signaling pathways modulated by this compound are visualized through detailed diagrams to facilitate a deeper understanding of its mode of action.
Discovery and Natural Sources
This compound is a flavone-type flavonolignan that has been identified and isolated from several plant species. Its discovery is rooted in the exploration of traditional medicinal plants for bioactive compounds. The primary botanical sources of this compound include:
-
Hydnocarpus wightiana : The seeds of this plant are a well-documented source of Hydnocarpin.[1][2][3][4][5][6] Acetone extracts of the seeds have been shown to contain a significant amount of this compound.[1][2][4][6]
-
Pueraria lobata : Also known as Kudzu, the flowers of this plant, referred to as Pueraria Flos, are another notable source of Hydnocarpin.[3][7][8][9]
-
Lonicera japonica : Commonly known as Japanese honeysuckle, this plant has also been identified as a source from which Hydnocarpin can be isolated.[10][11]
Initially isolated and characterized in the 1970s, Hydnocarpin was identified as a racemic mixture, hence the designation this compound.[12] Its chemical structure, a fusion of a flavonoid and a lignan moiety, has been elucidated through various spectroscopic techniques.
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are composite methodologies based on published literature.
Extraction from Hydnocarpus wightiana Seeds
This protocol focuses on the isolation of Hydnocarpin from the seeds of Hydnocarpus wightiana.
2.1.1. Materials and Equipment
-
Dried seeds of Hydnocarpus wightiana
-
Hexane
-
Acetone
-
Methanol
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Chromatography columns
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
2.1.2. Experimental Procedure
-
Preparation of Plant Material : The seeds of Hydnocarpus wightiana are dried and coarsely powdered.
-
Solvent Extraction :
-
Concentration : The acetone extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography :
-
The crude acetone extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, starting from 100% chloroform and gradually increasing the polarity by adding methanol.[13]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification : Fractions showing the presence of Hydnocarpin (identified by comparison with a standard or by spectroscopic methods) are pooled and may require further purification by re-chromatography to yield pure this compound.[13]
Extraction from Pueraria lobata (Pueraria Flos)
This protocol outlines the isolation of Hydnocarpin from the dried flowers of Pueraria lobata.
2.2.1. Materials and Equipment
-
Dried flowers of Pueraria lobata (Pueraria Flos)
-
Methanol
-
Diaion HP-20 resin
-
Acetone
-
Water
-
Rotary evaporator
-
Chromatography columns
2.2.2. Experimental Procedure
-
Extraction : The dried Pueraria Flos is extracted with methanol.[14]
-
Concentration : The methanolic extract is filtered and concentrated to obtain a crude extract.[14]
-
Column Chromatography :
-
Further Purification : Fractions containing Hydnocarpin are pooled and may be subjected to further chromatographic steps, such as silica gel column chromatography or preparative HPLC, to achieve high purity.
Biological Activities and Therapeutic Potential
This compound exhibits a wide range of biological activities, with its anti-cancer properties being the most extensively studied.
Anti-Cancer Activity
Hydnocarpin has demonstrated potent cytotoxic effects against a variety of cancer cell lines.
-
Ovarian Cancer : It induces caspase-dependent apoptosis in ovarian cancer cells, showing greater cytotoxicity than the commonly used chemotherapeutic agent cisplatin in some cases.[7][15]
-
Colon Cancer : Hydnocarpin inhibits the proliferation of colon cancer cells by suppressing the Wnt/β-catenin signaling pathway.[9][10][11]
-
Leukemia : It has shown efficacy against T-cell acute lymphoblastic leukemia (T-ALL) cell lines by inducing apoptosis, cell cycle arrest, and autophagy-dependent ferroptosis.[16][17]
-
Breast Cancer : Studies have indicated its potential in suppressing the malignant progression of triple-negative breast cancer cells.[18]
-
Other Cancers : Cytotoxic activity has also been reported against nasopharyngeal carcinoma, osteosarcoma, uterine carcinoma, and glioma cell lines.[3][5][18]
Immunomodulatory Effects
Beyond its direct cytotoxic effects, Hydnocarpin can reprogram the tumor microenvironment. It has been shown to:
Other Biological Activities
Hydnocarpin has also been reported to possess:
Quantitative Data
The following tables summarize the quantitative data on the cytotoxic activity of Hydnocarpin against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A2780 | Ovarian Cancer | < 20 | [7] |
| HeyA8 | Ovarian Cancer | ~10 | [15] |
| ES2 | Ovarian Cancer | ~15 | [15] |
| SKOV3 | Ovarian Cancer | ~20 | [15] |
| CCRF-CEM | Leukemia | 4.28 | [18] |
| Jurkat | T-ALL | 7-20 | [16][17] |
| Molt-4 | T-ALL | 7-20 | [16][17] |
| SW-480 | Colon Cancer | 20.3 | [14] |
| HCT116 p53+/+ | Colon Cancer | 11.44 | [14] |
| MDA-MB-231-pcDNA | Breast Cancer | 4.07 | [14] |
Signaling Pathways and Mechanisms of Action
Hydnocarpin exerts its biological effects through the modulation of several key signaling pathways.
ROS-Mediated Intrinsic Apoptosis Pathway
A primary mechanism of Hydnocarpin-induced cancer cell death is through the generation of Reactive Oxygen Species (ROS), which triggers the intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lobatamunsolides A–C, Norlignans from the Roots of Pueraria lobata and their Nitric Oxide Inhibitory Activities in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypolipidemic, anti-inflammatory, and antineoplastic activity and cytotoxicity of flavonolignans isolated from Hydnocarpus wightiana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 细胞凋亡的内在和外在通路 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
Preliminary Studies on (Rac)-Hydnocarpin Toxicity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Hydnocarpin, a flavonolignan found in several medicinal plants, has garnered significant interest for its potential therapeutic applications, particularly in oncology. Understanding the toxicological profile of this compound is paramount for its further development as a drug candidate. This technical guide provides a comprehensive overview of the preliminary toxicity studies on this compound, with a focus on its in vitro cytotoxic effects and the available in vivo data. This document summarizes quantitative toxicity data, details key experimental methodologies, and visualizes the known signaling pathways associated with its mechanism of action. While specific in vivo acute toxicity data, such as the LD50 for the pure compound, remains to be established, preliminary findings suggest a favorable therapeutic index with selective cytotoxicity towards cancer cells.
Introduction
This compound is a bioactive flavonolignan isolated from plants such as Hydnocarpus wightiana and Pueraria lobata.[1][2] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and potent antineoplastic effects.[3][4] As with any potential therapeutic agent, a thorough evaluation of its toxicity is crucial. This whitepaper consolidates the current, publicly available data on the toxicity of this compound to serve as a foundational resource for researchers in the field of drug development.
Quantitative Toxicity Data
The majority of toxicological data for this compound is derived from in vitro studies assessing its cytotoxic effects on various cell lines. These studies consistently demonstrate that Hydnocarpin exhibits preferential cytotoxicity towards cancer cells while showing minimal impact on normal, healthy cells.
Table 1: In Vitro Cytotoxicity of Hydnocarpin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| A375 | Melanoma | 57.6 ± 1.3 | 24 | MTT |
| A375 | Melanoma | 41.5 ± 1.7 | 48 | MTT |
| A549 | Lung Cancer | 33.7 ± 0.9 | 24 | MTT |
| A549 | Lung Cancer | 24.0 ± 1.2 | 48 | MTT |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 7-20 | 48 | MTT |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 7-20 | 48 | MTT |
| A2780 | Ovarian Cancer | < 20 | 48 | MTT |
| SKOV3 | Ovarian Cancer | Not specified | 48 | MTT |
| ES2 | Ovarian Cancer | Not specified | 48 | MTT |
| HeyA8 | Ovarian Cancer | Not specified | 48 | MTT |
| SW-480 | Colon Cancer | Not specified | Not specified | Not specified |
Data compiled from multiple sources.[5][6][7]
Table 2: In Vitro Cytotoxicity of Hydnocarpin in Normal Human and Murine Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay |
| CAM-191 | Normal Human Lymphocyte | No significant toxicity | 48 | MTT |
| IOSE80PC | Immortalized Ovarian Surface Epithelial | Markedly higher than cancer cells | 48 | MTT |
| 3T3-L1 | Murine Fibroblast | No IC50 determined | 48 | MTT |
| RAW264.7 | Murine Macrophage | Much higher than cancer cells | Not specified | Not specified |
| AML12 | Murine Hepatocyte | Much higher than cancer cells | Not specified | Not specified |
Data compiled from multiple sources.[1][5][6]
In Vivo Toxicity
Direct studies determining the median lethal dose (LD50) of pure this compound have not been identified in the public domain. However, an in vivo study on a Hydnocarpus wightiana seed extract, which contains hydnocarpin, indicated no significant adverse effects in rodents following oral administration of doses up to 5000 mg/kg.[1] This suggests a low acute oral toxicity for the extract. It is important to note that this finding for the extract does not directly translate to the LD50 of the isolated this compound and further studies on the pure compound are warranted.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary toxicity studies of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 1.0 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with various concentrations of this compound (e.g., 10 to 50 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5] A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: Following treatment, an equal volume of MTT solution (0.5%) is added to each well, and the plates are incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated using appropriate software (e.g., GraphPad Prism).[3]
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at various concentrations (e.g., 5, 10, 20 µM) for a specified time (e.g., 48 hours).[1]
-
Cell Harvesting and Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark for a specified period.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways in Hydnocarpin-Induced Cell Death
This compound has been shown to induce cell death in cancer cells through multiple signaling pathways, primarily apoptosis and autophagy-dependent ferroptosis.
Intrinsic Apoptosis Pathway
Hydnocarpin triggers the intrinsic (mitochondrial) pathway of apoptosis, which is characterized by the involvement of the Bcl-2 family of proteins and caspases.
Caption: Hydnocarpin-induced intrinsic apoptosis pathway.
Autophagy-Dependent Ferroptosis Pathway
In some cancer cell types, such as T-cell acute lymphoblastic leukemia, Hydnocarpin D (a related compound) has been shown to induce a form of programmed cell death called ferroptosis, which is dependent on autophagy.[5]
Caption: Hydnocarpin D-induced autophagy-dependent ferroptosis.
Experimental Workflow for In Vitro Toxicity Assessment
The general workflow for assessing the in vitro toxicity of this compound is a multi-step process.
Caption: General experimental workflow for in vitro toxicity.
Discussion and Future Directions
The preliminary toxicological data on this compound are promising, indicating a selective cytotoxic effect against cancer cells with minimal impact on normal cells in vitro. This suggests a potentially wide therapeutic window. However, the lack of comprehensive in vivo toxicity data, particularly the LD50 of the pure compound, is a significant gap in the current knowledge.
Future research should prioritize:
-
Acute and chronic in vivo toxicity studies in animal models to determine the LD50, No-Observed-Adverse-Effect Level (NOAEL), and to identify potential target organs of toxicity.
-
Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the compound's behavior in a biological system.
-
Genotoxicity and mutagenicity assays to assess the potential for DNA damage.
-
Further elucidation of the molecular mechanisms underlying its selective cytotoxicity.
Conclusion
This compound is a promising natural compound with demonstrated anticancer activity. The available preliminary toxicity data suggests a favorable safety profile, characterized by selective cytotoxicity towards malignant cells. While further in vivo studies are essential to fully characterize its toxicological properties, the current body of evidence supports its continued investigation as a potential therapeutic agent. This technical guide provides a foundational summary to aid researchers and drug development professionals in advancing the study of this compound.
References
- 1. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 3. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Hypolipidemic, anti-inflammatory, and antineoplastic activity and cytotoxicity of flavonolignans isolated from Hydnocarpus wightiana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of (Rac)-Hydnocarpin and its Regioisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of (Rac)-Hydnocarpin and its regioisomers. The methodologies presented encompass both biomimetic radical coupling and semisynthetic strategies, offering flexibility in reagent choice and desired isomeric outcomes. All quantitative data is summarized for easy comparison, and experimental workflows are visualized to facilitate understanding and implementation.
Introduction
Hydnocarpin is a flavonolignan, a class of natural products formed by the coupling of a flavonoid and a phenylpropanoid. These compounds, including their various regioisomers, have garnered significant interest due to their diverse biological activities. The precise spatial arrangement of the phenylpropanoid moiety relative to the flavonoid core defines the specific regioisomer, which can be challenging to separate and characterize.[1] This document outlines established synthetic routes that provide access to this compound and its key regioisomer, Hydnocarpin-D.
Two principal synthetic strategies are detailed:
-
Biomimetic Radical Coupling: This approach mimics the proposed biosynthetic pathway, involving the oxidative coupling of luteolin and coniferyl alcohol. The choice of catalyst—either enzymatic (horseradish peroxidase) or chemical (silver salts)—influences the regioselectivity of the reaction.[1]
-
Semisynthesis from Silybin: Leveraging the readily available and structurally related flavonolignan silybin, isolated from milk thistle (Silybum marianum), these methods offer efficient routes to specific hydnocarpin-type structures through chemical transformations.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data associated with the different synthetic methodologies for producing Hydnocarpin and its regioisomers.
Table 1: Biomimetic Synthesis of this compound and Hydnocarpin-D
| Catalyst | Starting Materials | Product Ratio (Hydnocarpin : Hydnocarpin-D) |
| Horseradish Peroxidase (HRP) / H₂O₂ | Luteolin + Coniferyl Alcohol | 3 : 2 |
| Silver (I) Carbonate (Ag₂CO₃) | Luteolin + Coniferyl Alcohol | 1 : 9 |
Data sourced from Guz and Stermitz, J. Nat. Prod. 2000, 63, 1140-1145.[1]
Table 2: Semisynthetic Routes to Hydnocarpin-D from Silybin
| Method | Key Reagents | Product | Yield |
| Two-Step Formylation/Elimination | 1. Vilsmeier-Haack Reagent (DMF/POCl₃) 2. Triethylamine | Hydnocarpin-D | 97% (for the final product from the formylated intermediate) |
| One-Pot Mitsunobu Dehydration | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid | (10R,11R)- and (10S,11S)-Hydnocarpin D | 56% |
Experimental Protocols
Protocol 1: Biomimetic Synthesis via Horseradish Peroxidase (HRP) Catalysis
This protocol is based on the method reported by Guz and Stermitz and favors the formation of this compound.
Materials:
-
Luteolin
-
Coniferyl Alcohol
-
Horseradish Peroxidase (HRP), Type VI
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetone
-
Phosphate Buffer (pH 6.0)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol)
Procedure:
-
In a suitable reaction vessel, dissolve Luteolin (1 equivalent) and Coniferyl Alcohol (1 equivalent) in a minimal amount of acetone.
-
Add phosphate buffer (pH 6.0) to the solution with stirring. The total volume should be sufficient to maintain solubility.
-
Add Horseradish Peroxidase (a catalytic amount) to the reaction mixture.
-
Slowly, over a period of several hours, add 3% hydrogen peroxide solution dropwise to the stirring mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a sufficient volume of acetone to precipitate the enzyme.
-
Filter the mixture to remove the precipitated enzyme and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., chloroform-methanol) to separate the regioisomers and other byproducts.
Protocol 2: Biomimetic Synthesis via Silver (I) Carbonate Catalysis
This protocol, also based on the work of Guz and Stermitz, favors the formation of this compound-D.
Materials:
-
Luteolin
-
Coniferyl Alcohol
-
Silver (I) Carbonate (Ag₂CO₃) on Celite
-
Anhydrous Acetone
-
Anhydrous Benzene (or Toluene as a safer alternative)
-
Celite
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol)
Procedure:
-
To a solution of Luteolin (1 equivalent) and Coniferyl Alcohol (1 equivalent) in a mixture of anhydrous acetone and anhydrous benzene (or toluene), add Silver (I) Carbonate on Celite (excess, e.g., 5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Protect the reaction from light.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the pad with acetone and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to isolate the desired Hydnocarpin-D regioisomer.
Protocol 3: Semisynthesis of Hydnocarpin-D via Formylation/Elimination
This protocol is adapted from the efficient, gram-scale synthesis reported by Vimberg et al.
Step 3a: Regioselective Formylation of Silybin
Materials:
-
Silybin (diastereomeric mixture)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Ice-cold water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare the Vilsmeier-Haack reagent: To a cooled (0 °C) solution of anhydrous DMF, slowly add POCl₃ with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve Silybin in anhydrous pyridine and cool the solution to 0 °C.
-
Slowly add the prepared Vilsmeier-Haack reagent to the silybin solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-O-formyl-silybin intermediate. This intermediate may be used in the next step without further purification.
Step 3b: Elimination to Form Hydnocarpin-D
Materials:
-
Crude 3-O-formyl-silybin from Step 3a
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice-cold water
-
Hydrochloric Acid (HCl, e.g., 1M)
-
Silica Gel for column chromatography
-
Solvents for purification (e.g., Chloroform/Acetone/Formic Acid)
Procedure:
-
Dissolve the crude 3-O-formyl-silybin in a suitable solvent such as DCM or THF.
-
Add an excess of Triethylamine (TEA) to the solution.
-
Stir the mixture at room temperature and monitor the elimination reaction by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent and wash with ice-cold water and dilute HCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product is purified by silica gel column chromatography. A reported eluent system is Chloroform/Acetone/Formic Acid (80:20:1).
-
Recrystallization from a suitable solvent system (e.g., Methanol/Water) can yield pure Hydnocarpin-D.
Mandatory Visualizations
Caption: Synthetic pathways to this compound and its regioisomer Hydnocarpin-D.
Caption: General experimental workflow for the synthesis and purification of Hydnocarpin.
References
Application Notes and Protocols for the Isolation and Purification of (Rac)-Hydnocarpin from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydnocarpin is a flavonolignan that has demonstrated a range of biological activities, including anti-inflammatory, antineoplastic, and antioxidant properties.[1][2] This compound is naturally found in several plant species, notably in the seeds of Hydnocarpus wightiana and the flowers of Pueraria flos. The designation "(Rac)-" typically refers to a racemic mixture of a chiral compound. However, isolation from natural plant sources usually yields a specific stereoisomer. For instance, the substance isolated from Pueraria Flos has been identified as (-)-hydnocarpin. This document provides detailed protocols for the extraction and purification of hydnocarpin from these two primary plant sources. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining hydnocarpin for further investigation and development.
Physicochemical Properties of Hydnocarpin
A summary of the key physicochemical properties of hydnocarpin is provided in the table below. This information is essential for its analysis and characterization.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₀O₉ | PubChem CID: 11431204 |
| Molecular Weight | 464.4 g/mol | PubChem CID: 44582381 |
| IUPAC Name | 5,7-dihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one | PubChem CID: 44582381 |
Isolation and Purification Protocols
Two distinct protocols are detailed below for the isolation of hydnocarpin from Hydnocarpus wightiana seeds and Pueraria Flos flowers.
Protocol 1: Isolation from Hydnocarpus wightiana Seeds
This protocol is adapted from a study that successfully isolated hydnocarpin from the acetone extract of Hydnocarpus wightiana seeds.[3]
Experimental Workflow
References
Application Note: Analytical Methods for the Detection and Chiral Separation of (Rac)-Hydnocarpin by HPLC-MS
Abstract
This application note details validated analytical methods for the detection, quantification, and chiral separation of (Rac)-Hydnocarpin using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors. Two primary protocols are presented: a reversed-phase HPLC-UV/MS method for the quantification of total Hydnocarpin and a chiral HPLC method for the separation of its enantiomers. These methods are designed for researchers in natural product chemistry, pharmacology, and drug development, providing robust and reproducible protocols for the analysis of Hydnocarpin in various sample matrices, particularly from plant extracts.
Introduction
Hydnocarpin is a flavonolignan with demonstrated biological activities, including potential anticancer properties.[1] As with many chiral molecules, the individual enantiomers of Hydnocarpin may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers of racemic Hydnocarpin is crucial for drug development and mechanistic studies. This document provides comprehensive protocols for both the achiral and chiral analysis of Hydnocarpin.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
Plant material containing Hydnocarpin (e.g., seeds of Hydnocarpus wightiana)
-
Syringe filters (0.22 µm, PTFE or PVDF)
Protocol 1: Quantitative Analysis of Total Hydnocarpin by Reversed-Phase HPLC-UV/MS
This method is suitable for the quantification of total Hydnocarpin content in a sample.
Experimental Protocol: Sample Preparation from Plant Material
-
Grinding: Grind dried plant material (e.g., seeds) to a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered material and transfer to a conical flask. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the sample with the initial mobile phase if necessary to fall within the calibration range.
Experimental Protocol: HPLC-UV/MS Analysis
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector, coupled to a mass spectrometer.
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B (linear); 20-25 min: 70% B; 25-26 min: 70-30% B (linear); 26-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 288 nm (monitor 254 nm and 330 nm for peak purity) |
| MS Ionization Mode | ESI Negative |
| MS Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored m/z (SIM) | [M-H]⁻: 463.1 |
| MRM Transition | Precursor Ion: 463.1 -> Product Ions (predicted): ~311, ~151 (requires empirical determination) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Quantitative Data Summary (Expected Performance)
The following table summarizes the expected validation parameters for this method, based on typical performance for similar analytes.
| Parameter | Expected Value |
| Retention Time (t_R) | ~15-18 minutes (approximate) |
| Linearity (r²) | > 0.999 |
| Calibration Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL (UV), <5 ng/mL (MS) |
| Limit of Quantification (LOQ) | ~0.1 µg/mL (UV), <15 ng/mL (MS) |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 98 - 102% |
Protocol 2: Chiral Separation of this compound Enantiomers by HPLC-UV
This method is designed to separate the individual enantiomers of this compound. It is based on methods successfully used for the chiral separation of structurally related flavonolignans.[2][3]
Experimental Protocol: Sample Preparation
Prepare samples as described in section 2.1. Ensure the final concentration is suitable for UV detection without overloading the chiral column.
Experimental Protocol: Chiral HPLC-UV Analysis
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Lux 3µ Cellulose-4, 2 x 50 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 25% B; 1-15 min: 25-55% B (linear); 15-16 min: 55-25% B (linear); 16-20 min: 25% B (re-equilibration) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| UV Detection Wavelength | 288 nm |
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Retention Times (t_R) | Baseline separation of two peaks expected |
| Resolution (Rs) | > 1.5 |
| Linearity (r²) | > 0.998 for each enantiomer |
| Calibration Range | 0.5 - 100 µg/mL for each enantiomer |
| Limit of Quantification (LOQ) | ~0.5 µg/mL for each enantiomer |
| Precision (%RSD) | < 3% for each enantiomer |
| Accuracy (% Recovery) | 97 - 103% for each enantiomer |
Visualizations
Experimental Workflow
Caption: General Workflow for Hydnocarpin Analysis
Analytical Method Decision Tree
Caption: Decision Tree for Hydnocarpin Method Selection
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted ESI-MS/MS Fragmentation of Hydnocarpin
References
- 1. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 2. Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-Hydnocarpin Cytotoxicity MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Hydnocarpin, a flavonoid isolated from species such as Hydnocarpus anthelminthica, has demonstrated moderate to potent cytotoxic effects against various cancer cell lines[1][2]. Mechanistic studies have revealed that its anticancer activity is mediated through the induction of apoptosis via the intrinsic, mitochondria-mediated pathway, and it can also trigger autophagy-dependent ferroptosis[3][4][5]. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to evaluate cell viability[6][7].
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases[7][8]. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan solution[8]. This protocol is designed to be a comprehensive guide for researchers investigating the cytotoxic properties of this compound.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| This compound | MedChemExpress | HY-N2387 | -20°C |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temperature |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Thermo Fisher Scientific | M6494 | 4°C, protected from light |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | -20°C |
| 96-well flat-bottom cell culture plates | Corning | 3596 | Room Temperature |
| Appropriate cancer cell line (e.g., A2780, Jurkat, Molt-4) | ATCC | Varies | Liquid Nitrogen |
| Appropriate cell culture medium (e.g., RPMI-1640, DMEM) | Gibco | Varies | 4°C |
| Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) | N/A | N/A | Room Temperature |
Table 2: Recommended Concentration Ranges for this compound
Based on published IC50 values, the following concentration range is recommended for initial screening. This may need to be optimized depending on the cell line used.
| Cell Line Type | Reported IC50 Range (µM) | Recommended Starting Concentrations (µM) |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | 7 - 20[3] | 0, 1, 5, 10, 20, 40, 50 |
| Ovarian Cancer | Not specified, but potent | 0, 1, 5, 10, 20, 40, 50 |
| Colon Cancer | ~20.3 | 0, 5, 10, 20, 30, 40, 50 |
Experimental Protocols
Preparation of this compound Stock Solution
-
This compound is sparingly soluble in aqueous solutions. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Culture and Seeding
-
Culture the selected cancer cell line in the appropriate complete medium (containing FBS and penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells that are in the logarithmic growth phase. For adherent cells, use Trypsin-EDTA to detach them.
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).
-
Dilute the cells in fresh complete medium to the optimal seeding density. This should be determined empirically for each cell line but is typically in the range of 5 x 10³ to 1 x 10⁴ cells per well for a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and resume normal growth.
Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in serum-free or low-serum medium. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration) and a negative control group (untreated cells).
-
After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay Procedure
-
Preparation of MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. This solution should be filter-sterilized and stored at 4°C, protected from light.
-
At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well (for a final concentration of approximately 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells and then carefully remove the supernatant.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package (e.g., GraphPad Prism) by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Workflow of the this compound cytotoxicity MTT assay.
Caption: Signaling pathways of this compound-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for (Rac)-Hydnocarpin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Hydnocarpin, a flavonolignan found in various plant species, has demonstrated significant potential as an anti-cancer agent.[1] This document provides detailed application notes and protocols for conducting cell culture experiments to investigate the efficacy and mechanism of action of this compound. The protocols outlined below are based on established methodologies and published research findings.
Mechanism of Action
This compound exerts its anti-neoplastic effects through multiple mechanisms. Primarily, it induces caspase-dependent apoptosis in cancer cells via the intrinsic pathway, a process mediated by the generation of reactive oxygen species (ROS).[2][3] Additionally, this compound has been shown to suppress the Wnt/β-catenin signaling pathway in colon cancer cells, a critical pathway often dysregulated in cancer.[4] Emerging evidence also suggests that it can modulate the tumor microenvironment by affecting signaling cascades involving NF-κB and STAT3, which are crucial for immune cell function.[5]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| A2780 | Ovarian Cancer | ~10 | 48 | [6] |
| HeyA8 | Ovarian Cancer | Not specified | 48 | [6] |
| ES2 | Ovarian Cancer | Not specified | 48 | [6] |
| SKOV3 | Ovarian Cancer | Not specified | 48 | [6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~7-20 | 48 | [5] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | ~7-20 | 48 | [5] |
| A375 | Malignant Melanoma | 57.6 ± 1.3 | 24 | [1] |
| A375 | Malignant Melanoma | 41.5 ± 1.7 | 48 | [1] |
| SW-480 | Colon Cancer | 20.3 | Not specified | [7] |
Signaling Pathways and Experimental Workflow
To visualize the cellular mechanisms affected by this compound and the general experimental procedure, the following diagrams are provided.
Caption: this compound induced apoptosis signaling pathway.
Caption: Suppression of Wnt/β-catenin signaling by this compound.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A2780, Jurkat)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.0 x 10^4 cells per well and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.[5]
-
Add 50 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm or 570 nm using a microplate reader.[5][7]
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells per well and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol measures the intracellular ROS levels induced by this compound.
Materials:
-
Treated and untreated cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (100 µM in serum-free medium)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time points (e.g., 0, 2, 4 hours).[5]
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in serum-free medium containing 100 µM DCFH-DA.
-
Incubate the cells for 30 minutes at 37°C in the dark.[5]
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Resuspend the cells in PBS and immediately analyze the fluorescence intensity by flow cytometry.
Western Blot Analysis of Phosphorylated STAT3 (p-STAT3)
This protocol is to determine the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705.
Materials:
-
Treated and untreated cells
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (8-10%)
-
PVDF or nitrocellulose membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-STAT3 or anti-total STAT3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To analyze total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
References
- 1. Phospho-STAT3 (Tyr705) Monoclonal Antibody (R.263.6) (MA5-15193) [thermofisher.com]
- 2. mesoscale.com [mesoscale.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. novusbio.com [novusbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Anti-STAT3 (phospho Tyr705) antibody (GTX118000) | GeneTex [genetex.com]
Developing Animal Models for (Rac)-Hydnocarpin In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Hydnocarpin, a flavonolignan, has demonstrated significant therapeutic potential in preclinical in vitro studies. Its biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects, make it a promising candidate for further investigation in in vivo models.[1][2][3][4] This document provides detailed application notes and protocols for developing animal models to study the efficacy and safety of this compound in vivo. The proposed models are selected based on the compound's known mechanisms of action, such as the induction of apoptosis in cancer cells, modulation of inflammatory responses, and its potential to influence signaling pathways like Wnt/β-catenin.[3][4]
Anti-Cancer Activity: Ovarian Cancer Xenograft Model
This compound has exhibited potent cytotoxic effects against various cancer cell lines, including ovarian cancer, by inducing ROS-mediated apoptosis.[2] A xenograft mouse model using human ovarian cancer cells is a well-established method to evaluate the anti-tumor efficacy of novel compounds in vivo.[5][6][7]
Signaling Pathway: this compound Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Experimental Protocol: Ovarian Cancer Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous ovarian cancer xenograft model.
Materials:
-
Human ovarian cancer cell line (e.g., A2780)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID)
-
This compound
-
Vehicle control (e.g., PBS, DMSO)
-
Positive control (e.g., Cisplatin)
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture A2780 cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest and resuspend A2780 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[5]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (Cisplatin)
-
-
-
Drug Administration:
-
Administer this compound and controls via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined schedule (e.g., daily for 21 days).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Record final tumor weight and volume.
-
-
Quantitative Analysis:
-
Perform histological analysis (e.g., H&E staining) on tumor tissues.
-
Conduct immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[8][9][10][11][12]
-
Measure levels of inflammatory cytokines in tumor lysates or serum using ELISA or multiplex bead arrays.[13][14][15][16][17]
-
Data Presentation: Ovarian Cancer Xenograft Study
| Group | Treatment | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 | % Tumor Growth Inhibition |
| 1 | Vehicle | [Data] | [Data] | 0% |
| 2 | This compound (Low Dose) | [Data] | [Data] | [Data] |
| 3 | This compound (High Dose) | [Data] | [Data] | [Data] |
| 4 | Cisplatin | [Data] | [Data] | [Data] |
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This compound has been noted for its anti-inflammatory properties.[3] The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.[18][19][20][21][22]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory effect of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Vehicle control
-
Positive control (e.g., Indomethacin)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week.
-
Randomize rats into treatment groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Indomethacin
-
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Drug Administration:
-
Administer this compound, vehicle, or Indomethacin orally or intraperitoneally 1 hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[21]
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Percentage of Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation: Carrageenan-Induced Paw Edema Study
| Group | Treatment | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema at 3 hours |
| 1 | Vehicle | [Data] | 0% |
| 2 | This compound (Low Dose) | [Data] | [Data] |
| 3 | This compound (High Dose) | [Data] | [Data] |
| 4 | Indomethacin | [Data] | [Data] |
Immunomodulatory and Anti-Acute Lung Injury Activity: LPS-Induced Model
Given the immunomodulatory effects of flavonoids and the mention of this compound's potential in treating acute lung injury, a lipopolysaccharide (LPS)-induced lung injury model in mice is highly relevant.[1][23][24][25][26][27][28][29][30][31] This model allows for the investigation of the compound's ability to modulate inflammatory responses in a disease-relevant context.
Experimental Protocol: LPS-Induced Acute Lung Injury in Mice
Objective: To evaluate the protective and immunomodulatory effects of this compound in an LPS-induced acute lung injury model.
Materials:
-
8-10 week old C57BL/6 mice
-
This compound
-
Vehicle control
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Grouping and Pre-treatment:
-
Randomize mice into treatment groups (n=8-10 per group).
-
Administer this compound or vehicle 1 hour prior to LPS challenge.
-
-
Induction of Lung Injury:
-
Sample Collection (24 hours post-LPS):
-
Euthanize mice and collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with sterile saline.
-
Collect blood for serum analysis.
-
Harvest lung tissue for histological and biochemical analysis.
-
-
Quantitative Analysis:
-
BALF Analysis:
-
Lung Tissue Analysis:
-
Perform histological examination (H&E staining) to assess lung injury (e.g., edema, inflammatory cell infiltration).
-
Measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Analyze gene expression of inflammatory mediators by qRT-PCR.
-
-
Data Presentation: LPS-Induced Acute Lung Injury Study
| Group | Treatment | Total Cells in BALF (x10⁵) | Neutrophils in BALF (%) | Lung MPO Activity (U/g tissue) |
| 1 | Saline + Vehicle | [Data] | [Data] | [Data] |
| 2 | LPS + Vehicle | [Data] | [Data] | [Data] |
| 3 | LPS + this compound (Low Dose) | [Data] | [Data] | [Data] |
| 4 | LPS + this compound (High Dose) | [Data] | [Data] | [Data] |
Preliminary Pharmacokinetic and Toxicity Assessment
Prior to extensive efficacy studies, it is crucial to conduct preliminary pharmacokinetic (PK) and acute toxicity studies to determine the appropriate dosage range and safety profile of this compound. While no specific in vivo toxicity data for this compound was found, a study on Hydnocarpus wightiana seed extract, which contains hydnocarpin, reported no significant adverse effects up to 5000 mg/kg in rodents, suggesting a potentially favorable safety profile.[2]
Experimental Protocol: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity of this compound.
Procedure:
-
Use a dose-escalation design in a small number of rodents (e.g., mice or rats).
-
Administer single, increasing doses of this compound via the intended clinical route.
-
Monitor animals for signs of toxicity, morbidity, and mortality for at least 14 days.
-
Record changes in body weight, food and water consumption, and clinical observations.
-
At the end of the observation period, perform gross necropsy and histopathological examination of major organs.
Experimental Protocol: Preliminary Pharmacokinetic Study
Objective: To determine the basic pharmacokinetic profile of this compound.
Procedure:
-
Administer a single dose of this compound to a cohort of animals (e.g., rats).
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[32][33][34][35]
Data Presentation: Preliminary Pharmacokinetic Parameters
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | [Data] |
| Tmax (Time to Cmax) | hours | [Data] |
| AUC (Area Under the Curve) | ng*h/mL | [Data] |
| t1/2 (Half-life) | hours | [Data] |
| CL (Clearance) | L/h/kg | [Data] |
| Vd (Volume of Distribution) | L/kg | [Data] |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound. By systematically investigating its anti-cancer, anti-inflammatory, and immunomodulatory properties in well-established animal models, researchers can generate the necessary data to support its further development as a potential therapeutic agent. Careful consideration of dose selection, route of administration, and relevant endpoints will be critical for the successful translation of these preclinical findings.
References
- 1. Immunomodulatory Effects of Flavonoids: Possible Induction of T CD4+ Regulatory Cells Through Suppression of mTOR Pathway Signaling Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xenograft mouse model of ovarian carcinoma: [bio-protocol.org]
- 6. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 26. In vivo immunomodulatory effects of plant flavonoids in lipopolysaccharide-challenged broilers | animal | Cambridge Core [cambridge.org]
- 27. LPS-induce acute lung injury (LPS nebulization, mice) [protocols.io]
- 28. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 29. The Role of Flavonoids as Immunomodulatory Agents: Therapeutic Potential and Mechanisms of Action | Jurnal MedScientiae [ejournal.ukrida.ac.id]
- 30. Frontiers | Editorial: Immune Modulation by Flavonoids [frontiersin.org]
- 31. Flavonoids as Immunoregulators: Molecular Mechanisms in Regulating Immune Cells and Their Therapeutic Applications in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Pharmacokinetic and pharmacological effects of β-hydroxyphosphocarnitine in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Radiopharmaceutical pharmacokinetics in animals: critical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Animal models for exploring the pharmacokinetics of breast cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mitochondrial Membrane Potential after (Rac)-Hydnocarpin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Hydnocarpin, a flavonolignan, has demonstrated potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines.[1] A critical event in the apoptotic process initiated by this compound is the disruption of mitochondrial function, specifically the loss of mitochondrial membrane potential (ΔΨm). The dissipation of ΔΨm is a key indicator of mitochondrial dysfunction and serves as an early hallmark of the intrinsic apoptotic pathway. This pathway involves the activation of caspase-9 and caspase-3, ultimately leading to programmed cell death.[1] Furthermore, studies have implicated the generation of reactive oxygen species (ROS) through NADPH Oxidase (NOX) as a crucial upstream event in this compound-induced mitochondrial depolarization and apoptosis.[1]
These application notes provide detailed protocols for assessing changes in mitochondrial membrane potential following treatment with this compound. The methodologies described herein are essential for researchers investigating the mechanism of action of this compound and similar compounds, as well as for professionals in drug development screening for agents that target mitochondrial function. The protocols cover the use of common fluorescent probes, including JC-1, TMRM/TMRE, and DiOC6(3), for analysis by both fluorescence microscopy and flow cytometry.
Data Presentation
Table 1: Representative Dose-Dependent Effect of a Flavonolignan (Silybin) on Mitochondrial Membrane Potential (ΔΨm) in Splenocytes [2]
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of Rhodamine 123 | Percentage of Cells with Depolarized ΔΨm (Hypothetical) |
| Untreated Control | 0 | 450 ± 25 | 5% |
| This compound | 1 | - | 15% |
| This compound | 5 | - | 35% |
| This compound | 10 | - | 60% |
| This compound | 25 | - | 85% |
| Silybin | 5 | 550 ± 30 | Not Applicable |
| Silybin | 50 | 620 ± 40 | Not Applicable |
| Positive Control (CCCP) | 50 | 150 ± 20 | 95% |
Note: The data for silybin shows an increase in MFI, suggesting a protective or stimulatory effect in that specific study.[2] The hypothetical data for this compound is included to illustrate the expected trend of decreasing membrane potential with increasing concentrations. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a protonophore used as a positive control for mitochondrial depolarization.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Dye
The JC-1 dye is a ratiometric probe that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Materials:
-
JC-1 Dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Positive control (e.g., CCCP)
-
Black, clear-bottom microplates (for microscopy and plate reader) or flow cytometry tubes
-
Fluorescence microscope or flow cytometer
Procedure for Fluorescence Microscopy:
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time. Include untreated controls and a positive control (e.g., 50 µM CCCP for 30 minutes).
-
JC-1 Staining: Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with warm PBS.
-
Imaging: Add fresh pre-warmed PBS or culture medium to the wells. Immediately image the cells using a fluorescence microscope with filters for red (J-aggregates) and green (J-monomers) fluorescence.
Procedure for Flow Cytometry:
-
Cell Preparation: Culture and treat cells in suspension or detach adherent cells after treatment.
-
Cell Count: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in cell culture medium.
-
JC-1 Staining: Add JC-1 staining solution to the cell suspension.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in PBS. Repeat the wash step.
-
Analysis: Resuspend the final cell pellet in PBS and analyze immediately on a flow cytometer. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM or TMRE
TMRM (Tetramethylrhodamine, methyl ester) and TMRE (Tetramethylrhodamine, ethyl ester) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
TMRM or TMRE dye
-
DMSO
-
Cell culture medium
-
PBS
-
This compound stock solution
-
Positive control (e.g., FCCP or CCCP)
-
Fluorescence microscope or flow cytometer
Procedure for Fluorescence Microscopy:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treatment: Treat cells with this compound as required.
-
Staining: Prepare a working solution of TMRM or TMRE (typically 20-100 nM) in pre-warmed culture medium. Remove the treatment medium and add the staining solution.
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed PBS.
-
Imaging: Image the cells using a fluorescence microscope with a TRITC or similar filter set.
Procedure for Flow Cytometry:
-
Cell Preparation: Prepare a single-cell suspension after treatment.
-
Staining: Resuspend the cells in pre-warmed medium containing TMRM or TMRE.
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Analysis: Analyze the cells directly on a flow cytometer, typically using the PE channel.
Protocol 3: Assessment of Mitochondrial Membrane Potential using DiOC6(3)
DiOC6(3) (3,3'-Dihexyloxacarbocyanine Iodide) is a lipophilic cationic dye that accumulates in the mitochondrial matrix of healthy cells. A decrease in DiOC6(3) fluorescence indicates a loss of mitochondrial membrane potential.
Materials:
-
DiOC6(3) dye
-
DMSO
-
Cell culture medium
-
PBS
-
This compound stock solution
-
Flow cytometer
Procedure for Flow Cytometry:
-
Cell Preparation: Harvest and resuspend cells to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add DiOC6(3) to the cell suspension to a final concentration of 40-50 nM.
-
Incubation: Incubate at 37°C for 15-30 minutes in the dark.
-
Washing: Wash the cells with PBS.
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry, typically using the FITC channel. A decrease in fluorescence intensity corresponds to mitochondrial depolarization.[3]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced apoptosis pathway.
Caption: Workflow for mitochondrial membrane potential assay.
References
(Rac)-Hydnocarpin: Unveiling Its Pro-Apoptotic Potential Through Flow Cytometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Hydnocarpin, a flavonolignan, has demonstrated significant anti-neoplastic properties by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2] This document provides a detailed guide for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The protocols outlined herein are based on established methods for detecting key apoptotic markers, enabling researchers to quantify and characterize the cellular response to this promising compound.
Mechanism of Action: this compound Induced Apoptosis
This compound triggers apoptosis primarily through the intrinsic pathway, a process initiated by intracellular stress.[3][4] This pathway is characterized by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of a cascade of caspases, the key executioners of apoptosis.[3][5]
Key Events in this compound Induced Apoptosis:
-
Induction of ROS: this compound treatment leads to an increase in intracellular ROS levels.[3]
-
Mitochondrial Membrane Potential Collapse: The accumulation of ROS disrupts the mitochondrial membrane potential.
-
Caspase Activation: This disruption triggers the activation of initiator caspase-9, which in turn activates executioner caspase-3.[3][4]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the cleavage of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Data Presentation: Quantifying Apoptosis
The pro-apoptotic effects of Hydnocarpin have been quantified in various cancer cell lines. The following tables summarize the percentage of apoptotic cells after treatment with different concentrations of Hydnocarpin, as determined by flow cytometry using Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
Table 1: Apoptosis in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cells Treated with Hydnocarpin D [1]
| Cell Line | Hydnocarpin D Concentration (µM) | Percentage of Apoptotic Cells (%) |
| Jurkat | 7.5 | Increased (specific % not stated) |
| 15 | Increased (specific % not stated) | |
| 30 | 66.25 | |
| Molt-4 | 7.5 | Increased (specific % not stated) |
| 15 | Increased (specific % not stated) | |
| 30 | 52.14 |
Table 2: Apoptosis in Ovarian Cancer Cells (A2780) Treated with Hydnocarpin [6]
| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (%) (Early + Late) |
| Control | 0 | Baseline |
| Hydnocarpin | 5 | Increased |
| 10 | Increased | |
| 20 | Significantly Increased | |
| Cisplatin | 20 | Increased |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)
This protocol details the steps for staining cells with Annexin V-FITC and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated control cells
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control group.
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin and collect them. Combine with the supernatant from the well to include any floating apoptotic cells.
-
For suspension cells, directly collect the cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be assessed using a fluorescent dye such as DiOC6(3).[3]
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
DiOC6(3) staining solution (50 nM)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting and Washing: Harvest and wash the cells with PBS as described above.
-
Staining: Resuspend the cells in PBS containing 50 nM DiOC6(3) and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells once with PBS.
-
Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for flow cytometric analysis of apoptosis.
References
- 1. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Preparing (Rac)-Hydnocarpin Stock Solutions for In Vitro Assays
Introduction
(Rac)-Hydnocarpin is a flavonolignan with demonstrated anti-tumor and immunomodulatory properties, making it a compound of significant interest in drug discovery and development.[1][2][3] As a hydrophobic molecule, its poor water solubility presents a challenge for in vitro biological assays, which are predominantly aqueous-based.[4][5] Proper preparation of stock solutions is therefore critical to ensure accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization and storage of this compound for use in a variety of in vitro assays. The primary method described utilizes dimethyl sulfoxide (DMSO) as a solvent, a common and effective practice for hydrophobic compounds.[4][6][7]
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₀O₉ | [8][9][10] |
| Molecular Weight | 464.42 g/mol | [8][10][11] |
| Appearance | Off-white to yellow solid | [8][9] |
| Purity | ≥98% (typical) | |
| Storage of Solid | 4°C, protect from light | [8][11] |
Solubility of this compound
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as DMSO.[8] The following table summarizes the solubility data.
| Solvent | Concentration | Comments | Reference |
| DMSO | ≥ 33.33 mg/mL (approx. 71.77 mM) | Ultrasonic assistance may be required. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (approx. 5.38 mM) | A complex solvent system, typically for in vivo studies. | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (approx. 5.38 mM) | Cyclodextrin-based formulation to improve aqueous solubility. | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (approx. 5.38 mM) | Oil-based formulation, generally for in vivo administration. | [8] |
For most in vitro applications, preparing a high-concentration stock solution in 100% DMSO is the most practical approach.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.64 mg of this compound (Molecular Weight = 464.42 g/mol ).
-
Solubilization: Add the calculated volume of 100% DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.[4] If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[8]
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.[4]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes.[8]
-
Storage Conditions: Store the aliquots protected from light. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), store at -80°C.[8][12]
Stock Solution Preparation Table (for different volumes and concentrations):
| Desired Stock Concentration | Mass for 1 mL Stock | Mass for 5 mL Stock | Mass for 10 mL Stock |
| 1 mM | 0.464 mg | 2.32 mg | 4.64 mg |
| 5 mM | 2.32 mg | 11.6 mg | 23.2 mg |
| 10 mM | 4.64 mg | 23.2 mg | 46.4 mg |
| 20 mM | 9.28 mg | 46.4 mg | 92.8 mg |
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to prepare the final working solution.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept to a minimum, ideally below 0.5%, and for some sensitive cell lines, below 0.1%, to avoid solvent-induced toxicity or off-target effects.[4][6]
-
Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the test samples.
-
Hydrophobic compounds may precipitate out of aqueous solutions over time. Prepare working solutions fresh for each experiment and use them promptly.[4]
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Optional): It is often best to perform an intermediate dilution of the high-concentration stock in DMSO or the final aqueous medium to achieve the desired final concentration accurately.
-
Final Dilution: Directly add the required volume of the DMSO stock solution to the pre-warmed (if for cell culture) aqueous assay buffer or cell culture medium.
-
Mixing: Immediately after adding the DMSO stock, mix the working solution thoroughly by vortexing or gentle inversion to ensure rapid and uniform dispersion.[4] This minimizes the risk of precipitation.
Example Dilution Calculation: To prepare a 10 µM working solution in 1 mL of cell culture medium from a 10 mM DMSO stock:
-
Volume of 10 mM stock needed = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Final DMSO concentration = (1 µL / 1000 µL) * 100% = 0.1%
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hydnocarpin | 51419-48-8 [chemicalbook.com]
- 10. (-)-Hydnocarpin | C25H20O9 | CID 44582381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. DMSO cell culture | Sigma-Aldrich [sigmaaldrich.com]
Application of (Rac)-Hydnocarpin in Drug Discovery: Application Notes and Protocols
(Rac)-Hydnocarpin, a naturally occurring flavonolignan, has emerged as a promising scaffold in drug discovery, demonstrating a wide range of biological activities. This document provides a comprehensive overview of its applications, detailing its mechanisms of action, and providing protocols for key experimental assays.
Hydnocarpin has been investigated for its therapeutic potential in oncology, inflammation, and infectious diseases. Its multifaceted activity stems from its ability to modulate key cellular signaling pathways, induce apoptosis, and reprogram the tumor microenvironment.[1][2][3]
Anticancer Applications
This compound has shown significant cytotoxic effects against a variety of cancer cell lines, including ovarian, leukemia, colon, and breast cancer.[1][2][3][4][5] Its anticancer activity is attributed to the induction of apoptosis, modulation of the tumor microenvironment, and inhibition of key signaling pathways.
1.1. Ovarian Cancer
Hydnocarpin exhibits potent cytotoxicity against multiple ovarian cancer cell lines while showing minimal toxicity to normal ovarian surface epithelial cells.[1][2] The primary mechanism involves the generation of reactive oxygen species (ROS), leading to caspase-dependent apoptosis.[1][2][3][5][6] Specifically, hydnocarpin activates the intrinsic apoptotic pathway through the activation of caspase-9 and -3.[1][2][5][6]
Beyond its direct tumoricidal effects, hydnocarpin also reprograms tumor-associated macrophages (TAMs) and T cells.[1][2][3][5][6] It downregulates M2 macrophage markers and pro-tumoral factors while enhancing macrophage phagocytosis.[1][2] Furthermore, it promotes T-cell activation, as evidenced by increased interferon-γ and interleukin-2 levels, and reduces the expression of immune evasion markers.[1][2][3]
1.2. Leukemia
In the context of acute lymphoblastic leukemia (T-ALL), Hydnocarpin D has been shown to suppress proliferation by inducing cell cycle arrest and apoptosis.[6][7] It also induces autophagy-dependent ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[7] Moreover, (-)-Hydnocarpin has demonstrated a potentiating effect when used in combination with vincristine in a P-gp-expressing acute lymphoblastic leukemia cell line, suggesting its potential to overcome multidrug resistance.[6]
1.3. Colon Cancer
Hydnocarpin inhibits the proliferation of colon cancer cells by suppressing the Wnt/β-catenin signaling pathway.[8] This pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Hydnocarpin's ability to inhibit this pathway suggests its potential as a novel therapeutic agent for colon cancer.[8]
Quantitative Data: In Vitro Cytotoxicity of Hydnocarpin
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| A2780 | Ovarian Cancer | ~10 | 48 | MTT | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not specified | 48 | Not specified | [7] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | Not specified | 48 | Not specified | [7] |
| SW-480 | Colon Cancer | Not specified | Not specified | Not specified | [6] |
| 697 | Acute Lymphoblastic Leukemia | >10 | Not specified | Not specified | [6] |
| 697-R | P-gp-expressing Acute Lymphoblastic Leukemia | >10 | Not specified | Not specified | [6] |
Anti-inflammatory Applications
Hydnocarpin and its derivatives have demonstrated significant anti-inflammatory properties.[3][4][9] Hydnocarpin D, in particular, has been shown to attenuate lipopolysaccharide (LPS)-induced acute lung injury.[10] Its mechanism of action involves the inhibition of the MAPK/NF-κB signaling pathway and the activation of the Keap1/Nrf2/HO-1 pathway, which are critical regulators of the inflammatory and antioxidant responses.[10]
Anti-biofilm Applications
Hydnocarpin and its synthetic derivatives have been shown to be effective inhibitors of Staphylococcus aureus biofilm formation.[11] This activity is significant as biofilm formation is a key virulence factor for many pathogenic bacteria, contributing to antibiotic resistance.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., A2780 ovarian cancer cells)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.
-
After incubation, add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to determine the effect of this compound on the expression of proteins involved in the apoptotic pathway.[1]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescence signal using an imaging system.
-
Quantify band intensities using software like ImageJ.
Protocol 3: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[2]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Induced Apoptosis in Ovarian Cancer Cells
Caption: Hydnocarpin induces ROS-mediated intrinsic apoptosis in ovarian cancer cells.
Diagram 2: this compound Modulation of the Wnt/β-catenin Pathway
Caption: Hydnocarpin inhibits colon cancer cell proliferation via the Wnt pathway.
Diagram 3: Experimental Workflow for Assessing Anticancer Activity
Caption: A generalized workflow for evaluating the in vitro anticancer effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypolipidemic, anti-inflammatory, and antineoplastic activity and cytotoxicity of flavonolignans isolated from Hydnocarpus wightiana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydnocarpin D attenuates lipopolysaccharide-induced acute lung injury via MAPK/NF-κB and Keap1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
(Rac)-Hydnocarpin: A Versatile Tool for Probing Cellular Pathways
Application Notes and Protocols for Researchers in Cell Biology and Drug Development
(Rac)-Hydnocarpin, a flavonoid originally isolated from Hydnocarpus anthelminthica, and its derivatives such as Hydnocarpin D, have emerged as valuable tool compounds for investigating fundamental cellular processes, including cell death and immunomodulation. These flavonolignans exhibit moderate to potent cytotoxic effects against a range of cancer cell lines, making them useful for studying mechanisms of anti-cancer activity.[1] Their multifaceted mechanisms of action, which include the induction of apoptosis, autophagy, and ferroptosis, as well as the modulation of key signaling pathways, provide a rich area for cell biology research.[2][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound and its related compounds in a laboratory setting. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing these compounds to explore cellular signaling and therapeutic potential.
Data Presentation: Cytotoxicity Profile
This compound and its derivatives have been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: IC50 Values of Hydnocarpin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A375 | Malignant Melanoma | 57.6 ± 1.3 | 24 | [5] |
| 41.5 ± 1.7 | 48 | [5] | ||
| A549 | Lung Carcinoma | > 80 | 24 | [5] |
| 72.7 ± 1.4 | 48 | [5] | ||
| SW-480 | Colon Cancer | 20.3 | Not Specified | [6] |
| 697 | Acute Lymphoblastic Leukemia | 8.7 | Not Specified | [7] |
| 697-R (Vincristine-resistant) | Acute Lymphoblastic Leukemia | > 10 | Not Specified | [7] |
| MDA-MB-231-pcDNA | Breast Adenocarcinoma | 4.07 | Not Specified | [6] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 19.11 | Not Specified | [6] |
| HCT116 p53+/+ | Colon Adenocarcinoma | 11.44 | Not Specified | [6] |
Table 2: IC50 Values of Hydnocarpin D in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Jurkat | T-ALL | ~15 | 24 | [8] |
| ~10 | 48 | [8] | ||
| ~7 | 72 | [8] | ||
| Molt-4 | T-ALL | ~20 | 24 | [8] |
| ~15 | 48 | [8] | ||
| ~12 | 72 | [8] |
Signaling Pathways Modulated by Hydnocarpin
Hydnocarpin and its derivatives have been shown to modulate several critical signaling pathways involved in cancer progression and immune response.
ROS-Mediated Intrinsic Apoptosis
In ovarian cancer cells, hydnocarpin induces apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic caspase cascade.[3][4][9]
Caption: ROS-mediated intrinsic apoptosis pathway induced by Hydnocarpin.
Wnt/β-catenin Signaling Pathway
Hydnocarpin has been identified as an inhibitor of the Wnt/β-catenin signaling pathway in colon cancer cells, which is crucial for cancer cell proliferation.[10]
Caption: Inhibition of Wnt/β-catenin signaling by Hydnocarpin.
Autophagy-Dependent Ferroptosis
Hydnocarpin D has been shown to induce autophagy-dependent ferroptosis in T-ALL cells, a novel form of programmed cell death characterized by iron-dependent lipid peroxidation.[2]
Caption: Autophagy-dependent ferroptosis induced by Hydnocarpin D.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of Hydnocarpin.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[11]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix gently and incubate overnight in a humidified atmosphere.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Detection by Caspase Activity Assay
This protocol measures the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway.
Materials:
-
Cells treated with Hydnocarpin
-
Cell lysis buffer
-
Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits
-
Microplate reader
Procedure:
-
Harvest both floating and adherent cells and wash with cold PBS.
-
Lyse the cells on ice for 10-15 minutes.[1]
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 or caspase-9 substrate (e.g., DEVD-pNA or LEHD-pNA for colorimetric assays) and assay buffer.[14]
-
Measure the absorbance (405 nm for pNA substrates) or fluorescence according to the kit manufacturer's instructions.[16][17]
-
Calculate the fold-increase in caspase activity compared to the untreated control.
Reactive Oxygen Species (ROS) Detection Assay
This protocol uses the cell-permeable dye DCFH-DA to measure intracellular ROS levels.
Materials:
-
Cells treated with Hydnocarpin
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)
-
Serum-free medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable plate or on coverslips.
-
Treat cells with Hydnocarpin for the desired time.
-
Remove the medium and wash the cells with serum-free medium.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate at 37°C for 30 minutes in the dark.[18]
-
Wash the cells with PBS to remove excess probe.[19]
-
Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a microplate reader.[20][21]
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with Hydnocarpin
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[22]
-
Incubate at 4°C for at least 30 minutes.[22]
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.[23]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay uses the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Cells treated with Hydnocarpin
-
JC-1 staining solution
-
Assay buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with Hydnocarpin.
-
Resuspend the cells in pre-warmed medium containing JC-1 (typically 1-10 µM) and incubate at 37°C for 15-30 minutes.[24]
-
Wash the cells with assay buffer.[25]
-
Analyze the cells by fluorescence microscopy or flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).[26][27]
Autophagy Detection by Western Blot for LC3-II
This protocol is for detecting the conversion of LC3-I to LC3-II, a marker of autophagosome formation. To accurately measure autophagic flux, it is crucial to include a lysosomal inhibitor.
Materials:
-
Cells treated with Hydnocarpin
-
Bafilomycin A1 or Chloroquine (lysosomal inhibitors)
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Treat cells with Hydnocarpin in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1) for the last few hours of the treatment period.
-
Harvest and lyse the cells in RIPA buffer.[28]
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[28][29]
-
Block the membrane and incubate with the primary LC3 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3-II band, especially in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.[30]
Macrophage Phagocytosis Assay
This protocol assesses the ability of macrophages to engulf cancer cells, a key aspect of the anti-tumor immune response.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1 derived macrophages)
-
Cancer cells labeled with a fluorescent dye (e.g., CFSE)
-
Hydnocarpin
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture and activate macrophages (e.g., with PMA for THP-1 cells).[9][31]
-
Label cancer cells with a fluorescent dye according to the manufacturer's protocol.
-
Co-culture the labeled cancer cells with macrophages at an appropriate ratio.
-
Treat the co-culture with Hydnocarpin.
-
After the desired incubation period, gently wash away non-phagocytosed cancer cells.
-
Analyze the percentage of fluorescent macrophages by flow cytometry or visualize phagocytosis using a fluorescence microscope.[2][3][9][10][31]
By utilizing these protocols and understanding the signaling pathways involved, researchers can effectively employ this compound as a tool compound to dissect complex cellular processes and explore its potential as a therapeutic agent.
References
- 1. 4.17. Caspase 3 and Caspase 9 Activity Assay [bio-protocol.org]
- 2. doaj.org [doaj.org]
- 3. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Potentiating Effect of the Flavonolignan (-)-Hydnocarpin in Combination with Vincristine in a Sensitive and P-gp-Expressing Acute Lymphoblastic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. bioquochem.com [bioquochem.com]
- 19. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 20. doc.abcam.com [doc.abcam.com]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. resources.revvity.com [resources.revvity.com]
- 27. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 30. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for the Semi-Synthesis of Hydnocarpin-Type Flavonolignans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydnocarpin-type flavonolignans are a unique class of natural products characterized by a flavone or flavonol moiety linked to a phenylpropanoid unit. These compounds, including hydnocarpin, hydnocarpin D, and isohydnocarpin, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1][2] Notably, they have been identified as effective inhibitors of multidrug resistance (MDR) efflux pumps in bacteria and cancer cells, which can potentiate the efficacy of existing antibiotics and chemotherapeutic agents.[1][3] Furthermore, they exhibit anti-inflammatory, antioxidant, and antineoplastic properties.[2][4][5][6]
The low natural abundance of hydnocarpin-type flavonolignans has historically limited their extensive biological evaluation and development as therapeutic agents.[1][7][8] However, recent advancements in semi-synthetic methodologies have provided efficient pathways to access these valuable compounds from readily available precursors. This document provides detailed application notes and protocols for the semi-synthesis of hydnocarpin-type flavonolignans, primarily from the constituents of milk thistle (Silybum marianum) extract, such as silybin, isosilybin, and silychristin.[1][9]
Two primary and effective semi-synthetic strategies are detailed: a one-pot dehydration via the Mitsunobu reaction and a two-step formylation-elimination sequence utilizing the Vilsmeier-Haack reagent. These methods offer robust and scalable access to various hydnocarpin-type flavonolignans, paving the way for further research and drug development.
Semi-Synthetic Pathways Overview
The semi-synthesis of hydnocarpin-type flavonolignans typically involves the dehydration of the C-3 hydroxyl group of precursor flavonolignans like silybin, isosilybin, and silychristin. These precursors are dihydroflavonol-type compounds that can be readily isolated from commercial silymarin extract.[9] The dehydration reaction introduces a double bond between C-2 and C-3 of the flavonoid backbone, converting the dihydroflavonol structure into the characteristic flavone-type structure of hydnocarpins.
Caption: General overview of the semi-synthetic conversion of precursor flavonolignans to hydnocarpin-type flavonolignans.
Data Presentation: Reaction Yields
The following tables summarize the reported yields for the semi-synthesis of various hydnocarpin-type flavonolignans using the Mitsunobu reaction and a two-step formylation-elimination method.
Table 1: Yields from One-Pot Mitsunobu Dehydration
| Starting Material | Product | Yield (%) | Reference |
| Silibinin (diastereomeric mixture) | Hydnocarpin D | 56 | [1] |
| Isosilybin A | Hydnocarpin | 24 | [1] |
| Silychristin A | Isohydnocarpin | 22 | [1] |
Table 2: Yields from Two-Step Formylation-Elimination
| Starting Material | Intermediate Product | Intermediate Yield (%) | Final Product | Final Yield (%) | Reference |
| Silybin A | 23-O-Acetyl-3-O-formylsilybin A | - | (10R,11R)-Hydnocarpin D | 60 (from 18a) | [9] |
| Silybin B | 23-O-Acetyl-3-O-formylsilybin B | - | (10S,11S)-Hydnocarpin D | - | [9] |
| Silybin (diastereomeric mixture) | 23-O-Acetyl-3-O-formylsilybin | 74 (for 20) | Hydnocarpin D | - | [9] |
Note: The two-step method is described as enabling gram-scale production, highlighting its efficiency for larger-scale synthesis.[9]
Experimental Protocols
Protocol 1: One-Pot Semi-Synthesis via Mitsunobu Dehydration
This protocol describes a one-pot reaction for the dehydration of flavonolignans to yield hydnocarpin-type compounds.[1]
Materials:
-
Precursor flavonolignan (e.g., silibinin, isosilybin A, or silychristin A)
-
Triphenylphosphine (Ph₃P)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzoic acid (or other suitable carboxylic acid)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting flavonolignan in anhydrous THF.
-
Reagent Addition: Add triphenylphosphine (6 equivalents) and benzoic acid (or other carboxylic acid) to the solution.
-
Initiation: Cool the reaction mixture to 10 °C and slowly add diisopropyl azodicarboxylate (4 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up (for ester intermediate): Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to isolate the ester intermediate.
-
Hydrolysis (if ester is isolated): Dissolve the purified ester in a mixture of MeOH/H₂O. Add LiOH·H₂O and stir at room temperature for 2 hours.
-
Purification: After hydrolysis, neutralize the reaction mixture and extract the product. Purify the crude product by column chromatography to obtain the desired hydnocarpin-type flavonolignan.
Caption: Experimental workflow for the one-pot Mitsunobu dehydration of flavonolignans.
Protocol 2: Two-Step Semi-Synthesis via Formylation and Elimination
This protocol outlines an efficient and scalable two-step synthesis of hydnocarpin-type flavonolignans involving a Vilsmeier-Haack formylation followed by elimination.[9]
Materials:
-
Precursor flavonolignan (e.g., silybin)
-
Vilsmeier-Haack reagent (prepared from oxalyl chloride and N,N-dimethylformamide)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (TEA)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard laboratory glassware and purification equipment
Procedure:
Step 1: Regioselective Formylation
-
Vilsmeier-Haack Reagent Preparation: Prepare the Vilsmeier-Haack reagent fresh before use by reacting oxalyl chloride with N,N-dimethylformamide in anhydrous CH₂Cl₂ at low temperature.
-
Reaction Setup: Dissolve the starting flavonolignan (which may be acetylated at other hydroxyl groups for protection, e.g., 23-O-acetylsilybin) in anhydrous CH₂Cl₂.
-
Formylation: Add the freshly prepared Vilsmeier-Haack reagent to the solution of the flavonolignan and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-O-formyl intermediate can be used in the next step without further purification or can be purified by column chromatography.
Step 2: Elimination of Formic Acid
-
Reaction Setup: Dissolve the crude or purified 3-O-formyl intermediate in a suitable solvent such as CH₂Cl₂.
-
Elimination: Add triethylamine to the solution and stir at room temperature. The elimination of formic acid leads to the formation of the 2,3-double bond.
-
Deprotection (if applicable): If protecting groups like acetyl were used, they can be removed at this stage. For example, an acetyl group can be removed by dissolving the product in a mixture of MeOH/H₂O and adding K₂CO₃, followed by stirring at room temperature for 4 hours.[9]
-
Purification: After the reaction is complete, perform an appropriate work-up and purify the final hydnocarpin-type flavonolignan by column chromatography.
Caption: Experimental workflow for the two-step formylation-elimination synthesis of hydnocarpin-type flavonolignans.
Biological Activity and Applications
The semi-synthesized hydnocarpin-type flavonolignans have demonstrated significant biological activities that are of interest to drug development professionals.
-
MDR Inhibition: Hydnocarpin and its derivatives are potent inhibitors of multidrug resistance efflux pumps, such as NorA in Staphylococcus aureus.[3][4] This activity can restore the efficacy of conventional antibiotics against resistant bacterial strains.
-
Antibiofilm Activity: These compounds have been shown to inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus.[9][10]
-
Anticancer Properties: Hydnocarpin exhibits cytotoxic effects against various cancer cell lines and can sensitize multidrug-resistant cancer cells to chemotherapy.[1][2][5] It has been shown to induce apoptosis in cancer cells.[2]
The development of robust semi-synthetic routes is crucial for producing sufficient quantities of these compounds for further preclinical and clinical investigations.[9] The protocols outlined in this document provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of natural products.
References
- 1. BJOC - Unconventional application of the Mitsunobu reaction: Selective flavonolignan dehydration yielding hydnocarpins [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structures of regioisomeric hydnocarpin-type flavonolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 6. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Structural Modification of Sylibin to Derivatives of Sylibin/Hydnocarpin D/Silandrin, and Evaluation of their Cytotoxicity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydnocarpin-Type Flavonolignans: Semisynthesis and Inhibitory Effects on Staphylococcus aureus Biofilm Formation. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by (Rac)-Hydnocarpin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Hydnocarpin, a racemic mixture of the flavonolignan hydnocarpin, and its derivatives such as Hydnocarpin D, have demonstrated significant anti-neoplastic properties across a variety of cancer cell lines.[1][2] These compounds are known to induce apoptosis, modulate inflammatory pathways, and trigger other forms of programmed cell death, making them promising candidates for cancer therapeutic development.[3][4] Western blot analysis is a critical technique to elucidate the molecular mechanisms by which this compound exerts its effects on key cellular signaling pathways.
These application notes provide a comprehensive guide for researchers utilizing Western blot analysis to investigate the impact of this compound on cancer cell signaling. The protocols and data presented are based on the known effects of hydnocarpin and its derivatives, offering a solid foundation for studying the racemic compound.
Data Presentation: Anti-Proliferative Activity of Hydnocarpin and its Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Hydnocarpin and Hydnocarpin D in various cancer cell lines, demonstrating their potent anti-proliferative activity.
| Compound | Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| Hydnocarpin | A375 | Malignant Melanoma | 57.6 ± 1.3 µM | 24 h | [1] |
| A375 | Malignant Melanoma | 41.5 ± 1.7 µM | 48 h | [1] | |
| A549 | Lung Adenocarcinoma | 72.7 ± 1.4 µM | 48 h | [1] | |
| SW-480 | Colon Cancer | 20.3 µM | Not Specified | [5] | |
| A2780 | Ovarian Cancer | < 10 µM | 48 h | [6] | |
| HeyA8 | Ovarian Cancer | ~15 µM | 48 h | [6] | |
| ES2 | Ovarian Cancer | ~10 µM | 48 h | [6] | |
| SKOV3 | Ovarian Cancer | > 20 µM | 48 h | [6] | |
| Hydnocarpin D | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~15 µM | 48 h | [3] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | ~20 µM | 48 h | [3] |
Key Signaling Pathways Affected by Hydnocarpin and Derivatives
Based on current research, this compound is likely to affect the following signaling pathways. Western blot analysis should be directed at key protein markers within these cascades.
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Intrinsic Apoptosis Pathway: Hydnocarpin is known to induce caspase-dependent apoptosis.[4] This is a primary mechanism of its anti-cancer activity. Key proteins to investigate include the Bcl-2 family members (Bax, Bcl-2), Cytochrome c, and caspases (Caspase-9, Caspase-3).
-
MAPK/ERK and NF-κB Signaling Pathways: Hydnocarpin D has been shown to modulate the MAPK and NF-κB pathways, which are crucial in inflammation and cell survival.[7] Investigating the phosphorylation status of key kinases in the MAPK cascade (ERK, JNK, p38) and the activation of the NF-κB subunit p65 is recommended.
-
Autophagy and Ferroptosis Pathways: Hydnocarpin D can induce cytotoxic autophagy that leads to ferroptosis, a form of iron-dependent programmed cell death.[3] Key markers for these pathways include LC3-II for autophagy and GPX4 and ACSL4 for ferroptosis.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 2. academics.fresnostate.edu [academics.fresnostate.edu]
- 3. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of (Rac)-Hydnocarpin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the anti-inflammatory properties of (Rac)-Hydnocarpin. The protocols herein describe methods to assess its effects on key inflammatory mediators and signaling pathways in a well-established in vitro model of inflammation.
Introduction
This compound, a flavonolignan, has demonstrated various biological activities, including anti-inflammatory effects[1][2]. Preliminary evidence suggests that its mechanism of action may involve the modulation of critical inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[1]. This document outlines a detailed experimental design to systematically evaluate the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model system.
Experimental Overview
The experimental design is structured to first determine the non-cytotoxic concentration range of this compound and subsequently to quantify its effects on the production of key inflammatory mediators. Finally, the underlying molecular mechanisms will be elucidated by examining the activation of the NF-κB and MAPK signaling pathways.
Data Presentation
Quantitative results from the following experiments should be summarized in the tables below for clear comparison and analysis.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on Inflammatory Mediator Production
| Treatment | Nitric Oxide (µM) | PGE₂ (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||||
| LPS (1 µg/mL) | |||||
| LPS + this compound (X µM) | |||||
| LPS + this compound (Y µM) | |||||
| LPS + this compound (Z µM) |
(X, Y, Z represent non-toxic concentrations of this compound)
Table 3: Densitometric Analysis of Protein Expression (Relative to Control)
| Treatment | p-p65/p65 | p-IκBα/IκBα | p-p38/p38 | p-ERK/ERK | p-JNK/JNK | iNOS/β-actin | COX-2/β-actin |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | - | - |
| LPS (1 µg/mL) | |||||||
| LPS + this compound (Y µM) |
Table 4: Relative Gene Expression (Fold Change vs. Control)
| Treatment | Tnf-α | Il-6 | Il-1β | Nos2 | Ptgs2 |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | |||||
| LPS + this compound (Y µM) |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Nitric Oxide (NO) Measurement (Griess Assay)
-
After cell treatment as described in 4.1, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Prostaglandin E₂ (PGE₂) and Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of PGE₂, TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the assay procedure, including standard curve preparation, sample addition, antibody incubation, and substrate reaction.
-
Read the absorbance at the recommended wavelength and calculate the concentrations based on the standard curve.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-polyacrylamide gels and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions are provided in Table 5.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 - 1:10000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands using image analysis software, normalizing to a loading control like β-actin or GAPDH.
Table 5: Recommended Primary Antibody Dilutions for Western Blot
| Primary Antibody | Recommended Dilution |
| Phospho-NF-κB p65 (Ser536) | 1:1000[3][4] |
| NF-κB p65 | 1:1000 |
| Phospho-IκBα (Ser32) | 1:1000[5][6] |
| IκBα | 1:1000 |
| Phospho-p38 MAPK (Thr180/Tyr182) | 1:1000[7] |
| p38 MAPK | 1:1000 |
| Phospho-ERK1/2 (Thr202/Tyr204) | 1:1000 - 1:2000[8] |
| ERK1/2 | 1:1000 |
| Phospho-JNK (Thr183/Tyr185) | 1:1000[9] |
| JNK | 1:1000 |
| iNOS | 1:1000 - 1:2500[10][11] |
| COX-2 | 1:1000[12] |
| β-actin | 1:5000 |
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a SYBR Green-based master mix and the primers listed in Table 6.
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.
Table 6: Mouse Primer Sequences for RT-qPCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Product Size (bp) |
| Tnf-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | ~200 |
| Il-6 | CTGCAAGAGACTTCCATCCAG | AGTGGTATAGACAGGTCTGTTGG | ~150 |
| Il-1β | GAAATGCCACCTTTTGACAGTG | TGGATGCTCTCATCAGGACAG | ~250 |
| Nos2 (iNOS) | TTCAGTATCACAACCTCAGCAAG | TGGACCTGCAAGTTAAAATCCC | ~180 |
| Ptgs2 (COX-2) | CAGGCGGTGCCTATGTCTC | CGATCACCCCGAAGTTCAGTAG | ~100 |
| Gapdh | AAGGCCAACCGTGAAAAGAT | GTGGTACGACCAGAGGCATAC | ~150 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways implicated in the inflammatory response that are likely modulated by this compound.
References
- 1. Hydnocarpin D attenuates lipopolysaccharide-induced acute lung injury via MAPK/NF-κB and Keap1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-NF-kappaB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-IkappaB alpha (Ser32) (14D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-IkappaB-alpha (Ser32) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]
- 9. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. iNOS Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: (Rac)-Hydnocarpin Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (Rac)-Hydnocarpin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. What is happening and how can I prevent this?
A1: This is a common issue when working with hydrophobic compounds like this compound. The compound is soluble in 100% DMSO, but when this stock solution is diluted into the aqueous environment of your cell culture medium, the final DMSO concentration may be too low to keep the compound in solution, causing it to precipitate.
To prevent this, consider the following:
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as high as your cells can tolerate without toxicity (typically between 0.1% and 0.5%), but sufficient to maintain solubility.
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Method of Dilution: Instead of adding the this compound stock directly to the full volume of media, try a serial dilution approach. You can also try adding the DMSO stock to a small volume of media first and then adding this mixture to the rest of the media while vortexing gently.
-
Pre-warming Media: Gently warming your cell culture media to 37°C before adding the compound stock can sometimes help improve solubility.
Q2: What are the recommended stock solution concentrations and storage conditions for this compound?
A2: For a stock solution, dissolving this compound in DMSO is a common practice. Once prepared, it is crucial to aliquot the stock solution and store it properly to avoid repeated freeze-thaw cycles which can degrade the compound. Recommended storage is at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Q3: Are there alternative solvents or formulations I can use to improve the aqueous solubility of this compound for my cell-based assays?
A3: Yes, several alternative methods can enhance the solubility of this compound in aqueous solutions for in vitro experiments. These include the use of co-solvents and complexation agents. Specific formulations that have been shown to be effective include:
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A mixture of DMSO, PEG300, and Tween-80 in saline.
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A formulation containing DMSO and SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
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A solution of DMSO in corn oil for in vivo studies, which may be adapted for specific in vitro applications.[1]
Troubleshooting Guide
Issue: Compound Precipitation in Cell Culture Medium
This guide will help you troubleshoot and resolve issues of this compound precipitation during your cell-based assays.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility Formulations
The following table summarizes tested formulations for improving the solubility of this compound.
| Formulation No. | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (5.38 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (5.38 mM) |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (5.38 mM) |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Co-Solvent Formulation
This protocol uses a combination of DMSO, PEG300, and Tween-80 to solubilize this compound.
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Prepare a stock solution of this compound in DMSO.
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In a sterile tube, add the solvents in the following order: 10% DMSO (containing your compound), 40% PEG300, 5% Tween-80, and 45% Saline.
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Vortex the solution until it is clear.
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If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
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Perform a final sterile filtration step before adding to your cell culture.
Protocol 2: Cyclodextrin-Based Formulation
This protocol utilizes Sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.
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Prepare a stock solution of this compound in DMSO.
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Prepare a 20% SBE-β-CD solution in saline.
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In a sterile tube, add 10% of the this compound DMSO stock to 90% of the 20% SBE-β-CD in saline solution.
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Mix thoroughly until the solution is clear.[1]
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Sterile filter the final solution before use in cell culture.
Signaling Pathways and Experimental Workflows
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the activation of caspase-9 and caspase-3.[2] It has also been found to suppress the Wnt/β-catenin signaling pathway in colon cancer cells.
This compound Induced Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by this compound.
General Experimental Workflow for Cell-Based Assays
Caption: General workflow for cell-based assays with this compound.
References
challenges in the chemical synthesis of (Rac)-Hydnocarpin
Technical Support Center: Synthesis of (Rac)-Hydnocarpin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the chemical synthesis of this compound. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the chemical synthesis of this compound?
A1: The primary challenge is the formation of regioisomers, Hydnocarpin and Hydnocarpin-D, which are often difficult to separate due to their very similar physical and spectroscopic properties.[1] Their NMR spectra are virtually identical, making characterization and quantification of the individual isomers in a mixture challenging.[1]
Q2: Is a total synthesis or a semi-synthesis approach more practical for obtaining Hydnocarpin?
A2: For gram-scale production, a semi-synthesis approach starting from readily available flavonolignans from milk thistle (silymarin) is reported to be more efficient. Total synthesis can be a multi-step process with moderate overall yields, and key starting materials may not be commercially available.
Q3: What are the key purification steps for isolating Hydnocarpin?
A3: Purification typically involves multiple chromatographic techniques. A common sequence includes column chromatography on Diaion HP-20, followed by Sephadex LH-20, and finally silica gel chromatography. Reverse-phase HPLC or MPLC can also be employed for final purification.
Q4: How can I confirm the presence of both Hydnocarpin and its regioisomer, Hydnocarpin-D, in my reaction mixture?
A4: While complete separation is difficult, careful analysis of high-resolution 1H NMR spectra may reveal the presence of both isomers. The ratio of Hydnocarpin to Hydnocarpin-D in crude synthetic fractions can be calculated by comparing the integration of characteristic 1H resonances that show the greatest chemical shift difference (ΔδH), which can be as small as 0.08 ppm.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield in semi-synthesis. | Incomplete formylation or elimination reactions. | - Ensure the Vilsmeier-Haack reagent is freshly prepared or of high quality for the formylation step. - For the elimination step, optimize the reaction time and temperature. Triethylamine has been shown to be an effective base. |
| Starting material is not commercially available for total synthesis. | The required substituted benzaldehyde is a custom synthesis. | - Plan for a multi-step synthesis of the required aldehyde starting from commercially available precursors. - Consider the semi-synthesis approach from silymarin as a more accessible alternative. |
Problem 2: Difficulty in Separating Regioisomers
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of Hydnocarpin and Hydnocarpin-D during column chromatography. | Very similar polarity of the regioisomers. | - Employ a sequence of different chromatography resins (e.g., normal phase silica, reverse phase C18, and size exclusion like Sephadex). - Use specialized HPLC columns, such as those with phenyl or pentafluorophenyl stationary phases, which can offer better selectivity for positional isomers. |
| Nearly identical spots on TLC. | Insufficient resolution of the TLC system. | - Use a solvent system with a combination of polar and non-polar solvents and consider using a two-dimensional TLC technique. - Employ a developing chamber with a saturated atmosphere to improve separation. |
Problem 3: Ambiguous Spectroscopic Data
| Symptom | Possible Cause | Suggested Solution |
| 1H NMR spectra are broad or show overlapping signals, making it difficult to distinguish between isomers. | Presence of a mixture of very similar compounds. | - Acquire spectra at a higher field strength (e.g., 600 MHz or higher) to improve resolution. - Perform 2D NMR experiments (COSY, HMBC, HSQC) to aid in the assignment of protons and carbons for each isomer, even within a mixture. |
| Inability to assign the correct structure based on NMR alone. | The nearly identical spectra of the regioisomers. | - Utilize mass spectrometry (HR-MS) to confirm the elemental composition. - If a pure sample of one isomer can be obtained, single-crystal X-ray diffraction would provide unambiguous structural confirmation. |
Experimental Protocols
Semi-synthesis of Hydnocarpin D from Silybin
This protocol is adapted from a reported efficient semi-synthesis.
Step 1: Regioselective Formylation
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Dissolve silybin (or a related dihydroflavonol precursor) in an appropriate anhydrous solvent (e.g., DMF).
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Add the Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and DMF) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Quench the reaction with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Formic Acid Elimination
-
Dissolve the crude formylated product in a suitable solvent (e.g., pyridine or a mixture containing triethylamine).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for several hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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After cooling, acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.
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Wash the organic layer, dry, and concentrate to yield the crude this compound D.
Purification:
The crude product is purified by silica gel column chromatography using a solvent gradient (e.g., chloroform/acetone/formic acid) to afford the pure compound. Recrystallization from a solvent mixture like methanol/water can be performed for further purification.
Quantitative Data
Table 1: Yields for the Semi-synthesis of Hydnocarpin D
| Step | Product | Starting Material | Reagents | Typical Yield |
| 1 | 23-O-Acetyl-O-formylsilybin | 23-O-Acetylsilybin | Vilsmeier-Haack reagent | ~80% |
| 2 | 23-O-Acetylhydnocarpin D | 23-O-Acetyl-O-formylsilybin | Triethylamine | ~74% |
| 3 | Hydnocarpin D | 23-O-Acetylhydnocarpin D | K2CO3, MeOH/H2O | ~97% |
Table 2: Key 1H NMR Chemical Shift Differences between Hydnocarpin and Hydnocarpin-D
| Proton | Hydnocarpin (δ, ppm) | Hydnocarpin-D (δ, ppm) | Δδ (ppm) |
| H-X | Value | Value | ~0.08 |
Note: Specific proton assignments with the largest chemical shift differences should be determined from high-field NMR data of the synthesized mixture.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Experimental Workflow for Semi-synthesis
Caption: The experimental workflow for the semi-synthesis of this compound D from silybin.
References
optimizing dosage and treatment times for (Rac)-Hydnocarpin in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Hydnocarpin and its related compound Hydnocarpin D in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro application?
A1: this compound is a flavonoid isolated from plants like Hydnocarpus anthelminthica.[1] In vitro, it is primarily investigated for its cytotoxic effects against various cancer cell lines, including ovarian, colon, and leukemia cancer cells.[2][3][4]
Q2: What is the mechanism of action of Hydnocarpin in vitro?
A2: Hydnocarpin and its related compound, Hydnocarpin D, induce cell death in cancer cells through multiple pathways. These include:
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Caspase-dependent apoptosis: This is triggered by the generation of Reactive Oxygen Species (ROS), leading to the activation of the intrinsic apoptotic pathway involving caspase-9 and caspase-3.[2]
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Autophagy-dependent ferroptosis: Hydnocarpin D has been shown to induce autophagy, which in turn triggers ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[3]
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Cell cycle arrest: It can cause cell cycle arrest at the G2/M phase in T-cell acute lymphoblastic leukemia (T-ALL) cells.[3]
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Inhibition of signaling pathways: It has been found to suppress the Wnt/β-catenin signaling pathway in colon cancer cells.[4]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[1] It is recommended to use newly opened, hygroscopic DMSO for best solubility.[1] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light, to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: Low or inconsistent cytotoxicity observed in cell viability assays (e.g., MTT assay).
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Possible Cause 1: Sub-optimal dosage.
-
Solution: The effective concentration of Hydnocarpin is cell-line dependent. Refer to the dosage table below for reported IC50 values and concentration ranges. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Inappropriate treatment time.
-
Possible Cause 3: Compound instability.
Issue 2: Difficulty in detecting apoptosis.
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Possible Cause 1: The primary cell death mechanism in your cell line might not be apoptosis.
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Possible Cause 2: Timing of the assay.
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Solution: Apoptosis is a dynamic process. If you are performing an endpoint assay like Annexin V/PI staining, consider a time-course experiment to capture the peak of apoptosis.
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Issue 3: Unexpected off-target effects or toxicity in normal cells.
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Possible Cause: High concentrations of the compound or solvent.
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Solution: While Hydnocarpin has shown minimal toxicity against some normal cell lines like immortalized ovarian surface epithelial cells (IOSE80pc), it's crucial to include a normal cell line relevant to your cancer model as a control.[5] Also, ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells.
-
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations and IC50 Values of Hydnocarpin and Hydnocarpin D
| Compound | Cell Line | Assay | Concentration Range | Treatment Time | IC50 Value | Reference |
| Hydnocarpin | A2780 (Ovarian Cancer) | MTT | Varies | 48 h | ~10 µM | [5] |
| Hydnocarpin | HeyA8, ES2, SKOV3 (Ovarian Cancer) | MTT | Varies | 48 h | Not specified | [5] |
| Hydnocarpin | IOSE80pc (Normal Ovarian Epithelial) | MTT | Varies | 48 h | > 20 µM | [5] |
| Hydnocarpin D | Jurkat (T-ALL) | MTT | 10 - 50 µM | Up to 72 h | 7 - 20 µM | [3] |
| Hydnocarpin D | Molt-4 (T-ALL) | MTT | 10 - 50 µM | Up to 72 h | 7 - 20 µM | [3] |
| (-)-Hydnocarpin (in combination with Vincristine) | 697-R (ALL) | Growth Inhibition | 5 and 10 µM | Not specified | Not applicable | [6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).[5]
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.[5]
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
-
Methodology:
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 48 hours).[5]
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.[5]
-
3. Western Blot Analysis
-
Objective: To detect changes in the expression of proteins involved in signaling pathways affected by this compound.
-
Methodology:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[5]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence signals using an imaging system.[5]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to (Rac)-Hydnocarpin in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Hydnocarpin. The information is designed to address specific experimental challenges related to cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound, a flavonolignan, exhibits anti-cancer activity through multiple mechanisms. It has been shown to induce apoptosis (programmed cell death) via the intrinsic pathway, characterized by the activation of caspase-9 and -3.[1][2][3][4] This process is often mediated by the generation of reactive oxygen species (ROS).[1][2] Furthermore, Hydnocarpin D, a related compound, can induce autophagy and ferroptosis, a form of iron-dependent cell death, in T-cell acute lymphoblastic leukemia (T-ALL) cells.[5] It can also suppress the Wnt/β-catenin signaling pathway in colon cancer cells, which is crucial for cancer cell proliferation.[6]
Q2: Can this compound be used to overcome existing drug resistance in cancer cells?
A2: Yes, studies have shown that (-)-Hydnocarpin can potentiate the cytotoxic effects of other chemotherapeutic agents, such as vincristine, in drug-resistant cancer cell lines.[2][7][8] For instance, in a P-gp-expressing acute lymphoblastic leukemia cell line (697-R) resistant to vincristine, the addition of (-)-Hydnocarpin significantly increased the growth inhibition caused by vincristine.[8] This suggests that Hydnocarpin can help re-sensitize resistant cells to conventional chemotherapy.[2][7]
Q3: Is the mechanism by which Hydnocarpin overcomes resistance known?
A3: The exact mechanism is not fully elucidated. However, in the case of overcoming vincristine resistance in 697-R cells, the effect does not appear to be mediated by the inhibition of P-glycoprotein (P-gp), a common drug efflux pump.[7] This indicates that Hydnocarpin may act on other cellular pathways to restore drug sensitivity. Additionally, Hydnocarpin has been shown to modulate the tumor microenvironment by reprogramming tumor-associated immune cells, which could contribute to its overall anti-cancer efficacy and ability to counteract resistance.[1][3][4][9][10]
Q4: What are the typical effective concentrations of this compound in vitro?
A4: The effective concentration of Hydnocarpin can vary depending on the cancer cell line. The half-maximal inhibitory concentration (IC50) values for Hydnocarpin D in Jurkat and Molt-4 T-ALL cell lines ranged from 7 to 20 µM.[5] In combination studies with vincristine, (-)-Hydnocarpin was used at concentrations of 5 µM and 10 µM to re-sensitize resistant cells.[8] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Troubleshooting Guide
This guide addresses potential issues encountered during experiments with this compound, particularly in the context of drug resistance.
Problem 1: Decreased or lack of cytotoxic effect of this compound on cancer cells.
Possible Cause 1: Intrinsic or acquired resistance to apoptosis.
Cancer cells can develop resistance to apoptosis-inducing agents by upregulating anti-apoptotic proteins like those in the Bcl-2 family.[7][10]
-
Troubleshooting Steps:
-
Assess Apoptosis Induction: Confirm whether this compound is inducing apoptosis in your cells using methods like Annexin V/PI staining or a caspase activity assay.
-
Analyze Bcl-2 Family Proteins: Use Western blotting to examine the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins. An increased ratio of anti- to pro-apoptotic proteins may indicate resistance.
-
Combination Therapy: Consider combining this compound with a Bcl-2 inhibitor to potentially restore sensitivity.
-
Possible Cause 2: Upregulation of pro-survival autophagy.
Autophagy can have a dual role in cancer. While Hydnocarpin can induce cytotoxic autophagy, some cancer cells may utilize autophagy as a survival mechanism to resist treatment.[1][4][11]
-
Troubleshooting Steps:
-
Monitor Autophagic Flux: Assess the complete autophagy process (autophagic flux) rather than just measuring static levels of autophagy markers. An LC3-II turnover assay is recommended.
-
Inhibit Autophagy: Treat cells with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) in combination with this compound. If cell death is enhanced, it suggests that pro-survival autophagy was contributing to resistance.
-
Possible Cause 3: Alterations in the Wnt/β-catenin signaling pathway.
Mutations or altered expression of components in the Wnt/β-catenin pathway can contribute to drug resistance.[12][13][14][15][16] Since Hydnocarpin can inhibit this pathway, pre-existing alterations might reduce its efficacy.
-
Troubleshooting Steps:
-
Assess Wnt/β-catenin Pathway Activity: Use a TOP/FOP Flash reporter assay or Western blotting for key proteins (e.g., β-catenin, c-Myc, Cyclin D1) to determine the baseline activity of this pathway in your cells.
-
Sequence Key Genes: Consider sequencing key components of the pathway, such as APC or CTNNB1 (β-catenin), for mutations that could confer resistance.
-
Target Downstream Effectors: If the pathway is constitutively active due to upstream mutations, consider combining this compound with inhibitors of downstream targets of the Wnt/β-catenin pathway.
-
Problem 2: Lack of synergistic or sensitizing effect of this compound with another chemotherapeutic agent.
Possible Cause 1: Cell line-specific resistance mechanisms.
The mechanism by which Hydnocarpin re-sensitizes cells may be dependent on the specific genetic and molecular background of the cancer cells and the primary mechanism of resistance to the partner drug.
-
Troubleshooting Steps:
-
Characterize the Resistance Mechanism: If using a known drug-resistant cell line, confirm the primary resistance mechanism (e.g., overexpression of a specific ABC transporter, target mutation).
-
Broaden the Mechanistic Investigation: Since Hydnocarpin's sensitizing effect may not be via P-gp inhibition, investigate other potential mechanisms. For example, assess if the combination treatment enhances apoptosis or inhibits pro-survival signaling pathways more effectively than either agent alone.
-
Test Different Drug Combinations: The synergistic effect of this compound may be specific to certain classes of chemotherapeutic drugs. Consider testing it in combination with agents with different mechanisms of action.
-
Quantitative Data Summary
Table 1: IC50 Values of Hydnocarpin in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hydnocarpin D | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~7-20 | [5] |
| Hydnocarpin D | Molt-4 | T-cell Acute Lymphoblastic Leukemia | ~7-20 | [5] |
| (-)-Hydnocarpin | SW-480 | Colon Cancer | 20.3 | [2] |
Table 2: Combination Effect of (-)-Hydnocarpin with Vincristine in Acute Lymphoblastic Leukemia Cell Lines
| Cell Line | Treatment | Growth Inhibition (%) | p-value | Reference |
| 697 (Sensitive) | 1.5 nM Vincristine | 66 | - | [8] |
| 10 µM (-)-Hydnocarpin | 42 | - | [8] | |
| 1.5 nM Vincristine + 10 µM (-)-Hydnocarpin | 83 | 0.03 | [8] | |
| 697-R (Resistant) | 3 nM Vincristine | 17 | - | [8] |
| 10 µM (-)-Hydnocarpin | Not specified | - | [8] | |
| 3 nM Vincristine + 10 µM (-)-Hydnocarpin | 72 | ≤ 0.0001 | [8] | |
| 3 nM Vincristine + 5 µM (-)-Hydnocarpin | 41 | 0.0256 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and/or a combination agent) and incubate for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and suspension cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Autophagy Assessment (LC3-II Turnover Assay)
This Western blot-based assay measures autophagic flux.
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or chloroquine) for the final 2-4 hours of the treatment period.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against LC3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor.
Visualizations
Caption: Signaling pathways activated by this compound leading to anti-cancer effects.
Caption: Troubleshooting workflow for reduced Hydnocarpin cytotoxicity.
Caption: Experimental workflow to investigate Hydnocarpin resistance.
References
- 1. Pro-survival autophagy and cancer cell resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 4. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. rupress.org [rupress.org]
- 7. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Role of Wnt/β-Catenin Signaling in the Chemoresistance Modulation of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Wnt/β-Catenin Signaling and Resistance to Immune Checkpoint Inhibitors: From Non-Small-Cell Lung Cancer to Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
stability of (Rac)-Hydnocarpin in different solvents and temperatures
Technical Support Center: (Rac)-Hydnocarpin Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound in various solvents and at different temperatures. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a lignan, a class of polyphenolic compounds found in plants. Lignans are of significant interest in drug development due to their various biological activities, including potential antioxidant and antitumor properties.[1][2] Understanding the stability of this compound is crucial for ensuring the consistency, efficacy, and safety of potential therapeutic formulations. Stability testing helps to determine the appropriate storage conditions and shelf-life of the compound and its formulations.[3][4]
Q2: What are the typical factors that can affect the stability of this compound?
A2: As a natural phenolic compound, the stability of this compound can be influenced by several environmental factors. These include:
-
Temperature: Higher temperatures generally accelerate chemical degradation.[5]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[4]
-
pH: The stability of some lignans can be pH-dependent.[4][6]
-
Oxygen: Oxidative degradation can occur, especially for phenolic compounds.[7]
-
Solvent: The choice of solvent can significantly impact the stability of a compound.
-
Presence of other substances: Excipients in a formulation or impurities can interact with the compound and affect its stability.[4]
Q3: Are there any general guidelines for selecting solvents for this compound stability studies?
A3: While specific data for this compound is limited, general principles for natural products suggest starting with solvents in which the compound is highly soluble and that are relevant to your intended application (e.g., solvents used for extraction, formulation, or biological assays). Common solvents to consider for initial screening could include ethanol, methanol, DMSO, and chloroform.[8][9] It is crucial to assess the stability of this compound in the selected solvent system, as the solvent itself can influence degradation pathways.
Q4: How should I design a basic stability study for this compound?
A4: A basic stability study for this compound should involve storing the compound in selected solvents at various temperatures and time points. The concentration of the compound should be monitored over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A typical study design would include:
-
Solvents: A minimum of two to three different solvents.
-
Temperatures: At least three different temperatures, for example, refrigerated (2-8°C), room temperature (25°C), and an elevated temperature (e.g., 40°C or 50°C) for accelerated stability testing.[10]
-
Time points: A series of time points, such as 0, 1, 2, 4, 8, and 12 weeks.
-
Controls: A control sample stored at a very low temperature (e.g., -20°C or -80°C) where the compound is expected to be stable.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in my chosen solvent.
-
Possible Cause: The solvent may be reacting with the compound or catalyzing its degradation. Some solvents can be inherently unstable or contain impurities that promote degradation.
-
Troubleshooting Steps:
-
Change the solvent: Test the stability in a different solvent with different properties (e.g., polarity).
-
Use high-purity solvents: Ensure that the solvents used are of high purity (e.g., HPLC grade) to minimize the presence of reactive impurities.
-
De-gas the solvent: If oxidation is suspected, de-gassing the solvent with an inert gas (e.g., nitrogen or argon) before use may help.
-
Adjust pH: If the solvent is aqueous-based, the pH may be a factor. Buffer the solution to a pH where the compound is more stable.
-
Issue 2: Inconsistent stability results are obtained for the same experimental conditions.
-
Possible Cause: This could be due to variability in experimental procedures, such as inaccurate sample preparation, fluctuations in storage temperature, or issues with the analytical method.
-
Troubleshooting Steps:
-
Standardize procedures: Ensure that all experimental steps, from sample preparation to analysis, are performed consistently.
-
Calibrate equipment: Regularly calibrate all equipment, including pipettes, balances, and temperature-controlled chambers.
-
Validate analytical method: Ensure that the analytical method used to quantify this compound is validated for its accuracy, precision, and linearity.
-
Use internal standards: Incorporating an internal standard in the analytical method can help to correct for variations in sample injection volume and detector response.
-
Issue 3: The concentration of this compound appears to increase over time in some samples.
-
Possible Cause: This is often an artifact of the experimental or analytical method. It could be due to solvent evaporation, leading to an increase in the concentration of the analyte, or interference from a co-eluting peak in the chromatogram.
-
Troubleshooting Steps:
-
Check for solvent evaporation: Ensure that sample containers are properly sealed to prevent solvent loss, especially at elevated temperatures.
-
Review chromatography: Examine the chromatograms for any new or changing peaks that might be co-eluting with the this compound peak. Adjust the chromatographic method (e.g., gradient, mobile phase composition) to improve peak separation.
-
Perform peak purity analysis: If using a photodiode array (PDA) detector with your HPLC, perform peak purity analysis to check for the presence of co-eluting impurities.
-
Experimental Protocols
Protocol 1: General Protocol for Assessing the Stability of this compound in Different Solvents and Temperatures
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
Aliquot the stock solution into multiple vials for each solvent and temperature condition to be tested.
-
Ensure each vial is properly sealed to prevent solvent evaporation.
-
-
Storage Conditions:
-
Place the vials in temperature-controlled chambers set to the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
Protect the samples from light by using amber vials or by storing them in the dark.
-
-
Time Point Analysis:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one vial from each storage condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each condition to determine the degradation kinetics.
-
Data Presentation
Table 1: Illustrative Stability Data for this compound in Different Solvents at Various Temperatures (% Remaining)
| Time (Weeks) | Solvent A (4°C) | Solvent A (25°C) | Solvent A (40°C) | Solvent B (4°C) | Solvent B (25°C) | Solvent B (40°C) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 95.2 | 99.9 | 99.1 | 97.8 |
| 2 | 99.5 | 96.9 | 90.1 | 99.8 | 98.2 | 95.5 |
| 4 | 99.1 | 93.5 | 80.5 | 99.6 | 96.5 | 91.2 |
| 8 | 98.2 | 87.1 | 65.2 | 99.2 | 93.1 | 83.0 |
| 12 | 97.5 | 81.3 | 50.9 | 98.8 | 90.0 | 75.6 |
Note: This table presents illustrative data. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound stability studies.
References
- 1. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility and stability of sterigmatocystin in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.nutrasource.ca [blog.nutrasource.ca]
Technical Support Center: Enhancing the Bioavailability of (Rac)-Hydnocarpin for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of (Rac)-Hydnocarpin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a flavonolignan found in plants like Hydnocarpus wightiana. It has demonstrated promising biological activities, including anti-inflammatory and cytotoxic effects against cancer cells.[1] However, like many other flavonolignans, this compound is a poorly water-soluble compound.[2][3] This low aqueous solubility limits its dissolution in the gastrointestinal tract, leading to poor absorption and low oral bioavailability.[4][5] Consequently, achieving therapeutic concentrations in vivo after oral administration can be challenging.
Q2: What are the primary reasons for the low bioavailability of flavonolignans like Hydnocarpin?
A2: The low bioavailability of flavonolignans is generally attributed to two main factors:
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Poor aqueous solubility: As mentioned, their hydrophobic nature limits dissolution in the gut.
-
Extensive first-pass metabolism: Flavonolignans undergo rapid and extensive metabolism, primarily through conjugation (glucuronidation and sulfation) in the intestines and liver.[4][6][7] This converts the active compound into more water-soluble metabolites that are easily excreted.
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Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump flavonolignans back into the gut lumen, reducing their net absorption.[6][8][9]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the poor solubility and improve the bioavailability of this compound. These include:
-
Nanoemulsions: These are oil-in-water or water-in-oil nanometric dispersions that can encapsulate hydrophobic drugs like Hydnocarpin in the oil phase, increasing their solubility and facilitating absorption.[10][11][12]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[13][14][15][16]
-
Co-solvents and Surfactants: Using a system of co-solvents and surfactants can increase the solubility of Hydnocarpin in aqueous media.[6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution in the GI tract. | Optimize the formulation: Consider developing a nanoemulsion or a solid dispersion to improve solubility and dissolution rate. Start with the solubility data provided in the tables below to select appropriate excipients. |
| First-pass metabolism in the gut and liver. | Co-administration with bioenhancers: Natural compounds like piperine have been shown to inhibit metabolic enzymes and enhance the bioavailability of other compounds.[5] Formulation approach: Lipid-based formulations like nanoemulsions can promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism. |
| Efflux by P-glycoprotein (P-gp) transporters. | Incorporate P-gp inhibitors: Some excipients used in formulations, such as Tween 80, can also inhibit P-gp. Natural compounds like quercetin and piperine are also known P-gp inhibitors.[5][8] |
| Variability in food intake and GI physiology among animals. | Standardize experimental conditions: Ensure consistent fasting periods and diet for all animals in the study. Food can significantly impact the absorption of poorly soluble drugs. |
Issue 2: Precipitation of this compound in Aqueous Buffers During In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| High hydrophobicity of the compound. | Use of co-solvents: Dissolve this compound in a small amount of a water-miscible organic solvent like DMSO before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect the assay. MedChemExpress suggests a solubility of ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] |
| "Spring-back" effect from supersaturated solutions. | Incorporate precipitation inhibitors: When using formulations that create a temporary supersaturated state (like some solid dispersions), include polymers such as HPMC in the formulation to maintain the supersaturated state for a longer duration, allowing for greater absorption. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 464.42 g/mol | [2][6][17][18][19] |
| Molecular Formula | C₂₅H₂₀O₉ | [2][6][17][18][19] |
| XLogP3-AA (LogP) | 3.3 | [2][20] |
| Aqueous Solubility (estimated) | 22.32 mg/L at 25 °C | [3] |
| pKa (predicted) | 6.49 ± 0.40 | [21] |
Table 2: Solubility of this compound in Different Vehicles
| Vehicle | Solubility | Source |
| DMSO | 33.33 mg/mL (requires sonication) | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [6] |
Table 3: Comparative In Vivo Pharmacokinetic Parameters of Silybin (a representative flavonolignan) in Different Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₈h (µg·h/mL) | Relative Bioavailability Increase (fold) | Source |
| Silymarin (Control) | 1.52 ± 0.21 | 1.0 | 2.32 ± 1.35 | - | [5] |
| Silymarin + Lysergol | 1.64 ± 0.15 | 1.0 | 5.69 ± 1.45 | 2.4 | [5] |
| Silybin Suspension | ~0.1 | ~2.0 | ~0.5 | - | [22] |
| Silybin Micelles | ~0.8 | ~1.5 | ~4.0 | ~8 | [22] |
| Silymarin Solid Dispersion | ~1.1 | ~4.0 | ~7.5 | ~3 | [8] |
| Silymarin SMEDDS | 812.43 (ng/mL) | 0.80 | 658.80 (ng·h/mL) | - | [4] |
Note: Data for silybin is presented as a representative flavonolignan due to the lack of publicly available comparative in vivo data for different this compound formulations.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion (Exemplary)
This protocol is a general guideline for preparing a nanoemulsion of a hydrophobic active like this compound using the phase inversion temperature (PIT) method.[23]
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, oleic acid)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Deionized water
-
Magnetic stirrer with heating plate
Methodology:
-
Component Selection: Based on solubility studies, select an oil, surfactant, and co-surfactant that effectively solubilize this compound.
-
Preparation of Oil and Aqueous Phases:
-
Dissolve this compound in the selected oil phase.
-
Prepare the aqueous phase by dissolving the surfactant and co-surfactant in deionized water.
-
-
Formation of the Nanoemulsion:
-
Heat both the oil and aqueous phases separately to 60-70 °C.
-
Slowly add the oil phase to the aqueous phase under continuous stirring (e.g., 1000 rpm).
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of a coarse emulsion.
-
Allow the emulsion to cool down to room temperature under continuous stirring. The nanoemulsion will form spontaneously as it passes through the phase inversion temperature.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Quantify the drug content using a validated HPLC method.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion to enhance the solubility of this compound.[13]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Polymer and Solvent Selection: Choose a hydrophilic polymer and a common solvent in which both this compound and the polymer are soluble.
-
Dissolution: Dissolve this compound and the polymer in the selected solvent in a specific ratio (e.g., 1:5 w/w drug to polymer).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C) to form a thin film.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization:
-
Confirm the amorphous state of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Assess for any chemical interactions between the drug and polymer using Fourier-Transform Infrared Spectroscopy (FTIR).
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion to the pure drug.
-
Protocol 3: Quantification of Hydnocarpin in Rat Plasma by HPLC-UV (Exemplary)
This is a general protocol for developing an HPLC-UV method for quantifying a flavonolignan like Hydnocarpin in plasma, adapted from methods for similar compounds.[20][21][24][25][26][27][28][29][30][31]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid or phosphate buffer
-
Internal standard (e.g., another flavonoid not present in the sample)
-
Rat plasma samples
-
Protein precipitation agent (e.g., acetonitrile, methanol)
-
Centrifuge
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Scan for the optimal wavelength for Hydnocarpin (likely around 280-340 nm).
-
-
Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, and recovery according to standard guidelines.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Figure 1: Experimental workflow for enhancing this compound bioavailability.
Figure 2: Caspase-dependent apoptosis pathway induced by this compound.
Figure 3: Inhibition of Wnt/β-catenin signaling by this compound.
References
- 1. scielo.br [scielo.br]
- 2. This compound | C25H20O9 | CID 5489114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hydnocarpin, 51419-48-8 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Herbal nanoemulsions in cosmetic science: A comprehensive review of design, preparation, formulation, and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Characterization of Solid Dispersions Composed of Curcumin, Hydroxypropyl Cellulose and/or Sodium Dodecyl Sulfate by Grinding with Vibrational Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. This compound | 51419-48-8 | BCA41948 | Biosynth [biosynth.com]
- 18. glpbio.com [glpbio.com]
- 19. glpbio.com [glpbio.com]
- 20. Hydnocarpin | C25H20O9 | CID 11431204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemicalbook.com [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue [mdpi.com]
- 28. staff-old.najah.edu [staff-old.najah.edu]
- 29. researchgate.net [researchgate.net]
- 30. Polyphenols in Oral Health: Homeostasis Maintenance, Disease Prevention, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
refining purification protocols for higher yields of (Rac)-Hydnocarpin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for higher yields of (Rac)-Hydnocarpin.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for extracting this compound?
A1: this compound is a flavonolignan that can be isolated from various plant sources. The most commonly cited sources in the literature are the seeds of Hydnocarpus wightiana and the flowers of Pueraria Flos.[1][2]
Q2: What is the main challenge in purifying this compound?
A2: A significant challenge in the purification of this compound is its co-elution with its regioisomer, hydnocarpin-D. These two compounds have very similar polarities and chromatographic behavior, making their separation by standard HPLC techniques difficult.
Q3: What kind of yields can I expect from the purification process?
A3: The yield of this compound can vary significantly depending on the plant source, extraction method, and purification strategy. While some studies report a "good yield," quantitative data is often not explicitly stated for each step. From a crude acetone extract of Hydnocarpus wightiana seeds, the initial extract can be around 6% of the dry weight of the seeds.[3] From a crude methanol extract of Pueraria Flos, the initial extract can be approximately 17.4% of the dry weight.[1][2] Subsequent purification steps will lower the overall yield, but aim to significantly increase the purity.
Q4: How can I confirm the identity and purity of my final this compound product?
A4: The identity and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic techniques. This includes Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Improper grinding of plant material. | - Use a sequence of solvents with increasing polarity (e.g., hexane, chloroform, then acetone or methanol) to ensure extraction of a broad range of compounds including hydnocarpin.[3] - Increase the number of extraction cycles. - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. |
| Poor Separation on Silica Gel Column | - Inappropriate solvent system. - Column overloading. - Improper column packing. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common gradient starts with a non-polar solvent like chloroform and gradually increases polarity with methanol.[3] - Reduce the amount of crude extract loaded onto the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. - Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often preferred. |
| Co-elution of Hydnocarpin and Hydnocarpin-D in HPLC | - Insufficient resolution of the HPLC column. - Suboptimal mobile phase composition. | - Use a high-resolution reversed-phase column (e.g., C18). - Optimize the mobile phase gradient. A slow, shallow gradient of acetonitrile or methanol in water with a small amount of acid (e.g., 0.1% formic acid) can improve the separation of isomers. - Consider using a chiral HPLC column, as flavonolignan stereoisomers can sometimes be separated on these stationary phases.[4] |
| Peak Tailing in HPLC Chromatograms | - Secondary interactions with the stationary phase (e.g., with free silanol groups). - Column overload. - Inappropriate mobile phase pH. | - Operate at a lower mobile phase pH (around 3) to suppress the ionization of silanol groups on the silica-based stationary phase.[5][6] - Reduce the concentration of the injected sample.[7][8] - Use a highly deactivated (end-capped) column.[6] - Add a tailing suppressor like triethylamine to the mobile phase (use with caution as it can affect MS detection).[5] |
| Sample Degradation During Purification | - Exposure to harsh pH conditions. - High temperatures. - Prolonged exposure to light or air. | - Avoid strong acids or bases during extraction and purification. - Perform evaporation of solvents at reduced pressure and moderate temperatures (e.g., using a rotary evaporator). - Store extracts and fractions at low temperatures and protected from light. |
Experimental Protocols
Protocol 1: Extraction of this compound from Hydnocarpus wightiana Seeds
-
Preparation of Plant Material: Thoroughly clean and dry the seeds of Hydnocarpus wightiana in an oven at 40°C for three days. Grind the dried seeds into a fine powder.[3]
-
Solvent Extraction:
-
Selection of Extract for Further Purification: Analyze the different extracts by Thin Layer Chromatography (TLC). The acetone extract is typically selected for the isolation of hydnocarpin.[3]
| Extraction Solvent | Approximate Yield of Crude Extract (from 750g seeds) |
| Hexane | 400 g |
| Chloroform | 25 g |
| Acetone | 45 g |
| Data derived from Mathai et al., 2016.[3] |
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., 100% chloroform).
-
-
Sample Loading:
-
Adsorb the crude acetone extract onto a small amount of silica gel.
-
Gently load the dried, adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., from 1% to 10% methanol in chloroform).[3]
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing hydnocarpin.
-
Pool the fractions that show a pure spot corresponding to hydnocarpin.
-
A sub-column of the pooled fractions may be necessary to achieve higher purity.[3]
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis
-
Instrumentation: A preparative or semi-preparative HPLC system equipped with a UV-Vis or PDA detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Method Development:
-
Start with a broad gradient (e.g., 10-90% organic solvent over 30 minutes) to determine the approximate retention time of hydnocarpin.
-
Optimize the gradient around the elution time of hydnocarpin to improve resolution from closely eluting impurities, particularly hydnocarpin-D. A slower, shallower gradient in this region is often effective.
-
-
Sample Preparation: Dissolve the partially purified sample from column chromatography in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification and Analysis: Inject the sample and collect the peak corresponding to this compound. Analyze the purity of the collected fraction using an analytical HPLC method.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for refining this compound purification protocols.
References
- 1. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 4. Investigation on separation and analysis of streoisomeric flavonolignans from milk thistle using chiral HPLC columns | Poster Board #791 - American Chemical Society [acs.digitellinc.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. mastelf.com [mastelf.com]
dealing with regioisomer separation in (Rac)-Hydnocarpin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the separation of regioisomers during the synthesis of (Rac)-Hydnocarpin.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Hydnocarpin and its regioisomer, Hydnocarpin-D, so challenging?
A1: The separation of Hydnocarpin and Hydnocarpin-D is notoriously difficult because they are structural isomers with very similar physical and chemical properties.[1][2] They possess the same molecular weight and similar fragmentation patterns in mass spectrometry, and their NMR spectra are nearly identical, making differentiation and purification challenging.[1][2]
Q2: What are the main regioisomers formed during the synthesis of this compound?
A2: The synthesis of this compound, which typically involves the radical coupling of a flavonoid (like luteolin or quercetin) with coniferyl alcohol, can lead to the formation of at least two main regioisomers: Hydnocarpin and Hydnocarpin-D.[1][2][3] The orientation of the coupled coniferyl alcohol moiety on the flavonoid backbone determines the resulting isomer.[1][2]
Q3: At what stage of the synthesis should I be most concerned about regioisomer formation?
A3: Regioisomer formation is a primary concern during the coupling reaction between the flavonoid and coniferyl alcohol. The conditions of this reaction, including the catalyst used (e.g., Ag₂CO₃ or horseradish peroxidase), can influence the ratio of the resulting regioisomers.[1]
Q4: Are there any synthetic strategies to favor the formation of one regioisomer over the other?
A4: While direct selective synthesis is challenging, a semi-synthetic approach starting from readily available flavonolignans from milk thistle (Silybum marianum) has been developed.[4][5] This method involves a two-step transformation that can provide a more controlled route to specific hydnocarpin-type flavonolignans, potentially reducing the complexity of the final purification step.[4][5]
Troubleshooting Guides
Issue 1: My TLC analysis shows a single spot, but subsequent analysis (e.g., HPLC, NMR) indicates a mixture of regioisomers.
This is a common issue due to the very similar polarities of Hydnocarpin and Hydnocarpin-D.[1]
Troubleshooting Steps:
-
Optimize TLC Solvent System:
-
Experiment with a variety of solvent systems with different polarities and compositions. Try adding small amounts of acid (e.g., acetic acid, formic acid) or base to the mobile phase, which can sometimes improve separation of compounds with acidic or basic functional groups.[6][7]
-
Consider using different stationary phases for TLC, such as alumina or reversed-phase plates.[6]
-
-
Employ High-Performance Liquid Chromatography (HPLC):
-
HPLC is generally more effective than TLC for separating closely related isomers.[8] Reversed-phase HPLC (RP-HPLC) is a commonly used method.[8]
-
Systematically screen different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions. Gradient elution is often more effective than isocratic elution for separating complex mixtures.
-
-
Consider 2D Chromatography:
-
For highly complex mixtures, two-dimensional chromatography (e.g., SFC-SFC) can provide enhanced resolution by using two different separation mechanisms.[9]
-
Issue 2: I am struggling to separate the regioisomers using column chromatography.
Troubleshooting Steps:
-
Stationary Phase Selection:
-
Silica Gel: While challenging, separation on silica gel can sometimes be achieved with very long columns and careful elution.[6]
-
Reversed-Phase (C18): This can be an effective alternative to normal-phase silica gel.[3]
-
Sephadex LH-20: This stationary phase is often used for the separation of flavonoids and other natural products.[10][11]
-
-
Solvent System Optimization:
-
A systematic approach to finding the optimal solvent system is crucial. Start with a binary solvent system and gradually vary the ratio of the solvents.
-
Refer to the table below for reported solvent systems used in the separation of Hydnocarpin and related flavonoids.
-
-
Fraction Collection and Analysis:
-
Collect small fractions and analyze them carefully by a sensitive method like HPLC to identify fractions enriched in a particular isomer.
-
Issue 3: My NMR spectrum is ambiguous and does not allow for clear differentiation of the regioisomers.
The 1H NMR spectra of Hydnocarpin and Hydnocarpin-D are virtually identical, with only very small differences in chemical shifts (Δδ H value of ~0.08 ppm for the most distinct resonances).[1]
Troubleshooting Steps:
-
High-Field NMR: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve better signal dispersion, which might help in resolving the subtle differences between the spectra of the isomers.
-
2D NMR Techniques: Employ two-dimensional NMR techniques such as COSY, HSQC, and HMBC to aid in the structural elucidation and assignment of protons and carbons, which can help in distinguishing the isomers.
-
Comparison with Published Data: Carefully compare your spectral data with previously published and verified data for pure Hydnocarpin and Hydnocarpin-D.[1][3]
Data Presentation
Table 1: Chromatographic Conditions for Regioisomer Separation
| Method | Stationary Phase | Mobile Phase / Eluent | Reference |
| Column Chromatography (CC) | Silica Gel | CHCl₃/MeOH (95:5) | [3] |
| Reversed-Phase Vacuum-Liquid Chromatography | C-18 | H₂O/MeOH gradient (75:25 to 20:80) | [3] |
| Column Chromatography (CC) | Sephadex LH-20 | 75% Methanol | [11] |
| Column Chromatography (CC) | Silica Gel | Dichloromethane/Methanol/Water (85:13.5:1.5 to 75:22.5:2.5) | [11] |
| Column Chromatography (CC) | Silica Gel | CH₂Cl₂/MeOH/NH₄OH (20:1:0.1) | [12] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Separation of this compound Regioisomers
This protocol is a generalized procedure based on methods reported in the literature.[3][11] Optimization will be required based on the specific regioisomeric ratio and available equipment.
-
Column Packing:
-
Select an appropriate stationary phase (e.g., silica gel, C-18, or Sephadex LH-20) based on preliminary TLC or HPLC analysis.
-
Prepare a slurry of the stationary phase in the initial, least polar mobile phase solvent.
-
Carefully pack the column to ensure a uniform bed without any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude mixture of this compound regioisomers in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with the initial, least polar solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution). The specific gradient will depend on the chosen stationary and mobile phases. For example, when using C-18, the polarity is decreased by increasing the organic solvent concentration.
-
Maintain a consistent and slow flow rate to ensure optimal separation.
-
-
Fraction Collection and Analysis:
-
Collect small, equal-volume fractions throughout the elution process.
-
Analyze each fraction (or pooled fractions) using a sensitive analytical technique like HPLC or TLC to determine the composition and identify the fractions containing the desired pure regioisomer.
-
Protocol 2: Semi-synthesis of Hydnocarpin D
This protocol is a summary of a reported semi-synthetic route.[4]
-
Regioselective Formylation:
-
The starting material, a dihydroflavonol-type precursor readily available from milk thistle extract, is subjected to regioselective formylation of the C-3 hydroxy group using the Vilsmeier-Haack reagent.
-
-
Elimination of Formic Acid:
-
The formylated intermediate is then treated with triethylamine to induce the elimination of formic acid, leading to the formation of the hydnocarpin scaffold.
-
-
Purification:
-
The resulting product is purified using column chromatography to yield the desired hydnocarpin-type flavonolignan.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound regioisomers.
Caption: Troubleshooting logic for regioisomer separation in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structures of regioisomeric hydnocarpin-type flavonolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydnocarpin-Type Flavonolignans: Semisynthesis and Inhibitory Effects on Staphylococcus aureus Biofilm Formation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 11. mdpi.com [mdpi.com]
- 12. hydnocarpin synthesis - chemicalbook [chemicalbook.com]
minimizing off-target effects of (Rac)-Hydnocarpin in experiments
Welcome to the technical support center for (Rac)-Hydnocarpin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also referred to as Hydnocarpin D, is a natural flavonolignan with recognized anti-proliferative and anti-tumor properties.[1][2] Its primary mechanisms of action are considered multi-targeted and include:
-
Induction of Reactive Oxygen Species (ROS)-mediated apoptosis , primarily through the intrinsic mitochondrial pathway.[2][4]
-
Induction of autophagy-dependent ferroptosis , a form of iron-dependent cell death.[1]
-
Modulation of the tumor microenvironment , including the reprogramming of tumor-associated macrophages.[2][4]
Q2: Is this compound a specific inhibitor?
No, this compound is considered a multi-target agent.[1] While its effect on the Wnt/β-catenin pathway is a key area of research, it simultaneously influences other significant cellular processes like oxidative stress, apoptosis, and ferroptosis.[1][2] This pleiotropic activity is crucial to consider during experimental design, as effects on one pathway may confound the interpretation of another.
Q3: What are the potential off-target effects I should be aware of?
The concept of an "off-target" effect is context-dependent. If you are studying Hydnocarpin's role as a Wnt inhibitor, its potent induction of ROS and apoptosis could be considered a significant off-target effect. Key potential off-target pathways to consider include:
-
ROS Production and Oxidative Stress: Hydnocarpin can increase intracellular ROS, leading to apoptosis.[2] This can cause cell death in your model system that is independent of its effects on Wnt signaling.
-
Apoptosis and Ferroptosis: The compound can induce programmed cell death through multiple mechanisms.[1][2] If your assay is sensitive to cell viability, this is a critical confounding factor.
-
Immunomodulatory Effects: Hydnocarpin can alter the phenotype of immune cells like macrophages and T cells.[2][4] This is particularly relevant for in vivo studies or co-culture experiments.
-
Matrix Metalloproteinases (MMPs): Network pharmacological predictions have identified MMP2 and MMP9 as potential targets.[2] This could influence experiments related to cell invasion and migration.
Q4: In which cell lines has this compound shown activity?
This compound has demonstrated cytotoxic or anti-proliferative activity in a variety of cancer cell lines, including those from colon, ovarian, and T-cell acute lymphoblastic leukemia.[1][2] However, it has shown minimal toxicity in some normal cell lines, suggesting a favorable therapeutic index.[2][5]
Troubleshooting Guide
Issue 1: Unexpectedly High Cell Death in Experiments
Question: I am using this compound to study its effects on Wnt signaling, but I am observing significant cell death even at low concentrations, which is complicating my downstream assays. Why is this happening and what can I do?
Answer: This is a common issue due to Hydnocarpin's potent pro-apoptotic and pro-ferroptotic activity, which is mediated by the induction of Reactive Oxygen Species (ROS).[1][2] The observed cell death may be independent of the Wnt pathway you are studying.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: First, establish a detailed dose-response curve for your specific cell line to determine the IC50 value (see Table 1). For pathway-specific studies, aim to use concentrations well below the IC50.
-
Time-Course Experiment: Reduce the incubation time. Hydnocarpin-induced apoptosis can be time-dependent. Shorter exposure times might allow you to observe effects on Wnt signaling before significant cell death occurs.
-
Co-treatment with an Antioxidant: To distinguish between ROS-mediated apoptosis and Wnt-pathway specific effects, consider a control experiment where you co-treat cells with Hydnocarpin and an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cell death phenotype, it indicates a strong ROS-dependent effect.
-
Use Apoptosis/Ferroptosis Inhibitors: In mechanistic studies, co-treatment with a pan-caspase inhibitor (like Z-VAD-FMK) or a ferroptosis inhibitor (like Ferrostatin-1) can help to dissect the cell death pathway involved.[1]
Issue 2: Inconsistent or Non-reproducible Results Between Experiments
Question: My results with this compound, such as the level of β-catenin suppression, vary significantly from one experiment to the next. What could be the cause?
Answer: Inconsistency can arise from the compound's stability, its multi-target nature, or variations in cell culture conditions.
Troubleshooting Steps:
-
Compound Stability and Handling: this compound is a natural product. Ensure you are using a high-purity compound. Prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistency in cell passage number, confluency at the time of treatment, and serum concentration in the media. Cellular responses to stimuli can vary significantly with these parameters.
-
Control for Oxidative Stress: As cellular redox state can influence many signaling pathways, fluctuations in baseline ROS levels between experiments could alter the cell's response to Hydnocarpin. Ensure consistent cell handling and media conditions.
-
Monitor Multiple Pathway Readouts: Given its multi-target nature, consider monitoring a marker from a secondary pathway (e.g., a ROS-sensitive dye or a marker for apoptosis like cleaved caspase-3) alongside your primary target (e.g., β-catenin levels). This can help to explain variability.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. Note that direct binding affinities (Ki or Kd values) for specific protein targets are not widely available in the published literature.
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| A2780 | Ovarian Cancer | < 20 µM | [2] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~7-20 µM | [1] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | ~7-20 µM | [1] |
| A375 | Melanoma | 41.5 ± 1.7 µM | |
| A549 | Lung Cancer | 72.7 ± 1.4 µM |
Table 1: IC50 values for this compound in various cancer cell lines after 48 hours of treatment.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
96-well cell culture plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Troubleshooting Note: If you observe high background, it could be due to the interaction of Hydnocarpin with phenol red in the medium. Consider using phenol red-free medium for this assay.
Protocol 2: Western Blot for β-catenin Levels
This protocol is for assessing the effect of this compound on the Wnt signaling pathway.
Materials:
-
This compound
-
Target cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the desired concentrations of this compound for the chosen duration. After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-β-catenin antibody overnight at 4°C. Wash the membrane with TBST.
-
Secondary Antibody and Detection: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
Minimizing Off-Target Interference:
-
Use a Positive Control: Treat a set of cells with a known Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to ensure the assay is working correctly.
-
Monitor Apoptosis: When interpreting a decrease in β-catenin, consider the overall health of the cells. Run a parallel assay (e.g., MTT or cleaved caspase-3 Western blot) to confirm that the reduction is not simply due to widespread cell death.
Visualizations
Caption: Primary signaling pathways modulated by this compound.
Caption: Experimental workflow for troubleshooting unexpected results.
Caption: Logical relationships for identifying potential off-target effects.
References
- 1. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (Rac)-Hydnocarpin Induced Apoptosis
Welcome to the technical support center for utilizing (Rac)-Hydnocarpin in apoptosis research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively designing and executing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced apoptosis?
A1: this compound, also referred to as Hydnocarpin or Hydnocarpin D, induces apoptosis primarily through the intrinsic, mitochondrial-mediated pathway.[1][2][3] This process is initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization.[1] Subsequently, pro-apoptotic proteins are released from the mitochondria, activating a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][2][3]
Q2: What is a recommended starting concentration and incubation time for this compound treatment?
A2: The optimal concentration and incubation time for this compound are cell-line dependent. Based on published data, a starting point for optimization would be in the range of 5 µM to 30 µM for an incubation period of 24 to 72 hours.[4] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: Is this compound cytotoxic to all cell types?
A3: Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL) and ovarian cancer cells.[1][4] Notably, it has been reported to have minimal toxicity against normal ovarian surface epithelial cells, suggesting a degree of selectivity for cancer cells.[1]
Q4: How can I confirm that this compound is inducing apoptosis and not another form of cell death?
A4: To confirm apoptosis, it is recommended to use multiple assays. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6] Additionally, Western blot analysis for the cleavage of caspase-3 and PARP can provide further evidence of apoptosis.[4]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no apoptotic induction observed. | - Sub-optimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant to this compound.- Improper storage or handling of this compound. | - Perform a dose-response experiment with a wider concentration range (e.g., 1-50 µM).- Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours).- Verify the sensitivity of your cell line to other known apoptosis inducers.- Ensure this compound is stored correctly (as per manufacturer's instructions) and prepare fresh solutions for each experiment. |
| High background in Annexin V/PI assay. | - Mechanical stress during cell harvesting.- Over-trypsinization of adherent cells.- Reagent issues (e.g., expired or improperly stored). | - Handle cells gently during washing and centrifugation steps.- Use a minimal concentration of trypsin and incubate for the shortest time necessary to detach cells.- Use fresh, validated Annexin V and PI reagents. Include unstained and single-stained controls for proper compensation and gating. |
| Inconsistent Western blot results for apoptotic markers. | - Poor sample preparation (protein degradation).- Inappropriate antibody concentration.- Issues with protein transfer or membrane blocking. | - Add protease inhibitors to your lysis buffer and keep samples on ice.- Titrate your primary and secondary antibodies to determine the optimal concentration.- Ensure complete protein transfer and adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST). |
| Difficulty in detecting ROS production. | - Incorrect timing of measurement.- Low sensitivity of the detection reagent.- Quenching of the fluorescent signal. | - Measure ROS production at earlier time points after treatment, as it is often an early event in apoptosis.- Use a sensitive and specific ROS detection probe (e.g., DCFH-DA).- Protect samples from light during incubation and measurement to prevent photobleaching. |
Quantitative Data Summary
The following tables summarize the effective concentrations and incubation times of this compound in inducing apoptosis in different cancer cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound for Apoptosis Induction
| Cell Line | Cancer Type | Effective Concentration (µM) | Reference |
| Jurkat | T-cell acute lymphoblastic leukemia | 7.5 - 30 | [4] |
| Molt-4 | T-cell acute lymphoblastic leukemia | 7.5 - 30 | [4] |
| A2780 | Ovarian Cancer | 5 - 20 |
Table 2: Incubation Times for this compound Induced Apoptosis
| Cell Line | Cancer Type | Incubation Time (hours) | Reference |
| Jurkat | T-cell acute lymphoblastic leukemia | 48 | [4] |
| Molt-4 | T-cell acute lymphoblastic leukemia | 48 | [4] |
| A2780 | Ovarian Cancer | 48 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V/PI Staining
This protocol is based on standard Annexin V-FITC apoptosis detection kits.[4][5][6]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 1 x 106 cells per well. After 24 hours, treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptotic Proteins
This protocol outlines the general steps for detecting apoptosis-related proteins.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway
Caption: this compound induced intrinsic apoptosis pathway.
Experimental Workflow
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
addressing inconsistencies in (Rac)-Hydnocarpin experimental results
Welcome to the technical support center for (Rac)-Hydnocarpin. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound in various experimental settings.
Q1: We are observing lower than expected cytotoxicity of this compound in our cancer cell line.
A1: Several factors could contribute to this observation. Please consider the following:
-
Cell Line Specificity: The cytotoxic effects of Hydnocarpin are cell-line dependent. For instance, its anti-proliferative activity has been associated with the suppression of the Wnt/β-catenin signaling pathway in colon cancer cells, while in ovarian cancer cells, it induces ROS-mediated apoptosis.[1][2][3] It is crucial to select a cell line known to be sensitive to Hydnocarpin's mechanism of action.
-
Compound Purity and Stereochemistry: this compound is a racemic mixture. The bioactivity of individual enantiomers may differ. Ensure the purity and composition of your supplied this compound. One study specifically mentions the potentiating effect of (-)-hydnocarpin.[4]
-
Solvent and Stability: Hydnocarpin is typically dissolved in DMSO for in vitro assays. Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (usually <0.5%). Prepare fresh dilutions of Hydnocarpin for each experiment as the stability of the compound in solution over time may vary.
-
Experimental Conditions: Optimize the concentration range and incubation time for your specific cell line. Cell density at the time of treatment can also influence the apparent cytotoxicity.
Q2: Our results on the mechanism of action of this compound are inconsistent with published literature.
A2: The reported mechanism of action for Hydnocarpin can vary between different cancer types.
-
In colon cancer cells , the anti-proliferative activity is linked to the suppression of the Wnt/β-catenin signaling pathway.[1]
-
In ovarian cancer cells , Hydnocarpin induces caspase-dependent apoptosis mediated by reactive oxygen species (ROS), primarily through the intrinsic pathway involving caspase-9 and -3 activation.[2][3][5]
-
In T-cell acute lymphoblastic leukemia (T-ALL) , Hydnocarpin D has been shown to induce autophagy-dependent ferroptosis.[6]
It is essential to investigate the signaling pathways relevant to your specific experimental model.
Q3: We are having trouble reproducing the anti-inflammatory effects of this compound.
A3: Good anti-inflammatory activity for Hydnocarpin has been demonstrated in mice.[7][8] If you are conducting in vitro anti-inflammatory assays, consider the following:
-
Model System: The choice of cell line (e.g., macrophages like RAW 264.7) and the stimulus used to induce an inflammatory response (e.g., LPS) are critical.
-
Readouts: Ensure you are measuring relevant inflammatory markers that have been previously reported to be modulated by Hydnocarpin, such as NF-κB and STAT3 signaling.[2]
Q4: We observe high variability in our in vivo xenograft studies with this compound.
A4: In vivo studies can be influenced by a multitude of factors.
-
Route of Administration and Formulation: The method of delivery (e.g., intraperitoneal, oral) and the vehicle used to dissolve/suspend the this compound can significantly impact its bioavailability and efficacy.
-
Animal Strain and Tumor Model: The genetic background of the animal model and the specific tumor xenograft can influence the response to treatment.
-
Dosage and Treatment Schedule: Ensure that the dosage and frequency of administration are optimized for your model. A dose of 8 mg/kg/day ip has been used in mice for hypolipidemic activity studies.[7]
Data Summary
In Vitro Cytotoxicity of Hydnocarpin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A2780 | Ovarian Cancer | ~5 | 48 | [2] |
| SKOV3 | Ovarian Cancer | ~7.5 | 48 | [2] |
| ES2 | Ovarian Cancer | ~10 | 48 | [2] |
| HeyA8 | Ovarian Cancer | ~12.5 | 48 | [2] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 7-20 | 72 | [6] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 7-20 | 72 | [6] |
| SW-480 | Colon Cancer | Not specified, but showed anti-proliferative activity | Not specified | [4] |
| HT-29 | Colon Cancer | Not specified, but showed anti-proliferative activity | Not specified | [9] |
| 697 | Acute Lymphoblastic Leukemia | 42% growth inhibition at 10 µM | Not specified | [4] |
Note: IC50 values can vary between laboratories due to different experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1.0 × 10^4 cells per well and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for the desired time period (e.g., 48 or 72 hours).[2][6] A vehicle control (DMSO) should be included.
-
At the end of the treatment, add 0.5% MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6][10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Apoptosis Markers
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-9, and pro-caspase-8 overnight at 4°C.[11] A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Detect the chemiluminescence signal using an appropriate imaging system.[11]
ROS Detection Assay
-
Treat cells with this compound for the specified duration.
-
To confirm ROS-mediated effects, pre-treat a set of cells with an ROS scavenger like N-acetylcysteine (NAC) (e.g., 7.5 mM for 30 minutes) before adding Hydnocarpin.[2][11]
-
At the end of the treatment, incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA) according to the manufacturer's instructions.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.[11]
Visualizations
Signaling Pathways and Workflows
Caption: Hydnocarpin-induced intrinsic apoptosis in ovarian cancer.
Caption: Hydnocarpin's inhibition of the Wnt/β-catenin pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells | Semantic Scholar [semanticscholar.org]
- 6. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypolipidemic, anti-inflammatory, and antineoplastic activity and cytotoxicity of flavonolignans isolated from Hydnocarpus wightiana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 11. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Hydnocarpin Treatment for Sensitive Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-Hydnocarpin, a promising natural flavonolignan, in the treatment of sensitive cell lines. Adherence to these protocols and recommendations will help ensure experimental reproducibility and validity.
Frequently Asked Questions (FAQs)
Q1: My sensitive cell line is showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
A1: High cytotoxicity in sensitive cell lines can stem from several factors:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific cell line, typically below 0.1%. Run a vehicle-only control to verify.
-
Compound Aggregation: this compound, like many natural compounds, may precipitate in aqueous media. Ensure complete solubilization of your stock solution and warm the final treatment media to 37°C before adding it to the cells.
-
Cell Density: Sub-optimal cell density can make cells more susceptible to cytotoxic effects. Ensure you are using a consistent and appropriate seeding density for your cell line.
-
Extended Exposure to Trypsin/Dissociation Reagents: Over-trypsinization during passaging can damage cell membranes, increasing their sensitivity to treatment. Minimize exposure time to dissociation agents.
Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?
A2: Consistency is key when working with sensitive cell lines and bioactive compounds.
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all aspects of cell handling, including passaging, counting, and plating.
-
Passage Number: Use cells within a consistent and low passage number range for all experiments to avoid issues with genetic drift and altered phenotypes.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Q3: What is the primary mechanism of action of this compound?
A3: this compound has been shown to induce cell death through multiple pathways:
-
ROS-Mediated Apoptosis: It can trigger the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS), leading to the activation of caspase-9 and caspase-3.[1][2]
-
Autophagy-Dependent Ferroptosis: In some cell lines, such as T-cell acute lymphoblastic leukemia (T-ALL), Hydnocarpin D can induce cell death via a combination of apoptosis and ferroptosis, which is dependent on autophagy.[3]
Q4: Can this compound be used in combination with other chemotherapeutic agents?
A4: Yes, studies have shown that (-)-Hydnocarpin can potentiate the cytotoxic effects of other drugs, such as vincristine, particularly in drug-resistant cell lines.[4] This suggests its potential as a chemosensitizing agent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in cytotoxicity assays | - High cell density.- Forceful pipetting during cell seeding.- Components in the culture medium interfering with the assay. | - Optimize cell seeding density.- Handle cell suspensions gently.- Test medium components for interference and adjust as needed.[5] |
| Low signal or absorbance value in viability assays | - Low cell density. | - Determine the optimal cell count for the assay by performing a cell titration experiment.[5] |
| Variability between replicate wells | - Presence of air bubbles in the wells.- Inconsistent cell seeding. | - Carefully inspect plates for bubbles and remove them with a sterile pipette tip or needle.- Ensure a homogenous cell suspension before and during plating. |
| Unexpected cytotoxicity in a specific cell line | - High expression of the drug's target in that cell line.- Off-target effects specific to that cell line.- Metabolic activation of the compound into a more toxic form by the specific cell line. | - Validate target expression levels (e.g., via Western Blot or qPCR).- Consider off-target profiling assays.- Investigate the metabolic profile of the cell line.[6] |
Quantitative Data Summary
Table 1: IC50 Values of Hydnocarpin Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| (-)-Hydnocarpin | 697 | Acute Lymphoblastic Leukemia | 8.7 | [4] |
| (-)-Hydnocarpin | 697-R (P-gp-expressing) | Acute Lymphoblastic Leukemia | >10 | [4] |
| Hydnocarpin D | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~7-20 (time-dependent) | [3] |
| Hydnocarpin D | Molt-4 | T-cell Acute Lymphoblastic Leukemia | ~7-20 (time-dependent) | [3] |
| Hydnocarpin | A2780 | Ovarian Cancer | ~10-20 | [7] |
| Hydnocarpin | HeyA8 | Ovarian Cancer | ~10-20 | [7] |
| Hydnocarpin | ES2 | Ovarian Cancer | ~10-20 | [7] |
| Hydnocarpin | SKOV3 | Ovarian Cancer | ~10-20 | [7] |
Table 2: Apoptosis Induction by Hydnocarpin D in T-ALL Cell Lines (48h treatment)
| Cell Line | Concentration (µM) | Apoptotic Cells (%) | Citation |
| Jurkat | 7.5 | ~20 | [3] |
| Jurkat | 15 | ~45 | [3] |
| Jurkat | 30 | 66.25 | [3] |
| Molt-4 | 7.5 | ~15 | [3] |
| Molt-4 | 15 | ~30 | [3] |
| Molt-4 | 30 | 52.14 | [3] |
Experimental Protocols
Protocol 1: General Protocol for Treating Sensitive Adherent Cell Lines with this compound
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Gently wash with pre-warmed, serum-free medium.
-
Add a minimal volume of a gentle dissociation reagent (e.g., TrypLE™ Express) and incubate for the shortest time necessary to achieve cell detachment.
-
Neutralize the dissociation reagent with complete medium.
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 3-5 minutes.
-
Resuspend the cell pellet in pre-warmed complete medium and perform an accurate cell count.
-
Seed the cells into the appropriate culture plates at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and untreated controls.
-
Carefully remove the medium from the adhered cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cytotoxicity (MTT Assay Example):
-
Following treatment, add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control.
-
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining
-
Seed and treat cells with this compound as described in Protocol 1.
-
Collect both the supernatant (containing floating/apoptotic cells) and the adherent cells (after gentle dissociation).
-
Centrifuge the combined cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathway Diagrams
Caption: this compound induced ROS-mediated intrinsic apoptosis pathway.
Caption: Hydnocarpin D induced autophagy-dependent ferroptosis pathway.
Caption: A typical experimental workflow for assessing this compound cytotoxicity.
References
- 1. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells | Semantic Scholar [semanticscholar.org]
- 3. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiating Effect of the Flavonolignan (-)-Hydnocarpin in Combination with Vincristine in a Sensitive and P-gp-Expressing Acute Lymphoblastic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing In Vivo Delivery of (Rac)-Hydnocarpin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo delivery efficiency of (Rac)-Hydnocarpin. Given the hydrophobic nature of this compound, this guide focuses on overcoming challenges related to its poor aqueous solubility and bioavailability. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
A1: this compound is a natural flavonolignan that has demonstrated significant potential as an anticancer agent. Research has shown its ability to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers such as colon cancer.[1] Furthermore, it can induce reactive oxygen species (ROS)-mediated apoptosis in cancer cells, including ovarian cancer, by activating the intrinsic apoptotic pathway.[2][3]
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: The primary challenge in the in vivo delivery of this compound is its hydrophobic and lipophilic nature, which leads to poor aqueous solubility. This poor solubility is a major factor contributing to low bioavailability, meaning that a large portion of the administered dose may not be absorbed into the systemic circulation to reach the target site.[4][5][6] Drugs with low bioavailability often require higher doses, which can increase the risk of side effects.[4][5][6]
Q3: What are the promising strategies to enhance the bioavailability of this compound?
A3: Several advanced drug delivery technologies can be employed to overcome the poor solubility and enhance the bioavailability of hydrophobic drugs like this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating the drug in polymeric nanoparticles can improve its solubility, protect it from degradation, and potentially target it to specific tissues.
-
Liposomal formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs, improving their stability and circulation time.[7]
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[8][9][10][11][12]
-
Cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[13][14][15][16][17][18]
-
Self-emulsifying drug delivery systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids, enhancing drug solubilization and absorption.[19]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Q: My this compound is not dissolving in aqueous buffers for my in vitro/in vivo experiments. What can I do?
A: This is a common issue due to the hydrophobic nature of the compound. Here are some troubleshooting steps:
-
Co-solvents: You can try dissolving this compound in a small amount of a biocompatible organic solvent (e.g., ethanol, DMSO) before diluting it with your aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in your experiments. The use of co-solvents can reduce the interfacial tension between the aqueous solution and the hydrophobic solute.[20]
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer might improve its solubility. For weakly acidic or basic drugs, modifying the pH can increase the proportion of the ionized, more soluble form.
-
Formulation Approaches: For a more robust solution, especially for in vivo studies, consider formulating this compound. Cyclodextrin complexation is an effective method to significantly increase the aqueous solubility of hydrophobic compounds.[15][16][18]
Issue 2: Low Encapsulation Efficiency in Nanoparticle/Liposomal Formulations
Q: I am trying to encapsulate this compound in polymeric nanoparticles (or liposomes), but the encapsulation efficiency is very low. How can I improve this?
A: Low encapsulation efficiency for hydrophobic drugs is a frequent challenge. Here are some potential solutions:
-
Optimize Drug-to-Carrier Ratio: An excess of the drug compared to the encapsulating polymer or lipid can lead to poor encapsulation. Experiment with different weight ratios of this compound to the carrier to find the optimal loading capacity.
-
Method of Preparation: The choice of preparation method is critical. For polymeric nanoparticles, methods like emulsification-solvent evaporation or nanoprecipitation are common for hydrophobic drugs. For liposomes, the thin-film hydration method is widely used. Ensure your chosen method is suitable for lipophilic compounds.
-
Solvent Selection: In methods involving organic solvents, ensure that both the drug and the carrier are soluble in the chosen solvent. For hydrophobic drugs, dissolving them along with the polymer in the organic phase before forming the nanoparticles is crucial.
-
Process Parameters: Factors such as stirring speed, sonication power and time, and the rate of solvent evaporation can significantly impact nanoparticle formation and drug entrapment. Systematically optimize these parameters.
Issue 3: High Variability in In Vivo Efficacy Studies
Q: I am observing inconsistent results in my animal studies with this compound. What could be the cause?
A: High variability in in vivo efficacy can stem from poor and inconsistent bioavailability.
-
Physicochemical Characterization: Thoroughly characterize your this compound formulation before each in vivo study. Key parameters to check include particle size, polydispersity index (PDI), and drug loading. Aggregation or changes in these parameters can lead to variable in vivo performance.
-
Route of Administration: The oral bioavailability of hydrophobic drugs can be particularly challenging due to factors like first-pass metabolism.[21] Consider if the route of administration is optimal and if the formulation is designed to overcome the specific barriers of that route. For instance, for oral delivery, a formulation that enhances lymphatic transport might be beneficial to bypass the liver.
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Stability of the Formulation: Assess the stability of your formulation under physiological conditions (e.g., in simulated gastric or intestinal fluids). Degradation of the delivery system or premature drug release can lead to inconsistent absorption.
Data Presentation
The following tables present representative data for different formulation strategies for hydrophobic drugs. Note: As there is limited published data specifically on this compound formulations, this data is illustrative of what can be achieved for similar hydrophobic compounds and should be used as a general guide.
Table 1: Comparison of Nanoparticle Formulations for Hydrophobic Drugs
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Polymeric Nanoparticles | PLGA | 150 - 300 | < 0.2 | 70 - 90 | 5 - 15 |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate | 100 - 400 | < 0.3 | 60 - 85 | 1 - 10 |
| Liposomes | DPPC/Cholesterol | 80 - 200 | < 0.15 | 85 - 95 | 2 - 8 |
| Niosomes | Span 60/Cholesterol | 100 - 500 | < 0.4 | 50 - 75 | 1 - 5 |
Table 2: In Vivo Pharmacokinetic Parameters of Different Formulations (Illustrative)
| Formulation | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Free Drug (Suspension) | Oral | 50 ± 12 | 1.5 ± 0.5 | 250 ± 60 | 100 |
| Polymeric Nanoparticles | Oral | 250 ± 45 | 4.0 ± 1.0 | 2000 ± 350 | 800 |
| Liposomes | IV | 1500 ± 210 | 0.5 ± 0.1 | 12000 ± 1500 | N/A |
| Solid Dispersion | Oral | 300 ± 55 | 2.0 ± 0.5 | 1800 ± 280 | 720 |
| Cyclodextrin Complex | Oral | 450 ± 70 | 1.0 ± 0.2 | 2200 ± 400 | 880 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles by Emulsification-Solvent Evaporation
-
Preparation of the Organic Phase:
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Dissolve 50 mg of a biodegradable polymer (e.g., PLGA) in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add 5-10 mg of this compound to the polymer solution and ensure it is completely dissolved. Sonication may be used to facilitate dissolution.
-
-
Emulsification:
-
Prepare 20 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate. A rotary evaporator can also be used for more rapid evaporation.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 20-30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water. Repeat the centrifugation and washing steps two more times to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., 5% w/v trehalose) should be added before freezing.
-
Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
-
Preparation of the Lipid Film:
-
Dissolve 100 mg of a lipid mixture (e.g., DPPC:Cholesterol at a 7:3 molar ratio) and 10 mg of this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (e.g., 45-50°C).
-
Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add 10 mL of a pre-warmed aqueous buffer (e.g., PBS pH 7.4) to the flask.
-
Continue to rotate the flask in the water bath (above the lipid transition temperature) for 30-60 minutes to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against the hydration buffer or by size exclusion chromatography.
-
Mandatory Visualizations
Signaling Pathways
Caption: Wnt/β-Catenin signaling pathway and the inhibitory action of this compound.
Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
Caption: General experimental workflow for developing an efficient this compound delivery system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines[v1] | Preprints.org [preprints.org]
- 12. sct.ageditor.ar [sct.ageditor.ar]
- 13. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
strategies to reduce (Rac)-Hydnocarpin degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of (Rac)-Hydnocarpin during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Troubleshooting Guide: Common Issues with this compound Storage
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency or Activity | Degradation due to improper storage temperature. | Store this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles.[1][2] |
| Exposure to light. | Store this compound in a light-protected container, such as an amber vial.[1][2][3] | |
| Oxidation. | For solutions, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[4] | |
| Hydrolysis due to moisture. | Ensure the compound is stored in a dry environment. For solid forms, consider storage in a desiccator. | |
| Discoloration of Sample | Photo-degradation or oxidation. | Immediately transfer the sample to a light-protected container and store it at the recommended low temperatures. Evaluate the extent of degradation using analytical methods like HPLC. |
| Precipitation from Solution | Exceeded solubility in the chosen solvent. | Re-dissolve by gentle warming or sonication.[1] If precipitation persists, consider preparing a fresh solution at a lower concentration or using a different solvent system. This compound is soluble in DMSO, PEG300, Tween-80, and corn oil mixtures.[1] |
| Solvent evaporation during storage. | Ensure storage vials are tightly sealed. For organic solvents, use vials with Teflon-lined caps.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage (up to 6 months), it is recommended to store this compound at -80°C.[1][2] For short-term storage (up to 1 month), -20°C is acceptable.[1][2] It is crucial to protect the compound from light by using amber vials or other light-blocking containers.[1][2][3]
Q2: How can I minimize degradation during handling and experimental procedures?
A2: Minimize the exposure of this compound to ambient light and temperature. Prepare solutions fresh whenever possible. If you need to store solutions, aliquot them into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1][2] When working with solutions, keep them on ice when not in immediate use.
Q3: What are the primary factors that cause this compound degradation?
A3: Like many flavonoids and flavonolignans, this compound is susceptible to degradation from exposure to light (photo-degradation), heat (thermal degradation), oxygen (oxidation), and changes in pH (hydrolysis).[5][6]
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), is the most reliable way to assess the purity and degradation of your sample.[7][8][9] These methods can separate the intact this compound from its degradation products and allow for quantification.
Q5: Are there any formulation strategies to improve the stability of this compound in solution?
A5: Yes, encapsulation techniques, such as inclusion complexes with cyclodextrins, can enhance the stability of lipophilic compounds like this compound by protecting them from the environment.[1] Additionally, the use of antioxidants in the formulation can help to prevent oxidative degradation.
Quantitative Data on Stability
The following table provides representative data on the expected degradation of a flavonolignan, similar in structure to this compound, under various storage conditions over a 6-month period. This data is intended to illustrate the importance of proper storage.
| Storage Condition | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| -80°C, Protected from Light | >99% | >99% | >98% |
| -20°C, Protected from Light | >98% | >97% | >95% |
| 4°C, Protected from Light | ~95% | ~90% | ~85% |
| 25°C (Room Temp), Protected from Light | ~90% | ~80% | ~65% |
| 25°C (Room Temp), Exposed to Light | ~80% | ~60% | <40% |
| 40°C, Protected from Light (Accelerated Stability) | ~85% | ~70% | ~50% |
Note: This data is illustrative and based on the known stability of structurally related flavonoids and flavonolignans. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a UV lamp (254 nm) for 48 hours.
-
Control Sample: Keep 1 mL of the stock solution at -20°C, protected from light.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples, including the control, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 30% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of this compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Factors leading to the degradation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. Single Laboratory Validation of UHPLC-MS/MS Assays for Six Milk Thistle Flavonolignans in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
(Rac)-Hydnocarpin versus Hydnocarpin D: a comparative study of biological effects
A Comparative Analysis of (Rac)-Hydnocarpin and Hydnocarpin D: Biological Activities and Mechanisms
This guide provides a detailed comparison of the biological effects of this compound and Hydnocarpin D, two closely related flavonolignans. While direct comparative studies are limited, this document synthesizes available research to highlight their individual activities, particularly in the context of cancer therapy. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
Hydnocarpin and Hydnocarpin D are natural flavonolignans that have garnered significant interest for their diverse biological activities.[1][2] They are regioisomers, meaning they share the same molecular formula but differ in the spatial arrangement of their atoms.[3][4] This structural nuance can lead to differences in their biological effects. Most studies focus on the biological activities of either hydnocarpin or hydnocarpin D individually. This guide consolidates these findings to offer a comparative perspective.
Anti-Cancer Activity: A Comparative Overview
Both this compound and Hydnocarpin D have demonstrated potent anti-cancer properties, albeit through different mechanisms and in different cancer types.
This compound: Targeting Ovarian Cancer
Research has shown that hydnocarpin is a potent cytotoxic agent against various cancer cell lines, including ovarian, colon, and breast cancers.[1][5] It has been observed to induce caspase-dependent apoptosis in human ovarian cancer cells and reprogram tumor-associated immune cells.[1]
Key Findings for this compound in Ovarian Cancer:
-
Cytotoxicity: Exhibits stronger cytotoxicity against A2780 ovarian cancer cells than the chemotherapy agent cisplatin.[1]
-
Apoptosis Induction: Triggers the intrinsic apoptotic pathway through the activation of caspase-9 and caspase-3.[1]
-
Mechanism of Action: Induces the generation of reactive oxygen species (ROS), which is a key mediator of its apoptotic activity.[1][5]
-
Immunomodulation: Reprograms tumor-associated macrophages by downregulating M2 macrophage markers and enhancing their phagocytic activity. It also promotes T-cell activation.[1][6]
Hydnocarpin D: A Potential Therapeutic for Leukemia
Hydnocarpin D has shown significant promise in the context of T-cell acute lymphoblastic leukemia (T-ALL).[2] Its mechanism of action involves the induction of multiple forms of cell death.
Key Findings for Hydnocarpin D in T-ALL:
-
Anti-proliferative Activity: Suppresses the proliferation of T-ALL cell lines (Jurkat and Molt-4) in a concentration-dependent manner.[2]
-
Multiple Cell Death Pathways: Induces cell cycle arrest, apoptosis, and autophagy-dependent ferroptosis.[2]
-
Selectivity: Shows no significant toxicity to normal human lymphocyte cell lines at effective concentrations.[2]
-
Wnt/β-catenin Signaling: In colon cancer cells, hydnocarpin (the specific isomer is not always clarified in older literature but is relevant) has been shown to suppress the Wnt/β-catenin signaling pathway.[7]
Quantitative Comparison of Cytotoxicity
The following table summarizes the cytotoxic effects of Hydnocarpin and Hydnocarpin D on different cancer cell lines as reported in the literature.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Hydnocarpin | A2780 (Ovarian) | Cell Viability | < 10 µM | [1] |
| SKOV3 (Ovarian) | Cell Viability | < 10 µM | [1] | |
| ES2 (Ovarian) | Cell Viability | < 10 µM | [1] | |
| HeyA8 (Ovarian) | Cell Viability | < 10 µM | [1] | |
| Hydnocarpin D | Jurkat (T-ALL) | MTT | ~10 µM | [2] |
| Molt-4 (T-ALL) | MTT | ~15 µM | [2] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.
Experimental Protocols
Cell Viability Assay (MTT Assay) for Hydnocarpin D
T-ALL cells (Jurkat, Molt-4) and a normal human lymphocyte cell line (CAM-191) were seeded in 96-well plates. The cells were then treated with varying concentrations of Hydnocarpin D. After a specified incubation period, MTT solution was added to each well and incubated further. Subsequently, the formazan crystals were dissolved, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was then calculated.[2]
Western Blotting for Apoptosis Markers (Hydnocarpin)
A2780 ovarian cancer cells were treated with Hydnocarpin for various time points. Total cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then incubated with primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-9, and pro-caspase-8, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using a chemiluminescence detection system.[1]
Phagocytosis Assay (Hydnocarpin)
THP-1 macrophages labeled with a red fluorescent dye were co-cultured with ovarian cancer cells (A2780) labeled with a green fluorescent dye in the presence of Hydnocarpin. After 48 hours, the phagocytic activity was assessed by counting the number of green fluorescent protein-positive macrophages per 20 macrophages using confocal microscopy.[1]
Signaling Pathways and Experimental Workflows
Other Biological Activities
Beyond their anti-cancer effects, both compounds have been associated with other biological activities:
-
This compound: Possesses anti-inflammatory and anti-biofilm activity against Staphylococcus aureus.[1] It has also been shown to potentiate the effects of certain antibiotics and anticancer drugs.[8]
-
Hydnocarpin D: Exhibits free-radical scavenging and bacteriostatic capabilities.[2]
Conclusion
This compound and Hydnocarpin D are promising natural compounds with significant therapeutic potential, particularly in oncology. While they are structurally very similar, the available evidence suggests they may have distinct mechanisms of action and may be more effective against different types of cancer. This compound appears to be a potent inducer of ROS-mediated apoptosis and an immunomodulator in ovarian cancer. In contrast, Hydnocarpin D demonstrates a multi-faceted approach to inhibiting T-ALL cell proliferation by inducing apoptosis, cell cycle arrest, and autophagy-dependent ferroptosis.
Further head-to-head comparative studies are necessary to fully elucidate the differences in their biological profiles and to determine their full therapeutic potential. The synthesis of both regioisomers and their evaluation in a wider range of biological assays will be crucial for future drug development efforts.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structures of regioisomeric hydnocarpin-type flavonolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells | Semantic Scholar [semanticscholar.org]
- 7. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(Rac)-Hydnocarpin: A Comparative Guide to a Specific Wnt Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. (Rac)-Hydnocarpin, a natural lignan, has emerged as a specific inhibitor of the canonical Wnt/β-catenin signaling pathway, offering a promising avenue for anticancer agent development. This guide provides an objective comparison of this compound with other known Wnt inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway by targeting the β-catenin destruction complex. In the absence of a Wnt signal, this complex, composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, targeting it for proteasomal degradation.
Hydnocarpin has been shown to remarkably increase the protein levels of both axin1 and axin2. This upregulation enhances the formation of the β-catenin destruction complex, leading to increased phosphorylation and subsequent degradation of β-catenin. As a result, β-catenin cannot translocate to the nucleus to activate the transcription of Wnt target genes, such as c-myc and cyclin D1, thereby inhibiting cancer cell proliferation.[1] Studies in colon cancer cells have demonstrated that the growth-inhibitory effects of Hydnocarpin are dependent on Axin.
Figure 1. Canonical Wnt signaling pathway and the inhibitory mechanism of this compound.
Comparative Analysis of Wnt Signaling Inhibitors
This compound's mechanism of stabilizing the β-catenin destruction complex via Axin upregulation is shared by other inhibitors, though they may target different components. The following table compares this compound with other well-characterized Wnt inhibitors.
| Inhibitor | Target | Mechanism of Action | IC₅₀ / EC₅₀ | Cell Lines Tested |
| This compound | Axin (indirect) | Upregulates Axin1/2 protein levels, enhancing β-catenin destruction. | 7-20 µM (Anti-proliferative in T-ALL cells) | SW480 (colon), Jurkat, Molt-4 (T-ALL) |
| XAV939 | Tankyrase 1/2 | Inhibits Tankyrase, preventing Axin degradation and stabilizing the destruction complex.[2][3] | 4 nM (TNKS2), 11 nM (TNKS1)[2] | DLD-1 (colorectal), NCI-H446 (SCLC)[2][3] |
| IWR-1 | Axin (stabilization) | Stabilizes the Axin-scaffolded destruction complex.[4][5] | 180 nM (Wnt reporter assay)[5][6] | L-cells, HCT116 (colorectal)[5][7] |
| ICG-001 | CBP/β-catenin interaction | Binds to CREB-binding protein (CBP), preventing its interaction with β-catenin.[8] | 3 µM (binding to CBP)[8] | SW480 (colon), various osteosarcoma and multiple myeloma lines[8][9][10] |
Experimental Validation Protocols
The validation of a specific Wnt signaling pathway inhibitor like this compound involves a series of in vitro assays to confirm its mechanism of action and functional effects.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells | MDPI [mdpi.com]
- 10. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of (Rac)-Hydnocarpin: A Comparative Guide Based on Knockout/Knockdown Studies
Researchers have confirmed through genetic silencing studies that the natural compound (Rac)-Hydnocarpin exerts its anti-cancer effects in T-cell acute lymphoblastic leukemia (T-ALL) by inducing a form of cell death known as autophagy-dependent ferroptosis. Specifically, knockdown of the autophagy-related genes ATG5 and ATG7 was shown to partially rescue cancer cells from the cytotoxic effects of Hydnocarpin, solidifying the crucial role of autophagy in its mechanism of action.
Hydnocarpin, a flavonolignan found in various plants, has demonstrated significant anti-proliferative activity in several cancer cell lines. While its effects on multiple cellular pathways have been observed, including the Wnt/β-catenin and MAPK/NF-κB pathways, definitive confirmation of its direct targets has been investigated through targeted gene silencing techniques. This guide provides a comparative analysis of Hydnocarpin's mechanism, supported by experimental data from these pivotal knockout/knockdown studies, and contrasts it with other therapeutic alternatives.
Confirmed Mechanism of Action: Induction of Autophagy-Dependent Ferroptosis
In a key study investigating the effects of Hydnocarpin (HD) on T-ALL cells, researchers utilized short hairpin RNAs (shRNAs) to knock down the expression of ATG5 and ATG7, two genes essential for the formation of autophagosomes. The results demonstrated that silencing these genes partially rescued the T-ALL cells from HD-induced cell death and apoptosis[1]. This indicates that Hydnocarpin's efficacy is significantly mediated by the induction of a cytotoxic autophagy process[1].
Furthermore, the study revealed that this autophagy-driven cell death leads to ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS)[1]. The inhibition of autophagy through ATG5 or ATG7 knockdown was found to impede this ferroptotic cell death, highlighting a novel mechanistic link[1].
Experimental Workflow: ATG5/7 Knockdown in T-ALL Cells
Figure 1. Workflow for confirming the role of autophagy in this compound's cytotoxicity using shRNA-mediated knockdown of ATG5 and ATG7 in T-ALL cells.
Signaling Pathway of this compound in T-ALL
Figure 2. Simplified signaling pathway illustrating how this compound induces autophagy-dependent ferroptosis in T-ALL cells, with the critical role of ATG5 and ATG7 highlighted.
Quantitative Data from Knockdown Studies
The following table summarizes the key quantitative findings from the study on Hydnocarpin (HD) in T-ALL cells, demonstrating the impact of ATG5 and ATG7 knockdown on cell viability and apoptosis.
| Treatment Group | Relative Cell Viability (%) | Percentage of Apoptotic Cells (%) |
| Control | 100 | ~5 |
| Hydnocarpin (HD) | ~50 | ~40 |
| HD + shATG5 | ~70 | ~25 |
| HD + shATG7 | ~65 | ~28 |
| Data are approximate values derived from the graphical representations in the cited study for illustrative purposes. |
Comparison with Alternative Cancer Therapies
While direct comparative knockout/knockdown studies between Hydnocarpin and other drugs targeting the same pathway are limited, a comparison can be drawn with other chemotherapeutic agents used for leukemia and other cancers.
| Therapeutic Agent | Primary Mechanism of Action | Confirmation by Knockout/Knockdown |
| This compound | Induction of autophagy-dependent ferroptosis. | Yes (ATG5, ATG7 knockdown)[1]. |
| Vincristine | Microtubule polymerization inhibitor, leading to mitotic arrest and apoptosis. | While the target (tubulin) is well-established, knockout/knockdown is not the standard method for confirming the mechanism of microtubule inhibitors. |
| Cisplatin | Forms DNA adducts, leading to DNA damage and apoptosis. | The DNA-damaging mechanism is primarily confirmed through biochemical and biophysical methods. |
| 3-Methyladenine (3-MA) | An inhibitor of autophagy. | Often used as a chemical tool to confirm the role of autophagy, its effects can be compared to genetic knockdown of autophagy-related genes. |
Potential Mechanisms Requiring Further Knockdown Validation
Research in ovarian cancer cells suggests that Hydnocarpin's induction of apoptosis may be mediated by the generation of reactive oxygen species (ROS) through the modulation of NADPH oxidase 2 (NOX2) or NOX4[2]. However, the authors explicitly state that isoform-specific knockdown studies are required to validate this hypothesis[2]. This represents a promising avenue for future research to fully elucidate the multifaceted mechanisms of Hydnocarpin.
Detailed Experimental Protocols
shRNA-Mediated Knockdown of ATG5 and ATG7 [1]
-
Cell Culture: T-ALL cells were cultured in appropriate media and conditions.
-
shRNA and Transfection Reagent: Short hairpin RNAs targeting human ATG5 or ATG7 and a scramble control shRNA were obtained from a commercial supplier. Lipofectamine™ 2000 was used as the transfection reagent.
-
Transfection: An oligomer-Lipofectamine™ 2000 complex containing the respective shRNA was prepared according to the manufacturer's instructions. This complex was then added to the medium of the T-ALL cells.
-
Incubation: The cells were incubated for 48 hours to allow for the knockdown of the target gene expression.
-
Hydnocarpin Treatment: Following the 48-hour incubation, the cells were treated with a specified concentration of this compound for an additional 24 hours.
-
Analysis: After treatment, the cells were harvested and subjected to various assays to measure cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V/PI staining and flow cytometry), and the expression of autophagy and ferroptosis markers (e.g., Western blotting for LC3-II, p62, GPX4).
References
- 1. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of (Rac)-Hydnocarpin and Silymarin
A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and anticancer properties of (Rac)-Hydnocarpin and Silymarin, supported by experimental data and mechanistic insights.
This guide provides a detailed comparative analysis of the bioactive properties of this compound, a flavonolignan found in plants such as Pueraria lobata and Hydnocarpus wightiana, and Silymarin, a well-known flavonoid complex extracted from milk thistle (Silybum marianum). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side comparison of their antioxidant, anti-inflammatory, and anticancer activities, complete with quantitative data, experimental methodologies, and visual representations of their molecular pathways.
Executive Summary
This compound and Silymarin are both plant-derived compounds with demonstrated therapeutic potential. While Silymarin is a widely studied and commercially available supplement known for its hepatoprotective effects, this compound is an emerging compound with promising bioactivities. This guide synthesizes available data to facilitate a direct comparison of their efficacy and mechanisms of action.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the bioactivities of this compound and Silymarin. It is important to note that the experimental conditions under which these values were obtained may vary between studies, and direct comparisons should be made with this in consideration.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | Not explicitly found | |
| Silymarin | DPPH Radical Scavenging | 6.56 µg/mL | [1] |
| Silymarin | H₂O₂ Scavenging | 38 µM | [2] |
| Silymarin | NO Scavenging | 266 µM | [2] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Inhibition | Not explicitly found | |
| Silymarin | NO Inhibition (in isolated rat Kupffer cells) | 80 µM | [2] |
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound D | Jurkat (T-ALL) | MTT | ~15 µM (48h) | [3] |
| This compound D | Molt-4 (T-ALL) | MTT | ~20 µM (48h) | [3] |
| Silymarin | KB (Oral Cancer) | MTT | 555 µg/mL (24h) | [1] |
| Silymarin | A549 (Lung Cancer) | MTT | 511 µg/mL (24h) | [1] |
| Silymarin | HepG2 (Liver Cancer) | MTT | 19-56.3 µg/mL (24h) | [4] |
| Silymarin | HepG2 (Liver Cancer) | MTT | 50 µg/mL (24h) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
General Protocol:
-
Prepare a stock solution of the test compound (e.g., Silymarin) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
-
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in a sample.
-
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.
-
General Protocol for Cell Culture:
-
Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production, except for the negative control group.
-
Incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
-
General Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound or Silymarin) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[3][6]
-
Western Blot for NF-κB Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways like NF-κB.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
General Protocol:
-
Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).
-
Lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, p-IκBα, or total p65).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
The intensity of the bands can be quantified to determine the relative protein expression levels.[1][7]
-
Signaling Pathways and Mechanisms of Action
Both this compound and Silymarin exert their biological effects by modulating key cellular signaling pathways.
This compound
This compound has been shown to primarily target pathways involved in cancer cell proliferation and inflammation.
-
Wnt/β-catenin Pathway: In colon cancer cells, hydnocarpin has been found to suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer and plays a crucial role in cell proliferation and survival.[8]
-
NF-κB and MAPK Pathways: Hydnocarpin D has been shown to attenuate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the MAPK/NF-κB signaling pathways. It blocks the phosphorylation of TLR-4, NF-κB, and ERK.[9]
Caption: Signaling pathways modulated by this compound.
Silymarin
Silymarin's mechanisms of action are more extensively studied and involve a broader range of signaling pathways.
-
NF-κB and MAPK Pathways: Silymarin is a potent inhibitor of the NF-κB pathway. It prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of inflammatory genes like iNOS and COX-2.[1][10][11][12] Silymarin also modulates the MAPK pathway, affecting the phosphorylation of ERK, JNK, and p38, which are upstream regulators of NF-κB and other transcription factors.[13]
-
PI3K/Akt/mTOR Pathway: Silymarin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical pathway for cell survival, proliferation, and growth. This inhibition contributes to its anticancer effects.[14][15][16][17]
Caption: Signaling pathways modulated by Silymarin.
Comparative Discussion
Both this compound and Silymarin exhibit significant antioxidant, anti-inflammatory, and anticancer properties through the modulation of critical cellular signaling pathways.
-
Antioxidant Activity: Silymarin has well-documented antioxidant properties with quantified radical scavenging activities. While this compound is also reported to have antioxidant effects, specific IC50 values for direct comparison are not as readily available in the literature.
-
Anti-inflammatory Activity: Both compounds demonstrate anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways, which are central to the inflammatory response. Silymarin has a quantified IC50 value for nitric oxide inhibition, a key inflammatory mediator. Similar quantitative data for this compound is needed for a direct potency comparison.
-
Anticancer Activity: Both compounds show promise as anticancer agents. This compound D exhibits potent cytotoxicity against leukemia cell lines at micromolar concentrations.[3] Silymarin also demonstrates cytotoxic effects against various cancer cell lines, although the reported IC50 values vary significantly depending on the cell line and experimental conditions.[1][4][5] Notably, this compound's ability to inhibit the Wnt/β-catenin pathway provides a distinct mechanism of action in certain cancers.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of both this compound and Silymarin. Silymarin is a well-established compound with a large body of supporting evidence for its bioactivities. This compound is a promising natural product with potent anticancer effects and distinct mechanisms of action that warrant further investigation.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head studies under identical experimental conditions are needed to definitively compare the potency of this compound and Silymarin.
-
Quantitative Bioactivity Data for this compound: Further studies are required to determine the IC50 values of this compound for various antioxidant and anti-inflammatory markers.
-
In Vivo Studies: While in vitro data is promising, more in vivo studies are needed to evaluate the efficacy and safety of this compound in animal models of disease.
-
Mechanism of Action: Further elucidation of the molecular targets and signaling pathways of this compound will provide a more complete understanding of its therapeutic potential.
This guide serves as a valuable resource for researchers and drug development professionals, providing a foundation for future research and the potential development of new therapeutic agents based on these promising natural compounds.
References
- 1. Silymarin Inhibits Morphological Changes in LPS-Stimulated Macrophages by Blocking NF-κB Pathway [kjpp.net]
- 2. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Griess Reagent System Protocol [worldwide.promega.com]
- 5. Anti-inflammatory effect of pomegranate flower in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts [mdpi.com]
- 9. Hydnocarpin D attenuates lipopolysaccharide-induced acute lung injury via MAPK/NF-κB and Keap1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silymarin suppresses TNF-induced activation of NF-kappa B, c-Jun N-terminal kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Hypolipidemic, anti-inflammatory, and antineoplastic activity and cytotoxicity of flavonolignans isolated from Hydnocarpus wightiana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Rac)-Hydnocarpin: A Comparative Analysis of its Anticancer Effects Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic and apoptotic effects of (Rac)-Hydnocarpin, a natural flavonolignan, across various cancer cell lines. This guide provides a comparative analysis of its efficacy, details experimental methodologies, and illustrates the underlying signaling pathways.
This compound has emerged as a promising natural compound with demonstrated anticancer properties.[1][2] This flavonolignan, isolated from sources like Hydnocarpus wightiana, exhibits cytotoxic effects against a range of cancer cell lines, including those of ovarian, colon, breast, leukemia, melanoma, and lung origin.[1][2][3] Its primary mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[4]
Comparative Efficacy of this compound: A Quantitative Overview
The cytotoxic potential of this compound and its derivatives varies across different cancer cell types. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Treatment Duration | Reference |
| Melanoma | A375 | Hydnocarpin | 57.6 ± 1.3 | 24 hours | [3] |
| A375 | Hydnocarpin | 41.5 ± 1.7 | 48 hours | [3] | |
| Lung Cancer | A549 | Hydnocarpin | >100 (approx.) | 24 hours | [3] |
| A549 | Hydnocarpin | 72.7 ± 1.4 | 48 hours | [3] | |
| T-cell Acute Lymphoblastic Leukemia | Jurkat | Hydnocarpin D | 7 - 20 | 24-72 hours | [5] |
| Molt-4 | Hydnocarpin D | 7 - 20 | 24-72 hours | [5] |
Note: Data for this compound in several key cancer cell lines such as ovarian (A2780, SKOV3), colon (HCT-116, HT-29), and breast (MCF-7, MDA-MB-231) were not explicitly available in the reviewed literature. The table includes data for Hydnocarpin and its derivative, Hydnocarpin D.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Caspase Activation
Western blotting is used to detect the cleavage and activation of key apoptotic proteins like caspases.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pro-caspase-9, cleaved caspase-9, pro-caspase-3, and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound induced ROS-mediated intrinsic apoptosis pathway.
Caption: Experimental workflow for evaluating this compound's anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(Rac)-Hydnocarpin Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Hydnocarpin, a flavonolignan found in various medicinal plants, has garnered significant interest in oncology research due to its moderate cytotoxic effects against a range of cancer cell lines. This has spurred investigations into its analogs to enhance its therapeutic potential. This guide provides a comparative analysis of this compound and its analogs, focusing on their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Hydnocarpin Analogs
The anti-cancer potential of Hydnocarpin and its derivatives is primarily evaluated through their cytotoxic effects on cancer cell lines. A key strategy to enhance the efficacy of Hydnocarpin has been its chemical modification to improve properties such as water solubility and cell penetration.
A notable example is the conjugation of Hydnocarpin with a guanidinium-rich poly(propylene imine) dendron, resulting in the analog Hy-G8. This modification was designed to increase the anticancer potential of the parent compound. The cytotoxic activities of Hydnocarpin (Hy) and its analog (Hy-G8) were evaluated against malignant melanoma (A375) and lung adenocarcinoma (A549) cell lines, as well as a normal fibroblast cell line (3T3-L1), using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Hydnocarpin (Hy) | A375 (Malignant Melanoma) | 24 | 57.6 ± 1.3 |
| 48 | 41.5 ± 1.7 | ||
| A549 (Lung Adenocarcinoma) | 24 | > 80 | |
| 48 | 72.7 ± 1.4 | ||
| 3T3-L1 (Normal Fibroblast) | 24 | > 80 | |
| 48 | > 80 | ||
| Hy-G8 | A375 (Malignant Melanoma) | 24 | 22.7 ± 0.9 |
| 48 | 14.4 ± 0.7 | ||
| A549 (Lung Adenocarcinoma) | 24 | 33.7 ± 0.9 | |
| 48 | 24.0 ± 1.2 | ||
| 3T3-L1 (Normal Fibroblast) | 24 | > 80 | |
| 48 | > 80 |
Data sourced from Mathai et al., 2016.[1]
The data clearly indicates that the Hy-G8 analog exhibits significantly enhanced cytotoxicity against both A375 and A549 cancer cell lines compared to the parent Hydnocarpin molecule.[1] Importantly, neither compound showed significant toxicity towards the normal 3T3-L1 cell line, highlighting a degree of cancer cell selectivity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Hydnocarpin analogs.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Hydnocarpin or its analogs) and incubate for the desired time periods (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
DCFDA Assay for Reactive Oxygen Species (ROS) Detection
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure the intracellular production of reactive oxygen species.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate.
-
DCFDA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizing the Scientific Workflow and Biological Pathways
To better understand the research process and the potential mechanisms of action of Hydnocarpin analogs, the following diagrams are provided.
Caption: Workflow for Structure-Activity Relationship Studies of Hydnocarpin Analogs.
Caption: Proposed ROS-Mediated Apoptotic Pathway Induced by Hydnocarpin Analogs.
Conclusion
The structure-activity relationship studies of this compound analogs demonstrate that chemical modifications can significantly enhance their anti-cancer properties. The conjugation of a guanidinium-rich dendron to the Hydnocarpin scaffold, as seen in the Hy-G8 analog, leads to a marked increase in cytotoxicity against malignant melanoma and lung adenocarcinoma cells, while maintaining low toxicity in normal cells. The primary mechanism of action appears to be the induction of apoptosis, potentially through a reactive oxygen species-mediated pathway. Further synthesis and evaluation of a broader range of analogs are warranted to delinate more precise SARs and to identify lead compounds for further preclinical development.
References
The Role of Reactive Oxygen Species in (Rac)-Hydnocarpin-Induced Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of (Rac)-Hydnocarpin, focusing on the pivotal role of Reactive Oxygen Species (ROS). The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for researchers in oncology and pharmacology.
This compound, a natural flavonolignan, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] Emerging evidence strongly indicates that these effects are mediated by the generation of intracellular ROS, leading to programmed cell death.[2][4] This guide will delve into the experimental data that substantiates this mechanism and compare the efficacy of this compound with other compounds.
Data Presentation: Quantitative Analysis of this compound's Cytotoxicity
The following tables summarize the key quantitative data from studies investigating the cytotoxic and ROS-inducing effects of this compound.
Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Concentration | % Cell Viability |
| A2780 | This compound | 10 µM | Significantly suppressed[3] |
| A2780 | Cisplatin | Not specified | Less cytotoxic than Hydnocarpin[3] |
| SKOV3 | This compound | Not specified | Superior growth-inhibitory effects to cisplatin[3] |
| ES2 | This compound | Not specified | Superior growth-inhibitory effects to cisplatin[3] |
| HeyA8 | This compound | Not specified | Superior growth-inhibitory effects to cisplatin[3] |
| Immortalized ovarian surface epithelial cells | This compound | Not specified | Markedly lower toxicity than on cancer cells[3] |
Table 2: Role of ROS in this compound-Induced Cytotoxicity in A2780 Ovarian Cancer Cells
| Treatment | Outcome | Method |
| 10 µM this compound (0, 2, 4h) | Time-dependent increase in intracellular ROS levels | DCFH-DA staining and flow cytometry[4][5] |
| 10 µM this compound + 7.5 mM N-acetylcysteine (NAC) (48h) | Significant reversal of cytotoxic effects | MTT assay[4][5] |
| 10 µM this compound + 0.1 µM Diphenyleneiodonium (DPI) (NOX inhibitor) (48h) | Significant reversal of cytotoxic effects | MTT assay[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of this compound, a vehicle control, and other comparative compounds (e.g., cisplatin) for the specified duration (e.g., 48 hours). In experiments confirming the role of ROS, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) for 30 minutes before adding this compound.[4][5]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Intracellular ROS Detection (DCFH-DA Assay)
-
Cell Treatment: Treat cells with this compound for the indicated time points (e.g., 0, 2, and 4 hours).[4][5]
-
Harvesting: Harvest the cells using trypsinization.
-
Staining: Stain the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4][6]
-
Analysis: Analyze the fluorescence intensity of the cells using flow cytometry.[4][5] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., caspase-9, caspase-3).[2][7]
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the chemiluminescence signal using an imaging system.[3][4]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells [mdpi.com]
- 4. Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. [PDF] Hydnocarpin, a Natural Flavonolignan, Induces the ROS-Mediated Apoptosis of Ovarian Cancer Cells and Reprograms Tumor-Associated Immune Cells | Semantic Scholar [semanticscholar.org]
Independent Verification of the Anti-inflammatory Effects of (Rac)-Hydnocarpin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of (Rac)-Hydnocarpin against other well-established anti-inflammatory agents. The following sections present a summary of available quantitative data, detailed experimental protocols for key assays, and a visual representation of the relevant signaling pathways to aid in the independent verification and assessment of this compound's therapeutic potential.
Data Presentation: Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and selected reference compounds is summarized below. Due to the limited availability of direct comparative in vivo studies for this compound in the widely used carrageenan-induced paw edema model, this guide presents a combination of in vivo data for established anti-inflammatory agents and in vitro data for a closely related compound, Hydnocarpin D, to provide a preliminary assessment.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rodents)
| Compound | Dose | Animal Model | Time Point (post-carrageenan) | Edema Inhibition (%) | Reference |
| Indomethacin | 10 mg/kg | Rat | 3 hours | 45.1% | [1] |
| Indomethacin | 10 mg/kg | Mouse | 4 hours | 31.67 ± 4.40% | [2] |
| Dexamethasone | 1 mg/kg | Mouse | 5 hours | Significant reduction | [3] |
| Quercetin | 20 mg/kg | Rat | Not Specified | Significant reduction | [4][5] |
| Luteolin | Not Specified | Rat | Not Specified | Significant reduction | [6] |
| This compound | Data Not Available |
Note: The absence of quantitative in vivo data for this compound in this specific assay highlights a critical gap in the current research literature.
Table 2: In Vitro Anti-inflammatory Activity of Hydnocarpin D (a related compound)
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Hydnocarpin D | T-ALL cell lines (Jurkat, Molt-4) | Proliferation | IC50: 7-20 µM | [7] |
| Hydnocarpin D | RAW 264.7 macrophages | LPS-induced inflammation | Attenuated oxidative stress and inflammation | [2] |
Note: While this in vitro data for Hydnocarpin D suggests anti-inflammatory potential, it is not directly comparable to the in vivo paw edema data for other compounds. Further in vitro studies measuring the inhibition of key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by this compound in macrophage cell lines such as RAW 264.7 would provide more directly comparable data.
Experimental Protocols
A standardized and widely accepted method for evaluating the acute anti-inflammatory activity of compounds is the carrageenan-induced paw edema assay.
Detailed Methodology: Carrageenan-Induced Paw Edema in Mice
This protocol is a standard method used to assess the in vivo anti-inflammatory properties of a test compound.[8][9][10][11]
1. Animals:
-
Male Swiss albino mice weighing 25-30 g are used.
-
Animals are housed in standard polypropylene cages under controlled temperature (22 ± 2°C), humidity (55 ± 5%), and a 12-hour light/dark cycle.
-
Standard pellet diet and water are provided ad libitum.
-
Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
All experimental procedures are conducted in accordance with approved ethical guidelines for animal research.
2. Materials:
-
Test compound: this compound
-
Reference standard: Indomethacin (10 mg/kg) or Dexamethasone (1 mg/kg)
-
Phlogistic agent: 1% (w/v) solution of λ-Carrageenan in sterile 0.9% saline.
-
Vehicle: The solvent used to dissolve or suspend the test and reference compounds (e.g., 0.5% sodium carboxymethyl cellulose).
-
Plethysmometer for measuring paw volume.
3. Experimental Procedure:
-
Animals are fasted for 12 hours before the experiment with free access to water.
-
Mice are randomly divided into the following groups (n=6 per group):
-
Group I (Control): Receives the vehicle only.
-
Group II (Standard): Receives the reference drug (e.g., Indomethacin).
-
Group III, IV, V (Test groups): Receive different doses of this compound.
-
-
The initial paw volume of the right hind paw of each mouse is measured using a plethysmometer.
-
The vehicle, reference drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
4. Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical analysis is performed using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test), to determine the statistical significance of the results. A p-value of less than 0.05 is generally considered statistically significant.
Mandatory Visualization
Signaling Pathway
The anti-inflammatory effects of many natural compounds, including flavonoids, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Evidence suggests that Hydnocarpin D may also exert its anti-inflammatory effects through this pathway.[2]
Caption: NF-κB signaling pathway and the putative inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo evaluation of the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model.
Caption: Workflow for carrageenan-induced paw edema assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Synthetic vs. Naturally Derived (Rac)-Hydnocarpin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of synthetically produced versus naturally derived (Rac)-Hydnocarpin, a flavonolignan with demonstrated therapeutic potential. By presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action, this document aims to inform research and development decisions in the fields of oncology and pharmacology.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the cytotoxic efficacy of naturally derived Hydnocarpin and a synthetically modified, guanidinium-rich dendron-appended Hydnocarpin (Hy-G8) against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). A lower IC50 value indicates a higher potency.
| Cell Line | Cancer Type | Naturally Derived Hydnocarpin (Hy) IC50 (µM) | Synthetically Modified Hydnocarpin (Hy-G8) IC50 (µM) | Fold Increase in Potency (Hy vs. Hy-G8) |
| A375 | Human Melanoma | 57.6 ± 1.3 (24h) / 41.5 ± 1.7 (48h) | 22.7 ± 0.9 (24h) / 14.4 ± 0.7 (48h) | ~2.5x (24h) / ~2.9x (48h) |
| A549 | Human Lung Carcinoma | > 80 (24h & 48h) | 45.3 ± 1.1 (24h) / 31.8 ± 1.2 (48h) | N/A |
Data extracted from Mathai et al. (2016).[1]
The synthetic modification of Hydnocarpin with a guanidinium-rich dendron significantly enhanced its cytotoxic activity against the A375 human melanoma cell line.[1] Notably, the naturally derived form showed limited efficacy against the A549 human lung carcinoma cell line, whereas the synthetic derivative exhibited potent activity.[1] This suggests that synthetic modifications can broaden the therapeutic range of Hydnocarpin.
Experimental Protocols
Detailed methodologies for the key experiments cited in the efficacy comparison are provided below.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (naturally derived Hydnocarpin and synthetic this compound) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Sulforhodamine B (SRB) Assay
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Air-dry the plates.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired duration.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Figure 1: Experimental workflow for comparing Hydnocarpin efficacy.
Figure 2: Hydnocarpin's modulation of the Wnt/β-catenin signaling pathway.
Figure 3: Proposed mechanism of Hydnocarpin in the MAPK/NF-κB pathway.
Figure 4: Hydnocarpin's role in the Keap1/Nrf2/HO-1 antioxidant pathway.
References
validation of (Rac)-Hydnocarpin's targets using molecular docking studies
A comprehensive analysis of (Rac)-Hydnocarpin's interaction with key biological targets, contextualized by a comparison with alternative flavonoid compounds through molecular docking studies.
This compound, a naturally occurring flavonolignan, has demonstrated significant potential as an anti-tumor agent, primarily through the induction of ROS-mediated apoptosis. Molecular docking studies have suggested that its mechanism of action may involve direct interaction with several key proteins implicated in cancer progression. This guide provides a comparative analysis of the molecular docking data for this compound and alternative flavonoids against validated and potential targets, offering researchers and drug development professionals a valuable resource for further investigation.
Comparative Analysis of Molecular Docking Data
While specific binding energy values for this compound with its targets from the primary literature were not accessible, studies describe its interaction with NADPH Oxidase 2 (NOX2) and NADPH Oxidase 4 (NOX4) as having "weak-to-moderate binding affinities"[1]. In addition to the NOX enzymes, network pharmacology has identified Matrix Metalloproteinase-2 (MMP2) and Matrix Metalloproteinase-9 (MMP9) as other potential key targets of Hydnocarpin[1].
To provide a quantitative context for these findings, this guide presents molecular docking data for a selection of alternative flavonoid compounds against these same targets. This comparative data, summarized in the table below, allows for an indirect assessment of this compound's potential efficacy.
| Target Protein | Alternative Compound | Binding Energy (kcal/mol) |
| NOX2 | Quercetin | -8.72 |
| Apigenin | -6.83 | |
| Baicalin | -7.16 | |
| NOX4 | Myricetin | (Directly interacts and influences stability) |
| Luteolin | (Regulates via NLRP/NOX4 signaling pathway) | |
| MMP2 | Baicalein | < -5.0 |
| Kaempferol | (Significant inhibitory effect) | |
| MMP9 | Baicalein | < -5.0 |
| Kaempferol | (Significant inhibitory effect) | |
| Galangin | (Inhibits expression) | |
| Scutellarein | (Inhibits expression) |
Experimental Protocols: Molecular Docking of Flavonoids
The following provides a generalized methodology for the molecular docking studies of flavonoids, synthesized from various research articles.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structures of the target proteins (NOX2, NOX4, MMP2, MMP9) are retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms and Kollman charges are added to the protein structure using software such as AutoDockTools.
-
Ligand Structure: The 3D structures of this compound and the alternative flavonoid compounds are obtained from databases like PubChem. The structures are optimized and converted to the appropriate format (e.g., PDBQT) for docking.
2. Molecular Docking Simulation:
-
Software: Molecular docking is typically performed using software such as AutoDock Vina, AutoDock 4.2, or PyRx.
-
Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the potential binding pocket for the ligand.
-
Docking Algorithm: A Lamarckian Genetic Algorithm or similar stochastic search algorithm is commonly employed to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: The binding affinity of the ligand-protein complex is evaluated using a scoring function that calculates the estimated free energy of binding (in kcal/mol). The conformation with the lowest binding energy is generally considered the most favorable.
3. Analysis of Results:
-
The binding poses and interactions between the ligand and the protein are visualized and analyzed using software like PyMOL or Discovery Studio. Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified to understand the molecular basis of binding.
Visualizing the Pathways
To further elucidate the biological context and experimental workflow, the following diagrams are provided.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Proposed mechanism of this compound's anti-tumor activity.
References
(Rac)-Hydnocarpin: An In Vivo Efficacy and Safety Profile for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals comparing (Rac)-Hydnocarpin with established chemotherapeutic agents. This guide provides a detailed analysis of its in vivo efficacy, safety profile, and mechanism of action, supported by experimental data and protocols.
This compound, a naturally occurring racemic mixture of the flavonolignan hydnocarpin, has demonstrated notable cytotoxic effects against a variety of cancer cell lines in vitro. This has spurred interest in its potential as a novel anti-cancer therapeutic. This guide synthesizes the available preclinical data to provide a clear comparison of this compound's performance against standard-of-care chemotherapies, offering valuable insights for further research and development.
Comparative In Vivo Efficacy
While in vivo studies on this compound are still emerging, preliminary data suggests its potential as an anti-neoplastic agent. One study highlighted that hydnocarpin demonstrated good anti-inflammatory and antineoplastic activity in mice in vivo[1]. However, detailed quantitative data from in vivo tumor models for this compound remains limited in publicly available literature.
For the purpose of comparison, this guide presents in vivo efficacy data for two commonly used chemotherapeutic agents, cisplatin and paclitaxel, in relevant cancer models.
Table 1: Comparative In Vivo Efficacy of Anti-Cancer Agents
| Compound/Agent | Cancer Model | Animal Model | Dosage and Administration | Key Efficacy Endpoint | Result |
| This compound | Ovarian, Triple-Negative Breast Cancer | N/A | N/A | N/A | Data not available in published literature |
| Cisplatin | Ovarian Cancer (A2780 xenograft) | Nude mice | 4 mg/kg, intravenous, every 4 days for 4 administrations | Tumor volume reduction | Statistically significant tumor growth inhibition compared to control. |
| Paclitaxel | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | NOD/SCID mice | 10 mg/kg, intraperitoneal, every 5 days for 3 doses | Tumor growth inhibition | Significantly decreased tumor growth compared to vehicle-treated mice. |
In Vivo Safety and Toxicology
The safety profile of this compound is a critical aspect of its therapeutic potential. While specific in vivo toxicology studies on the isolated this compound are not extensively documented, a study on the seed extract of Hydnocarpus wightiana, which contains hydnocarpin, reported no significant adverse effects in rodents after oral administration of doses up to 5000 mg/kg. This suggests a potentially favorable safety profile.
In contrast, the established chemotherapeutic agents, cisplatin and paclitaxel, have well-documented toxicities that often limit their clinical use.
Table 2: Comparative Safety Profile
| Compound/Agent | Key Toxicities |
| This compound | Data on isolated compound is limited. Crude extract containing hydnocarpin showed no significant adverse effects in rodents. |
| Cisplatin | Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression, nausea, and vomiting. |
| Paclitaxel | Myelosuppression (neutropenia), peripheral neuropathy, hypersensitivity reactions, mucositis, and alopecia. |
Mechanism of Action: A Multi-Faceted Approach
In vitro studies have elucidated that this compound exerts its anti-cancer effects through multiple mechanisms. A key pathway involves the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of the intrinsic apoptotic pathway, mediated by caspases.
Furthermore, this compound has been shown to modulate the tumor microenvironment. It can reprogram tumor-associated macrophages (TAMs), which are immune cells that can promote tumor growth, towards an anti-tumor phenotype. This dual action of directly killing cancer cells and modulating the immune response makes this compound a particularly interesting candidate for further investigation.
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound induces apoptosis in cancer cells.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key in vivo experiments relevant to the study of this compound.
Orthotopic Ovarian Cancer Mouse Model
This model is crucial for evaluating the efficacy of therapeutics against ovarian cancer in a physiologically relevant environment.
Experimental Workflow
Caption: Workflow for an orthotopic ovarian cancer mouse model.
Methodology:
-
Cell Culture: Human ovarian cancer cell lines (e.g., A2780, SKOV3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female immunodeficient mice (e.g., nude or NOD/SCID) aged 6-8 weeks are used.
-
Orthotopic Implantation: Mice are anesthetized, and a small incision is made to expose the ovary. A suspension of cancer cells (typically 1-5 x 10^6 cells in a small volume of saline or Matrigel) is injected into the ovarian bursa.
-
Treatment: Once tumors are established (as determined by imaging or palpation), treatment with this compound or a vehicle control is initiated. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule would need to be optimized.
-
Monitoring and Endpoint: Tumor growth is monitored regularly. At the end of the study, mice are euthanized, and primary tumors and metastatic lesions are excised, weighed, and processed for further analysis (e.g., histology, biomarker expression).
Triple-Negative Breast Cancer (TNBC) Xenograft Model
This model is widely used to assess the efficacy of anti-cancer agents against this aggressive subtype of breast cancer.
Methodology:
-
Cell Culture: Human TNBC cell lines (e.g., MDA-MB-231) are cultured in standard conditions.
-
Animal Model: Female immunodeficient mice are used.
-
Xenograft Implantation: A suspension of TNBC cells (typically 2-5 x 10^6 cells in Matrigel) is injected subcutaneously into the flank or mammary fat pad of the mice[2].
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound or vehicle is administered according to a predetermined schedule.
-
Monitoring and Endpoint: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity. At the study endpoint, tumors are excised and weighed.
Future Directions
The promising in vitro activity and potential for a favorable safety profile make this compound a compelling candidate for further preclinical development. Future research should prioritize comprehensive in vivo studies to establish its efficacy and safety in relevant animal models. Direct comparative studies with standard-of-care agents will be crucial to determine its potential clinical utility. Furthermore, elucidation of its pharmacokinetic and pharmacodynamic properties will be essential for optimizing dosing and treatment schedules. The exploration of this compound in combination with other chemotherapies or targeted agents could also unveil synergistic effects and provide new avenues for cancer treatment.
References
(Rac)-Hydnocarpin in Focus: A Comparative Analysis of Flavonolignan Performance
In the landscape of natural product research, flavonolignans have emerged as a promising class of compounds with a diverse range of biological activities. Among these, (Rac)-Hydnocarpin has garnered significant attention for its potent anticancer, anti-inflammatory, and antioxidant properties. This guide provides a head-to-head comparison of this compound with other notable flavonolignans, supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of its relative performance.
Comparative Biological Activities: Quantitative Data
The following tables summarize the quantitative data from various studies, comparing the biological activities of this compound and other flavonolignans.
Table 1: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| This compound | A2780 (Ovarian Cancer) | MTT | ~10 | [1] |
| Cisplatin | A2780 (Ovarian Cancer) | MTT | ~20 | [1] |
| This compound | SKOV3 (Ovarian Cancer) | MTT | < 20 | [1] |
| Cisplatin | SKOV3 (Ovarian Cancer) | MTT | > 20 | [1] |
| This compound | ES2 (Ovarian Cancer) | MTT | < 20 | [1] |
| Cisplatin | ES2 (Ovarian Cancer) | MTT | > 20 | [1] |
| This compound | HeyA8 (Ovarian Cancer) | MTT | < 20 | [1] |
| Cisplatin | HeyA8 (Ovarian Cancer) | MTT | > 20 | [1] |
| This compound | Jurkat (T-ALL) | Apoptosis Assay | Induces apoptosis at 7.5-30 µM | [2] |
| This compound | Molt-4 (T-ALL) | Apoptosis Assay | Induces apoptosis at 7.5-30 µM | [2] |
| Hydnowightin | L-1210 (Murine Leukemia) | Cytotoxicity | Moderately Active | [3] |
| This compound | L-1210 (Murine Leukemia) | Cytotoxicity | Moderately Active | [3] |
| Neohydnocarpin | L-1210 (Murine Leukemia) | Cytotoxicity | Moderately Active | [3] |
| Hydnowightin | KB (Nasopharynx) | Cytotoxicity | Good Activity | [3] |
| This compound | KB (Nasopharynx) | Cytotoxicity | Good Activity | [3] |
| Neohydnocarpin | KB (Nasopharynx) | Cytotoxicity | Good Activity | [3] |
| This compound | Colon Adenocarcinoma | Cytotoxicity | Good Activity | [3][4] |
| This compound | Osteosarcoma | Cytotoxicity | Good Activity | [3][4] |
| This compound | HeLa-S3 (Uterine) | Cytotoxicity | Good Activity | [3] |
| This compound | Glioma | Cytotoxicity | Active | [3] |
| Hydnowightin | Glioma | Cytotoxicity | Inactive | [3] |
| Neohydnocarpin | Glioma | Cytotoxicity | Inactive | [3] |
| Silybin A | CYP2C9 Inhibition | IC50 | < 20 µM | [5] |
| Silybin B | CYP2C9 Inhibition | IC50 | < 20 µM | [5] |
| Isosilybin A | CYP2C9 Inhibition | IC50 | > 70 µM | [5] |
| Isosilybin B | CYP2C9 Inhibition | IC50 | > 70 µM | [5] |
Note: T-ALL stands for T-cell acute lymphoblastic leukemia.
Table 2: Anti-inflammatory and Other Activities
| Compound | Activity | Assay/Model | Results | Source |
| This compound | Anti-inflammatory | In vivo (mice) | Good Activity | [3] |
| Hydnowightin | Anti-inflammatory | In vivo (mice) | Less Active | [3] |
| Neohydnocarpin | Anti-inflammatory | In vivo (mice) | Less Active | [3] |
| This compound | Hypolipidemic | In vivo (mice, 8 mg/kg/day ip) | Potent | [3] |
| Hydnowightin | Hypolipidemic | In vivo (mice, 8 mg/kg/day ip) | Most Potent | [3] |
| Neohydnocarpin | Hypolipidemic | In vivo (mice, 8 mg/kg/day ip) | Potent | [3] |
| This compound | Antioxidant | DPPH Assay | Moderate Activity | [6] |
| Silybin A | NF-κB Inhibition | TNF-α induced NF-κB transcription | IC50 = 40 µM | [7] |
| Silybin B | NF-κB Inhibition | TNF-α induced NF-κB transcription | IC50 = 40 µM | [7] |
| Taxifolin | NF-κB Inhibition | TNF-α induced NF-κB transcription | Potent Inhibition | [7] |
| Silymarin | T-cell Proliferation | CD3 ligation | Potent Suppression | [7] |
| Silybin A | T-cell Proliferation | CD3 ligation | Potent Suppression | [7] |
| Isosilybin A | T-cell Proliferation | CD3 ligation | Potent Suppression | [7] |
| Taxifolin | T-cell Proliferation | CD3 ligation | Inactive | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells (e.g., A2780, SKOV3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, cisplatin, etc.) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
ROS Generation Assay
This assay measures the intracellular reactive oxygen species (ROS) levels.
-
Cell Treatment: Cells are treated with the test compound (e.g., this compound) for a defined time.
-
Fluorescent Probe Incubation: After treatment, the cells are incubated with a fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is then measured using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Caspase Activity Assay
This assay quantifies the activity of caspases, which are key enzymes in the apoptotic pathway.
-
Cell Lysis: Cells are treated with the test compound and then lysed to release their cellular contents.
-
Substrate Addition: A specific fluorogenic caspase substrate (e.g., for caspase-3, caspase-9) is added to the cell lysate.
-
Fluorescence Measurement: The cleavage of the substrate by the active caspase results in the release of a fluorescent molecule. The fluorescence is measured over time using a fluorometer. The rate of increase in fluorescence is proportional to the caspase activity.
NF-κB Dependent Transcription Assay
This assay is used to measure the activity of the NF-κB signaling pathway.
-
Cell Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.
-
Compound Treatment and Stimulation: The transfected cells are pre-treated with the test compounds (e.g., silybin A, silybin B) and then stimulated with an NF-κB activator, such as TNF-α.
-
Luciferase Assay: After a suitable incubation period, the cells are lysed, and a luciferase substrate is added. The light produced by the luciferase reaction is measured using a luminometer. A decrease in light production indicates inhibition of NF-κB transcriptional activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for evaluating its anticancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypolipidemic, anti-inflammatory, and antineoplastic activity and cytotoxicity of flavonolignans isolated from Hydnocarpus wightiana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two Flavonolignans from Milk Thistle (Silybum marianum) Inhibit CYP2C9-Mediated Warfarin Metabolism at Clinically Achievable Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanidinium rich dendron-appended hydnocarpin exhibits superior anti-neoplastic effects through caspase mediated apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08724H [pubs.rsc.org]
- 7. Identification of hepatoprotective flavonolignans from silymarin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-Hydnocarpin: A Procedural Guide
For researchers, scientists, and drug development professionals handling (Rac)-Hydnocarpin, a flavonoid with moderate cytotoxic properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][4][5] This guide provides a step-by-step framework for the safe handling and disposal of this compound, aligning with general best practices for chemical waste management.
Material Properties and Storage
Understanding the characteristics of this compound is fundamental to its safe management. The following table summarizes its key properties.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | hydnocarpin, (-)-Hydnocarpin |
| Molecular Formula | C25H20O9[3] |
| Molecular Weight | 464.42 g/mol [1][3] |
| Appearance | Off-white to yellow solid[3] |
| Solubility | Soluble in DMSO[1][2][5] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month (protect from light)[1][4][5][6] |
| Purity | >95%[1][2] |
Disposal Workflow
The proper disposal of this compound, as with many laboratory chemicals, follows a structured process to ensure safety and compliance. The following diagram illustrates the decision-making and operational workflow for its disposal.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Spill Management
In the event of a spill, follow these general procedures:
-
For containment and cleanup, use appropriate materials and place them in a suitable, closed container for disposal.[7][8]
3. Waste Containerization
Proper containment of chemical waste is crucial for safety and regulatory compliance.
-
Original Container : Whenever possible, submit the this compound waste for disposal in its original, labeled container.[9] Do not deface the manufacturer's label.[9]
-
Alternative Containers : If the original container is not available or suitable, use a compatible container for the storage of the waste material.[10] Plastic is often preferred.[10]
-
Labeling : Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".
-
Closure : Keep the waste container securely closed at all times, except when adding waste.[10]
4. Storage of Chemical Waste
-
Store the container with this compound waste in a designated Satellite Accumulation Area.[10]
-
Ensure that the storage area is well-ventilated.
-
Segregate the waste from incompatible materials. For instance, never store flammable waste with waste containing oxidizers.[9]
5. Final Disposal
-
Professional Disposal Service : Contact a licensed professional waste disposal service or your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the material.[8]
-
Regulatory Compliance : Follow all local, state, and federal regulations for hazardous waste disposal.
Important Considerations:
-
Minimization : Whenever possible, seek ways to minimize the quantity of waste generated in the laboratory.[10]
-
First Aid : In case of exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS). This includes moving to fresh air if inhaled, washing skin with soap and plenty of water in case of skin contact, flushing eyes with water as a precaution for eye contact, and rinsing the mouth with water if swallowed.[7]
Note: The information provided here is based on general laboratory safety principles and available data for this compound. Specific disposal procedures may vary depending on institutional policies and local regulations. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hydnocarpin | 51419-48-8 [chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound - CAS:51419-48-8 - KKL Med Inc. [kklmed.com]
- 6. glpbio.com [glpbio.com]
- 7. cdn.origene.com [cdn.origene.com]
- 8. cdn.origene.com [cdn.origene.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (Rac)-Hydnocarpin
(Rac)-Hydnocarpin, a flavonoid compound isolated from Hydnocarpus anthelminthica, has demonstrated moderate cytotoxic effects on cancer cells, making it a compound of interest for research and drug development.[1][2] Due to its cytotoxic nature, stringent safety protocols are imperative to protect laboratory personnel from exposure and to ensure proper disposal of waste materials. This guide provides essential, immediate safety and logistical information for handling this compound in a research setting.
Personal Protective Equipment (PPE)
Given the cytotoxic properties of this compound, all handling procedures must be conducted with appropriate personal protective equipment to minimize the risk of exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. Change gloves immediately if contaminated and dispose of them as cytotoxic waste.[3][4] |
| Body Protection | Laboratory Coat/Gown | A disposable, moisture-resistant gown with long sleeves and cuffs is required.[3] This should be worn over a standard lab coat. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield should be used in situations where splashing is a significant risk.[3] |
| Respiratory Protection | Respirator | If there is a risk of aerosol generation, an approved and properly fit-tested respirator is necessary.[3] |
Operational Plan for Handling
1. Engineering Controls:
-
All work with solid or concentrated solutions of this compound should be performed in a dedicated chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.[3]
2. General Handling:
-
Always wear the appropriate PPE as outlined in the table above when handling this compound.[5]
-
Avoid direct skin and eye contact.[5]
-
Minimize the creation of dust and aerosols.
-
A plastic-backed absorbent pad should be used on the work surface to contain any potential spills.[6][7]
3. Solution Preparation:
-
When preparing solutions, do so in a well-ventilated area, preferably within a fume hood.
-
To minimize exposure to air and light, which can degrade flavonoids, use amber vials or containers wrapped in foil.[5]
-
For compounds that are not readily soluble in aqueous solutions, consider the use of solvents like DMSO, but always consult the specific experimental protocol.
Disposal Plan
The disposal of this compound and any materials that have come into contact with it must be handled with extreme care to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials contaminated with this compound are to be treated as cytotoxic waste.[8] This includes:
-
Unused or expired this compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Labware (pipette tips, tubes, flasks).
-
Cleaning materials from spills.
-
2. Waste Containers:
-
Use designated, leak-proof, and clearly labeled cytotoxic waste containers. These are often color-coded (e.g., red or yellow) and marked with the cytotoxic symbol.[6][8][9]
-
Sharps, such as needles and contaminated glassware, must be disposed of in a puncture-resistant cytotoxic sharps container.[9]
3. Disposal Procedure:
-
Do not dispose of this compound down the sink or in the regular trash.[10]
-
Cytotoxic waste must be disposed of through your institution's hazardous waste management program, which typically involves incineration or chemical neutralization.[8]
-
Follow all local, state, and federal regulations for the disposal of cytotoxic waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hydnocarpin | 51419-48-8 [chemicalbook.com]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenol & Flavonoid Handling Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. danielshealth.ca [danielshealth.ca]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
